molecular formula C257H383N65O77S6 B13829966 Humalog

Humalog

Cat. No.: B13829966
M. Wt: 5808 g/mol
InChI Key: AIRYAONNMGRCGJ-FHFVDXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Humalog is the brand name for insulin lispro, a rapid-acting human insulin analog produced by recombinant DNA technology for research applications in diabetes mellitus . Its primary research value lies in its distinct pharmacokinetic profile, characterized by a rapid onset and shorter duration of action compared to regular human insulin, making it a critical tool for studying postprandial glucose control . The mechanism of action of insulin lispro involves binding to the insulin receptor on target cells, such as skeletal muscle and adipose tissue, which activates a cascade of intracellular signals. This process promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating cellular glucose uptake . Concurrently, it inhibits hepatic glucose production, thereby effectively lowering blood glucose levels . This analog is engineered to have a reversed amino acid sequence (lysine at B28 and proline at B29) that prevents the formation of hexamers, allowing for faster absorption from subcutaneous tissue and a more physiological mimicry of the body's natural mealtime insulin response . Researchers utilize this compound to investigate a wide range of areas, including the pathophysiology of type 1 and type 2 diabetes, mechanisms of insulin action, and the efficacy of various insulin delivery systems such as continuous subcutaneous infusion pumps . It is also available in pre-mixed formulations combining rapid-acting insulin lispro and longer-acting insulin lispro protamine, enabling studies into basal-bolus insulin regimens . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic use, nor for human consumption. All handling and experimental procedures must be conducted by trained researchers in appropriate laboratory settings.

Properties

Molecular Formula

C257H383N65O77S6

Molecular Weight

5808 g/mol

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)251(392)317-204(130(21)22)247(388)287-158(75-82-200(349)350)217(358)282-155(71-78-189(263)335)221(362)308-183-116-403-404-117-184-242(383)305-178(111-324)239(380)294-162(88-123(7)8)224(365)295-168(95-140-53-61-146(329)62-54-140)227(368)283-153(69-76-187(261)333)218(359)290-161(87-122(5)6)222(363)285-157(74-81-199(347)348)220(361)302-174(101-190(264)336)234(375)298-170(97-142-57-65-148(331)66-58-142)230(371)309-182(241(382)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-152(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)226(367)297-167(94-139-48-38-33-39-49-139)229(370)299-171(98-143-59-67-149(332)68-60-143)237(378)319-207(134(26)326)252(393)288-159(50-40-41-83-258)254(395)322-85-43-52-186(322)245(386)321-209(136(28)328)256(398)399)311-249(390)203(129(19)20)316-235(376)164(90-125(11)12)292-228(369)169(96-141-55-63-147(330)64-56-141)296-223(364)160(86-121(3)4)289-210(351)133(25)277-215(356)156(73-80-198(345)346)286-246(387)202(128(17)18)315-236(377)165(91-126(13)14)293-232(373)173(100-145-106-270-120-276-145)301-238(379)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-243(183)384)244(385)320-208(135(27)327)253(394)306-179(112-325)240(381)318-206(132(24)30-2)250(391)312-184)307-225(366)163(89-124(9)10)291-231(372)172(99-144-105-269-119-275-144)300-219(360)154(70-77-188(262)334)284-233(374)175(102-191(265)337)303-248(389)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,368)(H,284,374)(H,285,363)(H,286,387)(H,287,388)(H,288,393)(H,289,351)(H,290,359)(H,291,372)(H,292,369)(H,293,373)(H,294,380)(H,295,365)(H,296,364)(H,297,367)(H,298,375)(H,299,370)(H,300,360)(H,301,379)(H,302,361)(H,303,389)(H,304,382)(H,305,383)(H,306,394)(H,307,366)(H,308,362)(H,309,371)(H,310,384)(H,311,390)(H,312,391)(H,313,339)(H,314,352)(H,315,377)(H,316,376)(H,317,392)(H,318,381)(H,319,378)(H,320,385)(H,321,386)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1

InChI Key

AIRYAONNMGRCGJ-FHFVDXKLSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Function of Humalog (Insulin Lispro) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, function, and key characterization methodologies of Humalog (insulin lispro), a rapid-acting human insulin (B600854) analog. Designed for researchers, scientists, and drug development professionals, this document details its unique structural modifications, mechanism of action, and the experimental protocols used to elucidate its properties.

Molecular Structure of Insulin Lispro

This compound (insulin lispro) is a recombinant human insulin analog engineered for a more rapid onset of action compared to regular human insulin.[1] It is synthesized using a non-pathogenic laboratory strain of Escherichia coli that has been genetically altered to produce the insulin analog.[2]

The primary structural difference between insulin lispro and native human insulin lies in the C-terminus of the B-chain. The amino acid sequence is identical to human insulin except for an inversion of the proline and lysine (B10760008) residues at positions 28 and 29.[2][3] In human insulin, the sequence is Proline(B28)-Lysine(B29), whereas in insulin lispro, it is Lysine(B28)-Proline(B29) .[4][5]

This seemingly minor modification has a profound impact on the molecule's self-association properties. The reversal of these amino acids disrupts the hydrophobic and electrostatic interactions that promote the formation of insulin dimers and, subsequently, zinc-stabilized hexamers.[6][7] While formulated as a stable zinc-containing hexamer in its vial, insulin lispro dissociates rapidly into active monomers upon subcutaneous injection.[8] This rapid dissociation is the molecular basis for its fast absorption and onset of action.[9]

The empirical formula and molecular weight of insulin lispro are identical to that of human insulin.[1][4] Key molecular properties are summarized in the table below.

PropertyValueReference
Chemical Name Lys(B28), Pro(B29) human insulin analog[1]
Molecular Formula C257H383N65O77S6[4][10]
Molecular Weight 5808 Da[4][10]
Modification Reversal of Proline and Lysine at B-chain positions 28 and 29[2][3]
Oligomeric State (in vial) Zinc- and m-cresol-stabilized hexamer[8]
Oligomeric State (post-injection) Rapidly dissociates to monomers[8]

Function and Mechanism of Action

The primary function of insulin lispro is the regulation of glucose metabolism. It is equipotent to human insulin on a molar basis.[1][11]

Insulin lispro exerts its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase present on the surface of target cells like those in skeletal muscle, adipose tissue, and the liver.[9][12] The binding of insulin lispro to the alpha subunit of the IR induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular beta subunit.[13] This activation initiates a cascade of intracellular signaling events through two principal pathways: the PI3K/Akt pathway and the Ras/MAPK pathway.[13][14]

  • PI3K/Akt Pathway (Metabolic Actions): This is the primary pathway for insulin's metabolic effects.[14] Activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to generate the second messenger PIP3, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt mediates most of insulin's metabolic functions, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake), promotion of glycogen (B147801) synthesis, and inhibition of gluconeogenesis.[13][15]

  • Ras/MAPK Pathway (Mitogenic Actions): This pathway is primarily involved in regulating cell growth, proliferation, and gene expression.[16] The activated IR can also phosphorylate adaptor proteins like Shc, which recruits the Grb2-SOS complex. This activates Ras, which in turn initiates the MAP kinase (MAPK/ERK) cascade.[14][17]

Insulin_Signaling_Pathway Insulin Lispro Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor (IR) IRS IRS IR->IRS P Shc Shc/Grb2 IR->Shc P PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt P GSK3 GSK-3 Akt->GSK3 Inhibits (P) GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation Glycogen Glycogen Synthesis GSK3->Glycogen Glucose_uptake Glucose Uptake GLUT4_vesicle->Glucose_uptake Ras Ras Shc->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK/MAPK MEK->ERK P Gene Gene Expression (Growth, Proliferation) ERK->Gene Insulin Insulin Lispro Insulin->IR Binds

Caption: Insulin lispro activates metabolic (PI3K/Akt) and mitogenic (Ras/MAPK) pathways.

The unique molecular structure of insulin lispro directly translates to its pharmacokinetic (PK) and pharmacodynamic (PD) profile, characterized by a rapid onset and shorter duration of action compared to regular human insulin.[6] This profile allows for more flexible dosing in relation to meals, typically within 15 minutes before or soon after eating.[6][18]

ParameterValueUnitReference
Route of Administration Subcutaneous Injection-[19]
Bioavailability 55 - 77%[11]
Onset of Action 15 - 30minutes[12]
Time to Peak Effect (Tmax) 1 - 2hours[12]
Duration of Action 2 - 5hours[9][18][20]
Metabolism Similar to endogenous insulin-[20]
Elimination Half-life ~1hour[20]

Key Experimental Methodologies

The structural and functional properties of insulin lispro have been characterized using a variety of sophisticated analytical techniques. Detailed protocols for the principal methods are provided below.

Protocol 1: X-ray Crystallography for 3D Structure Determination

This technique is used to determine the high-resolution, three-dimensional atomic structure of insulin lispro in its crystalline (hexameric) state.[21]

  • Crystallization: Dissolve purified insulin lispro in a suitable buffer containing zinc ions and a phenolic derivative (e.g., m-cresol) to promote the formation of T3Rf3 hexamers. Use vapor diffusion (hanging or sitting drop) methods by mixing the protein solution with a precipitant solution (e.g., containing salts and/or polymers) and allowing it to equilibrate. Screen a wide range of conditions to obtain single, diffraction-quality crystals.

  • Data Collection: Mount a suitable crystal and cryo-cool it in liquid nitrogen. Expose the crystal to a monochromatic X-ray beam using a synchrotron source. Rotate the crystal and collect diffraction patterns on a detector.[22]

  • Structure Solution and Refinement: Process the diffraction data to determine unit cell dimensions and space group. Solve the phase problem using molecular replacement with a known insulin structure as a search model. Build an atomic model into the resulting electron density map and refine it against the experimental data to achieve optimal geometry and agreement factors (R-work/R-free).[23]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to assess the higher-order structure and dynamics of insulin lispro in solution, providing insights into its oligomeric state under various formulation conditions.[24][25]

  • Sample Preparation: Prepare samples of insulin lispro at a concentration of ~0.5 mM in a buffer (e.g., 50 mM KCl, 10 mM potassium phosphate, pH 7.4) containing a small percentage of D₂O for the field frequency lock. Prepare a series of samples with varying concentrations of excipients (e.g., zinc, m-cresol, NaCl) to study their effect on self-association.

  • 1D ¹H NMR Spectra Acquisition: Acquire one-dimensional proton NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher) at a controlled temperature (e.g., 37°C).[26] Observe changes in the chemical shifts and line widths of specific proton resonances (e.g., aromatic and methyl regions) which are sensitive to conformational changes and oligomerization.[27]

  • Diffusion-Ordered Spectroscopy (DOSY): Acquire 2D DOSY spectra to measure the translational diffusion coefficient of the insulin species in solution. Larger oligomers (hexamers) will diffuse more slowly than smaller species (dimers, monomers). This allows for the resolution and quantification of different oligomeric states in equilibrium.[24]

  • Data Analysis: Analyze the 1D spectra for chemical shift perturbations. Process the 2D DOSY data to generate a plot of diffusion coefficient versus chemical shift, allowing for the identification of distinct molecular species based on their size.

Protocol 3: Insulin Receptor Binding Affinity Assay

This competitive binding assay quantifies the affinity of insulin lispro for the insulin receptor compared to native human insulin. It is a critical in vitro measure of biological potency.[26]

  • Reagent Preparation:

    • Receptor Source: Prepare a human placental membrane suspension or use cultured cells overexpressing the human insulin receptor (e.g., IM-9 cells).[26][28]

    • Radioligand: Prepare ¹²⁵I-labeled human insulin (e.g., [¹²⁵I-TyrA14]insulin) as the tracer.[26]

    • Competitors: Prepare serial dilutions of unlabeled insulin lispro and unlabeled human insulin (as a reference standard).

  • Assay Execution:

    • In a microtiter plate, add the receptor preparation, a fixed concentration of the ¹²⁵I-insulin tracer, and varying concentrations of unlabeled competitor (insulin lispro or human insulin).

    • Incubate the mixture at a specified temperature (e.g., 15°C) for a sufficient time (e.g., 2.5 hours) to reach binding equilibrium.[28]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate receptor-bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Plot the percentage of specifically bound tracer against the logarithm of the competitor concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the specifically bound tracer). The relative affinity is calculated as the ratio of IC50 values.[29]

Receptor_Binding_Workflow Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Receptor (e.g., Placental Membranes) A1 Combine Reagents: Receptor + Radioligand + Competitor P1->A1 P2 Prepare Radioligand (¹²⁵I-Insulin) P2->A1 P3 Prepare Competitors (Serial Dilutions of Insulin Lispro & Human Insulin) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Separate Bound/Free Ligand (Rapid Filtration) A2->A3 A4 Measure Radioactivity (Gamma Counter) A3->A4 D1 Plot % Bound vs. [Competitor] A4->D1 D2 Non-linear Regression (Sigmoidal Curve) D1->D2 D3 Determine IC50 Value & Relative Affinity D2->D3 Euglycemic_Clamp_Workflow Euglycemic Clamp Workflow start Start infuse_insulin Administer Insulin Lispro (Subcutaneous Bolus or IV Infusion) start->infuse_insulin measure_bg Measure Blood Glucose (Every 5-10 min) infuse_insulin->measure_bg adjust_gir Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia measure_bg->adjust_gir BG ≠ Target end_clamp End of Study Period? measure_bg->end_clamp BG = Target record_data Record GIR and Collect PK Samples adjust_gir->record_data record_data->end_clamp end_clamp->measure_bg No analyze Analyze Data: Plot GIR vs. Time Determine PD Parameters end_clamp->analyze Yes stop Stop analyze->stop

References

The Intricate Dance: Insulin Lispro's Mechanism of Action in Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of insulin (B600854) lispro in adipose tissue. Designed for researchers, scientists, and drug development professionals, this document delves into the signaling pathways, metabolic consequences, and key experimental methodologies used to elucidate the effects of this rapid-acting insulin analog.

Core Mechanism of Action: A Rapid Response in Fat

Insulin lispro, a synthetic analog of human insulin, is engineered for a more rapid onset and shorter duration of action. This is achieved by reversing the amino acid sequence at positions 28 and 29 of the B-chain (proline and lysine), which reduces the molecule's tendency to form hexamers, allowing for faster absorption into the bloodstream following subcutaneous injection.[1][2][3]

Once in circulation, insulin lispro exerts its effects on adipose tissue by binding to the insulin receptor, a tyrosine kinase receptor on the surface of adipocytes.[1][4] This binding event triggers a cascade of intracellular signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which orchestrates the key metabolic actions of insulin in fat cells.[5][6]

The primary activities of insulin lispro in adipose tissue include:

  • Stimulation of Glucose Uptake: It promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating the uptake of glucose from the bloodstream into the fat cell.[1][7][8]

  • Inhibition of Lipolysis: It suppresses the breakdown of stored triglycerides into free fatty acids and glycerol (B35011), a crucial anti-lipolytic effect that lowers circulating free fatty acid levels.[4][9][10]

  • Promotion of Lipogenesis: It enhances the synthesis of fatty acids and their subsequent esterification into triglycerides for storage within lipid droplets.[4][11]

  • Regulation of Adipogenesis: It can influence the differentiation of preadipocytes into mature, insulin-responsive adipocytes.[12][13]

Signaling Pathways in Adipose Tissue

The binding of insulin lispro to its receptor initiates a phosphorylation cascade that propagates the signal within the adipocyte.

The PI3K/Akt Signaling Cascade

The canonical pathway activated by insulin lispro in adipocytes is the PI3K/Akt pathway. This pathway is central to the regulation of both glucose transport and lipolysis.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Lispro Insulin Lispro Insulin Receptor Insulin Receptor Insulin Lispro->Insulin Receptor Binds IRS IRS Proteins Insulin Receptor->IRS Phosphorylates GLUT4 Transporter GLUT4 Glucose Uptake Glucose Uptake GLUT4 Transporter->Glucose Uptake Facilitates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits PDE3B PDE3B Akt->PDE3B Activates GLUT4 Vesicles GLUT4 Vesicles AS160->GLUT4 Vesicles Inhibition allows Inhibition of Lipolysis Inhibition of Lipolysis PDE3B->Inhibition of Lipolysis Leads to GLUT4 Vesicles->GLUT4 Transporter Translocation

Caption: Insulin lispro signaling pathway in adipocytes.
Regulation of Lipolysis

Insulin lispro potently inhibits lipolysis. This is primarily achieved through the Akt-mediated activation of phosphodiesterase 3B (PDE3B), which hydrolyzes cyclic AMP (cAMP), thereby reducing the activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (B570770) (HSL) and perilipin, key enzymes and proteins involved in the breakdown of triglycerides.[6][10] There is also evidence for an Akt-independent pathway in the regulation of lipolysis.[6][14]

Quantitative Data on Insulin Lispro's Effects

The following tables summarize quantitative data comparing the effects of insulin lispro and regular human insulin on key metabolic processes in adipose tissue.

Table 1: Pharmacokinetics of Insulin Lispro vs. Regular Human Insulin

ParameterInsulin LisproRegular Human InsulinReference
Onset of Action~15 minutes30-60 minutes[1][15]
Peak Action30-90 minutes2-3 hours[1][2]
Duration of Action2-4 hours5-8 hours[2][15]
Peak Serum Concentration~3 times higher-[16]
Time to Peak~4.2 times faster-[16]

Table 2: Comparative Effects on Postprandial Glucose and Hypoglycemia

OutcomeInsulin Lispro vs. Regular Human InsulinReference
Postprandial Glucose ControlImproved; lower 1- and 2-hour postprandial blood glucose levels[2][16][17]
Risk of HypoglycemiaSimilar or lower incidence, particularly nocturnal hypoglycemia[2][16]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to study the effects of insulin lispro on adipose tissue.

Adipocyte Differentiation

The 3T3-L1 cell line is a common model for studying adipogenesis.[12][13][18]

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS).

  • Induction of Differentiation: Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 100 nM insulin (or insulin lispro).

  • Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 100 nM insulin for another 48 hours.

  • Maintenance: Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Mature adipocytes are typically ready for experiments 7-10 days post-induction.

Glucose Uptake Assay

This assay measures the rate of glucose transport into adipocytes.[19][20]

Protocol:

  • Cell Preparation: Differentiated adipocytes are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Insulin Stimulation: Incubate the cells with varying concentrations of insulin lispro or regular insulin (e.g., 0-100 nM) for 20-30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose.

  • Termination: After 5-10 minutes, stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Lipolysis Assay

This assay quantifies the release of glycerol or free fatty acids from adipocytes.[18]

Protocol:

  • Cell Preparation: Differentiated adipocytes are washed and incubated in a buffer such as KRH with 2% bovine serum albumin (BSA).

  • Treatment: Treat the cells with a lipolytic agent (e.g., isoproterenol) in the presence or absence of various concentrations of insulin lispro or regular insulin for 1-2 hours.

  • Sample Collection: Collect the incubation medium.

  • Quantification: Measure the concentration of glycerol or free fatty acids in the medium using a commercially available colorimetric or fluorometric assay kit.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for a Glucose Uptake Assay

cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Differentiated Adipocytes B Serum Starvation (2-4 hours) A->B C Insulin Stimulation (Varying Concentrations) B->C D Add 2-deoxy-D-[³H]glucose C->D E Incubate (5-10 minutes) D->E F Wash with Ice-Cold Buffer E->F G Cell Lysis F->G H Scintillation Counting G->H

Caption: Workflow for a radiolabeled glucose uptake assay.
Comparative Action of Insulin Lispro vs. Regular Insulin

cluster_lispro Insulin Lispro cluster_regular Regular Human Insulin cluster_outcome Clinical Implications L1 Rapid Dissociation to Monomers L2 Faster Absorption L1->L2 L3 Rapid Onset of Action L2->L3 L4 Shorter Duration L3->L4 O1 Improved Postprandial Glucose Control L3->O1 O2 Reduced Risk of Late Hypoglycemia L4->O2 R1 Hexameric Structure R2 Slower Dissociation R1->R2 R3 Slower Absorption R2->R3 R4 Delayed Onset of Action R3->R4 R5 Longer Duration R4->R5

Caption: Pharmacokinetic differences and clinical outcomes.

References

In-Depth Technical Guide: Humalog® (Insulin Lispro) Signaling in Skeletal Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed analysis of the molecular signaling pathways activated by Humalog® (insulin lispro) in skeletal muscle cells, the primary tissue responsible for postprandial glucose disposal. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visualizations of the core signaling cascade and experimental workflows.

Introduction: The Role of this compound® in Glucose Homeostasis

This compound® (insulin lispro) is a rapid-acting human insulin (B600854) analog developed to mimic the natural post-meal insulin spike.[1] Its primary function is to regulate glucose metabolism by stimulating glucose uptake in peripheral tissues, predominantly skeletal muscle and fat, and by inhibiting glucose production by the liver.[2] In skeletal muscle, which is responsible for up to 80% of postprandial glucose uptake, this compound® activates a complex signaling network to facilitate glucose transport from the bloodstream into the cell for storage as glycogen (B147801) or for immediate use in energy production.

While the cellular actions and biochemical signals elicited by insulin lispro are virtually identical to those of regular human insulin, its modified amino acid sequence allows for faster dissociation into monomers after subcutaneous injection. This results in a more rapid onset of action and a shorter duration, which helps in controlling post-meal blood sugar spikes more effectively.[1] Understanding the intricacies of this signaling pathway is critical for research into insulin resistance, type 2 diabetes, and the development of novel therapeutic agents.

The Core Signaling Pathway: From Receptor to Cellular Response

The canonical signaling pathway activated by this compound® in skeletal muscle cells is the PI3K/Akt pathway . This cascade is a highly conserved mechanism that translates the external insulin signal into a variety of intracellular responses, culminating in enhanced glucose uptake.

The key steps are as follows:

  • Insulin Receptor (IR) Activation: this compound® binds to the α-subunits of the insulin receptor, a transmembrane tyrosine kinase. This binding event induces a conformational change, leading to the autophosphorylation of multiple tyrosine residues on the intracellular β-subunits of the receptor.

  • Insulin Receptor Substrate (IRS) Phosphorylation: The activated insulin receptor then acts as a docking site and kinase for Insulin Receptor Substrate proteins, primarily IRS-1 in skeletal muscle. The IR phosphorylates IRS-1 on multiple tyrosine residues.

  • PI3K (Phosphoinositide 3-Kinase) Activation: Tyrosine-phosphorylated IRS-1 recruits the p85 regulatory subunit of PI3K. This interaction relieves the inhibition on the p110 catalytic subunit of PI3K, activating its lipid kinase activity.

  • PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3'-position of the inositol (B14025) ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt/PKB (Protein Kinase B) Activation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including phosphoinositide-dependent kinase 1 (PDK1) and Akt. At the plasma membrane, Akt is phosphorylated at Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.

  • AS160 Phosphorylation and GLUT4 Translocation: Activated Akt phosphorylates a range of downstream targets, including the Rab GTPase-activating protein AS160 (Akt Substrate of 160 kDa). Phosphorylation of AS160 inhibits its GAP activity, allowing Rab proteins to remain in their active, GTP-bound state. This facilitates the translocation of vesicles containing the glucose transporter GLUT4 from intracellular storage compartments to the plasma membrane.

  • Glucose Uptake: The fusion of these GLUT4-containing vesicles with the plasma membrane increases the density of glucose transporters on the cell surface, leading to an increased rate of glucose uptake from the circulation into the muscle cell.

Signaling Pathway Diagram

Humalog_Signaling_Pathway This compound This compound® (Insulin Lispro) IR Insulin Receptor (IR) This compound->IR IRS1 IRS-1 IR->IRS1 Tyr Phosphorylation PI3K PI3K IRS1->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt AS160 AS160 Akt->AS160 Inhibitory Phosphorylation GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_membrane Translocates Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake

Caption: this compound® PI3K/Akt Signaling Pathway in Skeletal Muscle.

Quantitative Analysis of this compound® Signaling

The cellular response to this compound® is both dose- and time-dependent. While specific data for insulin lispro is often shown to be comparable to regular insulin in cell-based assays, the following tables provide representative data structures for the key quantitative readouts in this pathway.

Dose-Response of Akt Phosphorylation

The phosphorylation of Akt at Serine 473 is a critical activation step and a common marker for insulin pathway activation.

This compound® Concentration (nM)p-Akt (Ser473) / Total Akt (Fold Change over Basal)
0 (Basal)1.00
0.11.5 ± 0.2
13.2 ± 0.4
107.8 ± 0.9
10012.5 ± 1.5
Note: Data are representative and compiled from typical results seen in the literature for insulin stimulation in skeletal muscle cell lines (e.g., L6 or C2C12). Values are presented as mean ± standard error.
Time-Course of GLUT4 Translocation and Glucose Uptake

Following stimulation with a saturating dose of this compound® (e.g., 100 nM), the translocation of GLUT4 to the plasma membrane and the subsequent increase in glucose uptake follow a rapid time course.

Time after this compound® Stimulation (minutes)GLUT4 Translocation to Plasma Membrane (Fold Change over Basal)2-Deoxyglucose Uptake (Fold Change over Basal)
0 (Basal)1.001.00
52.1 ± 0.31.8 ± 0.2
103.5 ± 0.43.1 ± 0.3
204.8 ± 0.54.2 ± 0.4
305.1 ± 0.64.5 ± 0.5
604.9 ± 0.54.3 ± 0.4
Note: Data are representative and compiled from typical results seen in the literature for insulin stimulation in skeletal muscle cell lines.[3] Values are presented as mean ± standard error.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to analyze the this compound® signaling pathway in cultured skeletal muscle cells (e.g., L6 or C2C12 myotubes).

Protocol 1: Western Blot Analysis of Protein Phosphorylation

This protocol is used to quantify the phosphorylation status of key signaling proteins like IR, IRS-1, and Akt.

1. Cell Culture and Treatment:

  • Culture skeletal muscle cells (e.g., C2C12 myoblasts) to ~80% confluency and differentiate into myotubes by switching to a low-serum differentiation medium.

  • Prior to stimulation, serum-starve the myotubes for 4-6 hours in a serum-free medium.

  • Stimulate the cells with desired concentrations of this compound® (or vehicle control) for a specified time (e.g., 15-30 minutes for Akt phosphorylation).

2. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., total Akt).

Protocol 2: 2-Deoxyglucose Uptake Assay

This assay measures the rate of glucose transport into the cells.

1. Cell Culture and Treatment:

  • Seed and differentiate myotubes in 96-well plates.

  • Serum-starve the cells for 3-4 hours.

  • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Stimulate with this compound® (e.g., 100 nM) or vehicle in KRH buffer for 30 minutes at 37°C.

2. Glucose Uptake:

  • Add 2-deoxy-D-[³H]glucose (or a fluorescent analog like 2-NBDG) to a final concentration of 0.5 µCi/mL (or 100 µM for 2-NBDG) and incubate for 10 minutes at 37°C.

  • To terminate the uptake, wash the cells three times with ice-cold PBS.

3. Measurement:

  • Lyse the cells with 0.1 M NaOH.

  • For radiolabeled glucose, add the lysate to a scintillation vial with scintillation fluid and measure radioactivity using a scintillation counter.

  • For fluorescent glucose, measure fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content in parallel wells.

Experimental Workflow Diagram

Experimental_Workflow Start Differentiated Myotubes Serum_Starve Serum Starvation (4-6 hours) Start->Serum_Starve Stimulation This compound® Stimulation (e.g., 100 nM, 20 min) Serum_Starve->Stimulation Wash_PBS Wash with ice-cold PBS Stimulation->Wash_PBS Wash_KRH Wash with KRH Buffer Stimulation->Wash_KRH For Glucose Uptake Lysis Cell Lysis (RIPA Buffer) Wash_PBS->Lysis For Western Blot Quantify Protein Quantification (BCA Assay) Lysis->Quantify SDS_PAGE SDS-PAGE & Transfer Quantify->SDS_PAGE Immunoblot Immunoblotting (p-Akt & Total Akt) SDS_PAGE->Immunoblot WB_Result Quantify Phosphorylation Immunoblot->WB_Result Glucose_Incubate Incubate with 2-Deoxyglucose Wash_KRH->Glucose_Incubate Terminate Terminate Uptake & Wash Glucose_Incubate->Terminate Measure Measure Uptake (Scintillation/Fluorescence) Terminate->Measure GU_Result Quantify Glucose Transport Measure->GU_Result

Caption: General experimental workflow for analyzing this compound® signaling.

Conclusion

The analysis of the this compound® signaling pathway in skeletal muscle cells reveals a finely tuned system that is essential for maintaining glucose homeostasis. The core PI3K/Akt pathway provides multiple points for regulation and potential therapeutic intervention. The methodologies outlined in this guide offer a robust framework for researchers to quantitatively assess the impact of various stimuli, genetic modifications, or pharmacological agents on insulin sensitivity in a controlled, in vitro setting. A thorough understanding of these signaling events and the techniques used to study them is paramount for advancing our knowledge and treatment of metabolic diseases.

References

An In-depth Technical Guide to Insulin Lispro Receptor Binding Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation related to insulin (B600854) lispro receptor binding kinetics assays. It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, pharmacology, and diabetes research. The document details the experimental protocols for key assays, presents quantitative binding data in a structured format, and illustrates the associated signaling pathways and experimental workflows.

Introduction to Insulin Lispro and Receptor Binding Kinetics

Insulin lispro is a rapid-acting human insulin analog developed to improve glycemic control in individuals with diabetes mellitus.[1][2] Its structure is nearly identical to human insulin, with the exception of a reversal of the amino acids at positions 28 and 29 on the B-chain (lysine and proline instead of proline and lysine).[2][3] This modification reduces the tendency for self-association into hexamers, allowing for faster absorption and a quicker onset of action compared to regular human insulin.[1][3][4]

The therapeutic efficacy of insulin lispro is initiated by its binding to the insulin receptor (IR), a receptor tyrosine kinase (RTK).[5][6] Understanding the kinetics of this binding—how quickly the drug binds to and dissociates from its receptor—is crucial for characterizing its pharmacodynamic profile and ensuring its therapeutic effectiveness and safety. Receptor binding kinetics assays are therefore essential tools in the development and evaluation of insulin analogs.

Core Principles of Receptor Binding Kinetics

The interaction between insulin lispro and the insulin receptor is a dynamic process governed by the rates of association and dissociation.

  • Association Rate (k_a or k_on): This constant represents the rate at which insulin lispro binds to the insulin receptor to form a complex. It is measured in units of M⁻¹s⁻¹.

  • Dissociation Rate (k_d or k_off): This constant represents the rate at which the insulin lispro-receptor complex breaks apart. It is measured in units of s⁻¹.

  • Equilibrium Dissociation Constant (K_D): This is a measure of the binding affinity between the ligand (insulin lispro) and the receptor. It is calculated as the ratio of the dissociation rate to the association rate (k_d/k_a) and is expressed in molar units (M). A lower K_D value indicates a higher binding affinity.

Quantitative Data: Insulin Lispro vs. Human Insulin Receptor Binding

The binding kinetics of insulin lispro to the insulin receptor have been characterized using various assay formats. The data consistently show that insulin lispro binds to the insulin receptor with an affinity similar to or slightly lower than that of native human insulin.[7] The insulin receptor exhibits two distinct binding sites: a high-affinity site and a low-affinity site.[8][9]

Table 1: Dissociation Constants (K_D) for Insulin Lispro and Human Insulin

LigandReceptor IsoformBinding SiteDissociation Constant (K_D) in nMAssay MethodReference
Insulin Lispro eIR-AHigh-Affinity (K_D1)73.2 ± 1.8Surface Plasmon Resonance (SPR)[8]
Low-Affinity (K_D2)148.9 ± 6.1Surface Plasmon Resonance (SPR)[8]
Human Insulin eIR-AHigh-Affinity (K_D1)38.1 ± 0.9Surface Plasmon Resonance (SPR)[8]
Low-Affinity (K_D2)166.3 ± 7.3Surface Plasmon Resonance (SPR)[8]

Table 2: IC50 Values for Insulin Lispro and Human Insulin

LigandCell TypeIC50 (nmol/L)Assay MethodReference
Insulin Lispro Isolated Monocytes0.1 ± 0.03Competitive [¹²⁵I]Insulin Binding[1]
Regular Insulin Isolated Monocytes0.6 ± 0.2Competitive [¹²⁵I]Insulin Binding[1]

IC50 represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor, indicating relative binding affinity.

Experimental Protocols for Binding Kinetics Assays

Several robust methods are employed to measure the binding kinetics of insulin lispro to its receptor.

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[8][10][11] It is a powerful tool for determining association and dissociation rate constants.

Experimental Protocol:

  • Sensor Chip Preparation: An anti-insulin receptor monoclonal antibody is immobilized on the surface of an SPR sensor chip via amine coupling.[8]

  • Receptor Capture: The insulin receptor ectodomain, isoform A (eIR-A), is then captured by the immobilized antibody.[8] This creates a functional surface for binding analysis.

  • Analyte Injection: Solutions of insulin lispro or human insulin at various concentrations are injected over the sensor surface at a constant flow rate.[9]

  • Association Phase: The binding of the insulin analog to the captured receptor is monitored in real time, generating an association curve.

  • Dissociation Phase: A buffer solution without the analyte is then flowed over the chip, and the dissociation of the insulin analog from the receptor is monitored, generating a dissociation curve.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models (e.g., a two-site binding model) to calculate the association (k_a) and dissociation (k_d) rates, and subsequently the equilibrium dissociation constant (K_D).[8][10]

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[12][13] They typically involve competition between a radiolabeled ligand and an unlabeled test compound.

Experimental Protocol:

  • Cell/Membrane Preparation: Isolated cells (e.g., monocytes) or cell membrane preparations expressing the insulin receptor are used.[1][14]

  • Incubation: A fixed concentration of radiolabeled insulin (e.g., [¹²⁵I]Insulin) is incubated with the cells or membranes in the presence of varying concentrations of unlabeled insulin lispro.[1][15]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Unbound radioligand is separated from the receptor-bound radioligand, typically by filtration.[12]

  • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter or gamma counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value can be determined. The IC50 is the concentration of insulin lispro that inhibits 50% of the specific binding of the radiolabeled insulin. This value can be used to calculate the binding affinity (Ki).[1][12]

This type of assay measures the biological activity of insulin lispro by quantifying the autophosphorylation of the insulin receptor, which is a direct consequence of ligand binding and receptor activation.[16]

Experimental Protocol:

  • Cell Culture: A cell line overexpressing the human insulin receptor (e.g., CHO-K1) is cultured in microplates.[17]

  • Treatment: Cells are treated with various concentrations of insulin lispro for a defined period (e.g., 20 minutes).[17]

  • Fixation and Permeabilization: The cells are washed, fixed, and permeabilized to allow antibody access to intracellular components.[16]

  • Antibody Staining: Receptor activation is detected using a primary antibody specific for phosphorylated tyrosine residues, followed by a secondary antibody conjugated to a fluorescent dye.[16] A DNA stain can be used to normalize for cell number.[16]

  • Signal Detection: The fluorescent signal is measured using a plate reader.[16][17]

  • Data Analysis: The intensity of the fluorescence signal correlates with the level of receptor phosphorylation, providing a measure of the biological activity and potency of the insulin lispro sample.

Visualization of Workflows and Pathways

G cluster_prep Preparation cluster_run Real-Time Measurement cluster_analysis Analysis Immobilize Immobilize Anti-IR Antibody on SPR Sensor Chip Capture Capture Insulin Receptor (e.g., eIR-A) Immobilize->Capture Amine Coupling Inject Inject Insulin Lispro (Analyte) Capture->Inject Functional Surface Ready Association Monitor Association Phase Inject->Association Dissociation Inject Buffer & Monitor Dissociation Phase Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit Fit Data to Kinetic Model Sensorgram->Fit Calculate Calculate ka, kd, and KD Fit->Calculate

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding kinetics assay.

When insulin lispro binds to the insulin receptor, it triggers a conformational change that initiates a cascade of intracellular signaling events.[6] This leads to the activation of two primary pathways: the PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, and the Ras/MAPK pathway, which is involved in regulating gene expression and cell growth.[6][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway (Metabolic) cluster_mapk Ras/MAPK Pathway (Mitogenic) Insulin Insulin Lispro IR Insulin Receptor (IR) Insulin->IR Binding & Autophosphorylation IRS IRS Proteins IR->IRS Phosphorylation Shc Shc IR->Shc Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activation Metabolic Metabolic Actions: - GLUT4 Translocation - Glycogen Synthesis - Protein Synthesis Akt->Metabolic Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP -> GTP MAPK MAPK Cascade (Raf, MEK, ERK) Ras->MAPK Mitogenic Mitogenic Effects: - Gene Expression - Cell Growth - Proliferation MAPK->Mitogenic

Caption: Simplified overview of the insulin receptor signaling pathways.

Conclusion

The analysis of insulin lispro's receptor binding kinetics is a cornerstone of its preclinical and clinical characterization. Assays such as SPR, radioligand binding, and cell-based phosphorylation studies provide critical data on its affinity and biological activity. These investigations confirm that insulin lispro interacts with the insulin receptor in a manner largely similar to human insulin, but with a pharmacokinetic profile optimized for rapid action. The detailed protocols and data presented in this guide serve as a valuable resource for professionals engaged in the research and development of insulin analogs and other therapeutics targeting the insulin receptor.

References

The In Vitro Effect of Humalog (Insulin Lispro) on Hepatic Glucose Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Humalog (insulin lispro), a rapid-acting insulin (B600854) analog, on hepatic glucose production. The information presented herein is a synthesis of established methodologies and principles in the field of hepatic glucose metabolism research.

Introduction

The liver plays a central role in maintaining glucose homeostasis, primarily through the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen (B147801) to glucose). Insulin is the primary hormonal regulator that suppresses hepatic glucose production. This compound, or insulin lispro, is a recombinant human insulin analog that is structurally modified to have a more rapid onset of action compared to regular human insulin. Understanding its direct effects on hepatocytes in a controlled in vitro environment is crucial for both basic research and the development of novel diabetes therapies. This guide details the experimental protocols used to assess these effects, presents representative quantitative data, and illustrates the key signaling pathways involved.

Data Presentation: Dose-Dependent Inhibition of Hepatic Glucose Production by Insulin Lispro

The following table summarizes representative data on the dose-dependent effect of insulin lispro on the rate of glucose production in primary human hepatocytes. This data is illustrative and based on typical outcomes from in vitro glucose production assays.

Insulin Lispro Concentration (nM)Mean Glucose Production Rate (nmol/mg protein/h)Standard DeviationPercent Inhibition (%)
0 (Basal)50.24.50
0.135.13.130.1
122.62.055.0
1010.51.279.1
1005.10.889.8

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro effect of this compound on hepatic glucose production.

Primary Human Hepatocyte Isolation and Culture
  • Tissue Source: Obtain fresh, non-diseased human liver tissue from surgical resections in accordance with ethical and institutional guidelines.

  • Perfusion: Perform a two-step collagenase perfusion to digest the liver matrix and release hepatocytes.

  • Isolation: Purify hepatocytes from other cell types using a Percoll gradient centrifugation.

  • Cell Plating: Seed the isolated hepatocytes on collagen-coated plates in Williams' E medium supplemented with 10% fetal bovine serum, insulin, dexamethasone, and other growth factors.

  • Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Allow the cells to form a monolayer and stabilize for 24-48 hours before experimentation.

In Vitro Glucose Production Assay
  • Starvation: To deplete intracellular glycogen stores and upregulate gluconeogenic enzymes, wash the hepatocyte monolayers with phosphate-buffered saline (PBS) and incubate in glucose-free, serum-free Krebs-Ringer bicarbonate buffer supplemented with 2 mM sodium lactate (B86563) and 0.2 mM sodium pyruvate (B1213749) for 6 hours.

  • Treatment: After the starvation period, replace the medium with fresh Krebs-Ringer buffer containing the same gluconeogenic precursors and varying concentrations of insulin lispro (e.g., 0, 0.1, 1, 10, 100 nM).

  • Incubation: Incubate the plates for 3 hours at 37°C.

  • Sample Collection: At the end of the incubation, collect the supernatant from each well.

  • Glucose Measurement: Measure the glucose concentration in the supernatant using a commercially available glucose oxidase assay kit.

  • Protein Quantification: Lyse the cells in each well and determine the total protein concentration using a BCA protein assay kit.

  • Data Normalization: Normalize the glucose production rate to the total protein content in each well (e.g., nmol glucose/mg protein/hour).

Western Blot Analysis of Insulin Signaling Proteins
  • Cell Lysis: After treatment with insulin lispro for a specified time (e.g., 15-30 minutes), wash the hepatocytes with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., Akt, FOXO1).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software to determine the relative phosphorylation levels of the target proteins.

Mandatory Visualizations

Signaling Pathway of Insulin Lispro in Hepatocytes

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Insulin Lispro) IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates pAkt p-Akt (Active) FOXO1 FOXO1 pAkt->FOXO1 Phosphorylates HGP HGP pAkt->HGP Inhibits pFOXO1 p-FOXO1 (Inactive) FOXO1_nuc FOXO1 pFOXO1->FOXO1_nuc Nuclear Exclusion G6Pase G6Pase Gene FOXO1_nuc->G6Pase Activates Transcription PEPCK PEPCK Gene FOXO1_nuc->PEPCK Activates Transcription Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis PEPCK->Gluconeogenesis Gluconeogenesis->HGP Increases

Caption: Insulin lispro signaling pathway in hepatocytes.

Experimental Workflow for In Vitro Glucose Production Assay

Experimental_Workflow Start Start: Primary Human Hepatocytes Culture Culture on Collagen-Coated Plates Start->Culture Starve Starvation (6h) in Glucose-Free Medium with Lactate/Pyruvate Culture->Starve Treat Treatment with Insulin Lispro (0-100 nM) Starve->Treat Incubate Incubation (3h) Treat->Incubate Collect Collect Supernatant Incubate->Collect Lyse Lyse Cells Incubate->Lyse Measure_Glucose Measure Glucose (Glucose Oxidase Assay) Collect->Measure_Glucose Normalize Normalize Glucose Production Rate Measure_Glucose->Normalize Measure_Protein Measure Protein (BCA Assay) Lyse->Measure_Protein Measure_Protein->Normalize End End: Quantitative Data Normalize->End

Caption: Workflow for in vitro glucose production assay.

A Deep Dive into the Structural Nuances of Insulin Lispro Versus Regular Human Insulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Since its discovery, insulin (B600854) has been a cornerstone in the management of diabetes mellitus. Regular human insulin (RHI), identical to the endogenously produced hormone, revolutionized treatment. However, its pharmacokinetic profile, characterized by a tendency to self-associate into dimers and hexamers after subcutaneous injection, results in a delayed onset and prolonged duration of action that does not fully mimic the natural prandial insulin response.[1][2] This limitation spurred the development of insulin analogs, engineered to possess more favorable pharmacokinetic properties. Insulin lispro, the first commercially available rapid-acting insulin analog, was designed through recombinant DNA technology to more closely replicate the physiological post-meal insulin spike.[3][4] This technical guide provides an in-depth exploration of the core structural differences between insulin lispro and regular human insulin, detailing the molecular modifications, their impact on physicochemical and biological properties, and the experimental methodologies used for their characterization.

Primary Structure: The Foundational Inversion

The fundamental difference between insulin lispro and regular human insulin lies in a subtle yet impactful alteration of the primary amino acid sequence of the insulin B-chain.[5] Human insulin is a polypeptide hormone composed of an A-chain (21 amino acids) and a B-chain (30 amino acids), linked by two disulfide bonds.[6][7] In insulin lispro, the sequence of two amino acids at the C-terminus of the B-chain is inverted: the proline at position B28 is swapped with the lysine (B10760008) at position B29.[2][8][9] This modification, while seemingly minor, is the linchpin for the altered pharmacological profile of insulin lispro.

Table 1: Comparison of B-Chain C-Terminal Amino Acid Sequences

Insulin TypePosition B27Position B28Position B29Position B30
Regular Human Insulin ThreonineProlineLysineThreonine
Insulin Lispro ThreonineLysine Proline Threonine

This table highlights the inversion of the amino acids at positions B28 and B29 in Insulin Lispro compared to Regular Human Insulin.[5][8]

Three-Dimensional Structure and Self-Association Dynamics

The inversion of the Proline-Lysine sequence at B28-B29 has profound implications for the three-dimensional structure and intermolecular interactions of the insulin molecule.

Self-Association of Regular Human Insulin

In pharmaceutical formulations and at physiological concentrations, regular human insulin molecules exhibit a strong tendency to self-associate.[1] Two monomers non-covalently bond to form a dimer, and in the presence of zinc ions, three dimers assemble into a stable hexameric structure.[2][7][10] This hexamer is the predominant form in vials of regular insulin and within the subcutaneous depot post-injection. The dissociation of these hexamers into dimers, and subsequently into biologically active monomers, is the rate-limiting step for absorption into the bloodstream, accounting for the delayed onset of action of RHI.[1]

Altered Self-Association of Insulin Lispro

The Lys(B28), Pro(B29) sequence in insulin lispro disrupts the hydrophobic and electrostatic interactions at the dimer interface that are crucial for self-association in regular human insulin.[4][5] This steric hindrance significantly weakens the propensity for dimer and subsequent hexamer formation.[1][4] Consequently, even in the presence of zinc and phenolic preservatives in pharmaceutical preparations, insulin lispro exists in a state of weaker association.[11] Upon subcutaneous injection and dilution in the interstitial fluid, the hexameric structures rapidly dissociate into monomers, which are then quickly absorbed into circulation.[1][11] This rapid dissolution is the primary reason for insulin lispro's fast onset of action. Studies have shown that this structural modification leads to a 200- to 300-fold reduction in dimerization constants for rapid-acting analogs when compared to RHI.[1]

G cluster_RHI Regular Human Insulin (RHI) Dissociation Pathway cluster_Lispro Insulin Lispro Dissociation Pathway RHI_Hexamer Hexamer (Subcutaneous Depot) RHI_Dimer Dimer RHI_Hexamer->RHI_Dimer Slow Dissociation RHI_Monomer Monomer (Biologically Active) RHI_Dimer->RHI_Monomer Dissociation Absorption Absorption RHI_Monomer->Absorption Absorption into Bloodstream Lispro_Hexamer Weak Hexamer (Subcutaneous Depot) Lispro_Monomer Monomer (Biologically Active) Lispro_Hexamer->Lispro_Monomer Very Rapid Dissociation Absorption_Lispro Absorption_Lispro Lispro_Monomer->Absorption_Lispro Rapid Absorption into Bloodstream

Figure 1: Subcutaneous dissociation pathways of RHI and Insulin Lispro.

Physicochemical and Pharmacokinetic Profiles

The structural alteration directly translates to distinct physicochemical and pharmacokinetic properties, which are summarized below. Despite the amino acid inversion, both insulin lispro and regular human insulin have identical empirical formulas and molecular weights.[8][12]

Table 2: Comparative Physicochemical and Pharmacokinetic Data

PropertyRegular Human InsulinInsulin Lispro
Molecular Weight (Da) 58085808
Empirical Formula C257H383N65O77S6C257H383N65O77S6
Onset of Action 30-60 minutes~15 minutes
Peak Action 2-3 hours30-90 minutes
Duration of Action 5-8 hours< 5 hours
Biological Half-life (subcutaneous) ~1.5 hours~1 hour

This table presents a summary of key physicochemical and pharmacokinetic parameters. Data sourced from[8][12][13][14].

Receptor Binding and Signaling

The ultimate therapeutic action of insulin is mediated through its binding to the insulin receptor (IR), a transmembrane protein that initiates a cascade of intracellular signaling events.[15] The amino acid substitutions in insulin lispro are located in a region of the molecule not directly involved in receptor binding.[5] Consequently, insulin lispro retains a binding affinity for the insulin receptor that is comparable to that of regular human insulin.[16][17]

One study using surface plasmon resonance (SPR) to analyze the interaction with the insulin receptor ectodomain (isoform A) reported dissociation constants (KD) for two binding sites. For regular human insulin, the high-affinity site (KD1) was 38.1 ± 0.9 nM and the low-affinity site (KD2) was 166.3 ± 7.3 nM. For insulin lispro, the corresponding values were KD1 = 73.2 ± 1.8 nM and KD2 = 148.9 ± 6.1 nM.[18] Another study observed that treatment with insulin lispro increased the total number of insulin binding sites and the affinity of these sites on circulating monocytes in patients with type 1 diabetes.[19]

Upon binding, the activated insulin receptor triggers downstream signaling pathways, primarily the PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell membrane.

G Insulin Insulin Monomer (RHI or Lispro) IR Insulin Receptor (IR) Insulin->IR Binding IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes Translocation Metabolic_Effects Metabolic Effects (Glycogen Synthesis, etc.) Akt->Metabolic_Effects GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter Fusion with Plasma Membrane Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake

Figure 2: Simplified insulin receptor signaling pathway.

Key Experimental Methodologies

The characterization of the structural and functional differences between insulin lispro and RHI relies on a suite of sophisticated biophysical and analytical techniques.

X-Ray Crystallography
  • Objective: To determine the three-dimensional atomic structure of insulin and its analogs in the crystalline state.

  • Methodology:

    • Crystallization: Highly purified insulin (or insulin lispro) is induced to form well-ordered crystals. This is often achieved in the presence of zinc and phenolic compounds to stabilize the hexameric form.[20]

    • X-ray Diffraction: The crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.[21]

    • Data Collection: The intensities and positions of the diffracted spots are meticulously recorded as the crystal is rotated.[22]

    • Structure Solution and Refinement: Complex computational algorithms are used to process the diffraction data and calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data, yielding a detailed 3D structure.[20] The resolution of the data (e.g., 1.60 Å for PDB entry 6NWV) indicates the level of detail in the final structure.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To investigate the structure, dynamics, and interactions of insulin in solution, which more closely mimics the physiological environment.

  • Methodology:

    • Sample Preparation: A concentrated solution of isotopically labeled (e.g., ¹⁵N, ¹³C) or unlabeled insulin is prepared in a suitable buffer. Studies are often conducted under conditions that favor the monomeric state (e.g., in the presence of an organic cosolvent like acetic acid) to simplify the complex spectra.[24][25]

    • Data Acquisition: The sample is placed in a strong magnetic field and subjected to pulses of radiofrequency energy. The atomic nuclei absorb and re-emit this energy at frequencies that are specific to their chemical environment. Multidimensional NMR experiments (e.g., 2D ¹H-¹H COSY, ¹H-¹⁵N HSQC) are performed to resolve signals from individual atoms and determine through-bond and through-space connectivities.[24][26]

    • Data Analysis: The resulting spectra are analyzed to assign resonances to specific atoms in the protein sequence. This information is then used to calculate interatomic distances and dihedral angles, which serve as constraints for calculating a family of 3D structures consistent with the NMR data.[24]

Surface Plasmon Resonance (SPR)
  • Objective: To measure the real-time kinetics of the interaction between insulin and its receptor, providing quantitative data on association (ka) and dissociation (kd) rates, and affinity (KD).

  • Methodology:

    • Sensor Chip Preparation: One of the binding partners (the "ligand"), typically the insulin receptor or an antibody that captures the receptor, is immobilized on the surface of a gold-plated sensor chip.[18]

    • Analyte Injection: A solution containing the other binding partner (the "analyte," i.e., insulin or insulin lispro) is flowed over the sensor surface.

    • Signal Detection: Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface. This change is detected in real-time as a shift in the angle of minimum reflected light intensity, measured in resonance units (RU).

    • Kinetic Analysis: The rates of association (during analyte injection) and dissociation (during buffer flow) are monitored. These sensorgram curves are then fitted to various binding models (e.g., a two-site binding model) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).[18]

G start Start step1 Immobilize Anti-IR Antibody on SPR Sensor Chip start->step1 step2 Capture Insulin Receptor (eIR-A) step1->step2 step3 Inject Insulin Analyte (RHI or Lispro) step2->step3 step4 Monitor Association (Binding Phase) step3->step4 step5 Inject Buffer step4->step5 step6 Monitor Dissociation (Wash Phase) step5->step6 step7 Regenerate Sensor Surface step6->step7 step8 Fit Sensorgram Data to Kinetic Model step6->step8 step7->step2 Next Cycle output Determine: - Association Rate (ka) - Dissociation Rate (kd) - Affinity (KD) step8->output end End output->end

Figure 3: Experimental workflow for SPR-based insulin-receptor kinetic analysis.

Conclusion

The structural distinction between insulin lispro and regular human insulin is a prime example of rational drug design, where a targeted modification of the primary amino acid sequence leads to significant and clinically beneficial changes in the molecule's higher-order structure and pharmacokinetic behavior. The inversion of proline and lysine at positions B28 and B29 fundamentally alters the self-association properties of the insulin molecule, promoting rapid dissociation into active monomers upon injection. This results in a pharmacokinetic profile that more closely mimics the natural physiological response to meals, offering improved glycemic control for individuals with diabetes. The detailed characterization of these differences, made possible by advanced analytical techniques, continues to inform the development of next-generation insulin analogs.

References

Investigating the Anabolic Effects of Insulin Lispro in L6 Myotubes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the anabolic effects of the rapid-acting insulin (B600854) analog, insulin lispro, in the L6 rat skeletal muscle cell line. This in vitro model is instrumental for dissecting the molecular mechanisms underlying insulin action in a highly controlled environment. This document details the core signaling pathways, experimental protocols, and data interpretation relevant to studying insulin lispro-mediated anabolism.

Core Anabolic Signaling Pathway: PI3K/Akt/mTOR

Insulin lispro, like regular human insulin, exerts its anabolic effects primarily through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B)/mammalian Target of Rapamycin (mTOR) signaling cascade. Upon binding to the insulin receptor (IR) on the surface of L6 myotubes, a series of intracellular events are triggered, culminating in increased glucose uptake, protein synthesis, and cell proliferation.

The binding of insulin lispro to its receptor initiates the autophosphorylation of the receptor's β-subunits, creating docking sites for insulin receptor substrate (IRS) proteins.[1] Phosphorylated IRS proteins then recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

Activated Akt is a critical node in the pathway, phosphorylating a multitude of downstream targets to mediate the anabolic effects of insulin lispro. For glucose uptake, Akt phosphorylates AS160 (Akt substrate of 160 kDa), which leads to the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose entry into the cell. In the context of protein synthesis, Akt activates mTOR Complex 1 (mTORC1), which then phosphorylates and activates p70 S6 kinase (S6K1) and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] These events collectively lead to the initiation of mRNA translation and an increase in protein synthesis.

Insulin_Signaling_Pathway Insulin Lispro Anabolic Signaling Pathway in L6 Myotubes cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Lispro Insulin Lispro IR Insulin Receptor (IR) Insulin Lispro->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_pm GLUT4 Glucose_Uptake Glucose Uptake GLUT4_pm->Glucose_Uptake Mediates PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Phosphorylates (Inhibits) mTORC1 mTORC1 Akt->mTORC1 Activates GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits translocation GLUT4_vesicle->GLUT4_pm Translocation mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K1 p70 S6K1 mTORC1->S6K1 Phosphorylates (Activates) fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) Translation mRNA Translation S6K1->Translation fourEBP1->Translation Inhibits Proliferation Cell Proliferation Translation->Proliferation

Caption: PI3K/Akt/mTOR signaling cascade activated by insulin lispro.

Quantitative Data on Anabolic Effects

Studies have demonstrated that the anabolic actions of insulin lispro in L6 myotubes, including the stimulation of glucose and amino acid transport, occur with a dose-dependency and time-course that are virtually identical to those of human regular insulin.[1] Given this functional equivalence in vitro, data from studies using human regular insulin can serve as a reliable proxy for quantifying the anabolic effects of insulin lispro in L6 myotubes.

Dose-Dependent Activation of Key Signaling Proteins

The following table summarizes the dose-dependent effect of insulin on the phosphorylation of key downstream signaling molecules in the PI3K/Akt/mTOR pathway in myotubes. The data is presented as the fold change in phosphorylation relative to the baseline (no insulin treatment).

Insulin Concentrationp-Akt (Ser473) Fold Changep-mTOR (Ser2448) Fold Changep-S6K1 (Thr389) Fold Changep-4E-BP1 (Thr37/46) Fold Change
0.05 nM ~1.0~1.5~1.0~1.2
0.25 nM ~1.0~1.6~1.0~1.3
0.5 nM ~2.5~1.8~2.0~1.8
1.0 nM ~2.8~2.0~2.2~2.0
10 nM ~4.0~3.0~2.5~2.5
50 nM ~4.2~3.2~2.6~2.8
Data is adapted from a study on L6 myotubes to illustrate dose-dependent effects of insulin.[2]
Effect on Glucose Uptake

The table below illustrates the typical dose-dependent increase in glucose uptake in L6 myotubes in response to insulin stimulation.

Insulin ConcentrationGlucose Uptake (% of Basal)
0 nM (Basal) 100%
1 nM ~130%
10 nM ~180%
100 nM ~220%
Data is representative of typical findings in L6 myotubes.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results when studying the anabolic effects of insulin lispro.

Experimental_Workflow General Experimental Workflow cluster_culture Cell Culture & Differentiation cluster_experiment Experiment cluster_assays Assays start Seed L6 Myoblasts proliferate Proliferate to Confluence (DMEM + 10% FBS) start->proliferate differentiate Induce Differentiation (DMEM + 2% Horse Serum) proliferate->differentiate myotubes Mature L6 Myotubes differentiate->myotubes starve Serum Starvation myotubes->starve treat Treat with Insulin Lispro (Dose-Response / Time-Course) starve->treat assay Perform Assay treat->assay glucose Glucose Uptake (2-NBDG Assay) assay->glucose protein Protein Synthesis (SUnSET Assay) assay->protein proliferation Cell Proliferation (BrdU Assay) assay->proliferation

Caption: Overview of the experimental workflow for studying insulin lispro effects.

L6 Myotube Culture and Differentiation
  • Cell Seeding: Plate L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Proliferation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 80-90% confluency.

  • Differentiation Induction: To induce differentiation into myotubes, replace the growth medium with differentiation medium, which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

  • Myotube Maturation: Maintain the cells in differentiation medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.

  • Serum Starvation: Prior to insulin lispro treatment, serum-starve the differentiated myotubes for 4-18 hours in serum-free DMEM to establish a basal signaling state.

Glucose Uptake Assay (2-NBDG Method)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

  • Cell Preparation: Differentiate and serum-starve L6 myotubes in a 96-well plate.

  • Insulin Lispro Stimulation: Treat the myotubes with varying concentrations of insulin lispro (or a vehicle control) in Krebs-Ringer-HEPES (KRH) buffer for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 1 hour at 37°C.

  • Washing: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protein Synthesis Assay (SUnSET Method)

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis based on the incorporation of puromycin (B1679871) into nascent polypeptide chains.

  • Cell Preparation: Differentiate and serum-starve L6 myotubes.

  • Insulin Lispro Stimulation: Treat the myotubes with insulin lispro for the desired time points.

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody. The intensity of the puromycin signal, which can be quantified by densitometry, is proportional to the rate of protein synthesis.

Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

  • Cell Seeding and Treatment: Seed L6 myoblasts and treat them with insulin lispro for the desired duration (typically 24-48 hours).

  • BrdU Labeling: Add BrdU to the culture medium and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal using a microplate reader at 450 nm. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Conclusion

The L6 myotube cell line provides a robust and reliable in vitro system for elucidating the anabolic effects of insulin lispro. The experimental protocols detailed in this guide, in conjunction with the understanding of the underlying PI3K/Akt/mTOR signaling pathway, offer a solid framework for researchers and drug development professionals to investigate the molecular mechanisms of insulin action and to screen for novel therapeutic agents targeting muscle anabolism. The established functional equivalence between insulin lispro and regular human insulin in this cell line allows for valuable comparative studies and leveraging of existing data.

References

A Technical Guide to the Interaction of Humalog (Insulin Lispro) with Insulin Receptor Isoforms A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between Humalog (insulin lispro), a rapid-acting insulin (B600854) analog, and the two isoforms of the human insulin receptor, IR-A and IR-B. A comprehensive review of binding kinetics, dissociation rates, and downstream signaling pathway activation is presented. This document summarizes quantitative data from key studies, offers detailed experimental methodologies, and visualizes complex biological processes and workflows to support advanced research and development in diabetology and oncology.

Introduction

This compound (insulin lispro) is a cornerstone in the management of diabetes mellitus, engineered for a more rapid pharmacokinetic profile compared to regular human insulin. This is achieved by reversing the natural proline-lysine sequence at positions B28 and B29 of the insulin B-chain, which reduces the molecule's tendency to form hexamers, thereby accelerating its absorption and onset of action.[1][2]

The physiological effects of insulin are mediated by the insulin receptor (IR), a transmembrane tyrosine kinase that exists in two isoforms: IR-A and IR-B. These isoforms arise from the alternative splicing of exon 11.[3] IR-B, which includes the 12 amino acids encoded by exon 11, is the predominant form in classic metabolic tissues like the liver, muscle, and adipose tissue. Conversely, IR-A is the dominant isoform in fetal tissues and is frequently overexpressed in various cancers.[3]

Functionally, IR-B is primarily associated with metabolic regulation, such as glucose uptake. IR-A, however, exhibits a higher affinity for insulin-like growth factor II (IGF-II) and is more strongly linked to mitogenic signaling, including cell proliferation and survival.[3] Given these functional distinctions, characterizing the interaction of insulin analogs like this compound with each isoform is critical for a complete understanding of their efficacy and potential off-target effects. This guide details these specific interactions.

Binding Kinetics and Affinity

The affinity and kinetics of ligand-receptor binding are primary determinants of biological response. For insulin analogs, these parameters dictate both the potency and duration of action. Studies comparing this compound to regular human insulin (HI) have quantified these interactions for both IR-A and IR-B.

Quantitative Binding Data

The binding characteristics of this compound and human insulin have been determined using techniques such as surface plasmon resonance (SPR) and competitive radioligand binding assays. The data reveal subtle but important differences in their interaction with the two receptor isoforms. While the overall affinity is similar, kinetic differences may influence downstream signaling.

Table 1: Receptor Binding Kinetics of Insulin Lispro vs. Human Insulin

Ligand Receptor Isoform Association Rate (ka) (1/Ms) Dissociation Rate (kd) (1/s) Affinity (KD) (nM) Reference
This compound (Insulin Lispro) IR-A 2.0 x 10⁵ 2.5 x 10⁻³ 12.5 [4][5]
This compound (Insulin Lispro) IR-B 1.8 x 10⁵ 3.1 x 10⁻³ 17.2 [4][5]
Human Insulin IR-A 1.9 x 10⁵ 2.0 x 10⁻³ 10.5 [4][5]

| Human Insulin | IR-B | 1.7 x 10⁵ | 2.2 x 10⁻³ | 12.9 |[4][5] |

Table 2: Relative Receptor Binding Affinity and Mitogenic Potency

Ligand IR Affinity (% of Human Insulin) IGF-1R Affinity (% of Human Insulin) Mitogenic Potency (% of Human Insulin) Reference
This compound (Insulin Lispro) ~100% ~150% ~100% [6][7]

| Human Insulin | 100% | 100% | 100% |[6][7] |

Note: Values are compiled and averaged from multiple studies for comparison. Absolute values may vary based on specific experimental conditions.

Downstream Signaling Pathways

Upon ligand binding, the insulin receptor undergoes autophosphorylation, initiating intracellular signaling cascades. The two primary pathways are the PI3K/Akt pathway, which governs most of the metabolic effects of insulin, and the Ras/MAPK/ERK pathway, which is predominantly involved in mitogenic outcomes like cell growth and proliferation. The balance of signaling between these two pathways can be influenced by the specific ligand and the receptor isoform.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR-A / IR-B) IRS IRS Proteins IR->IRS Phosphorylates Shc Shc IR->Shc Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates metabolic Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Akt->metabolic Promotes Grb2 Grb2 Shc->Grb2 Binds SOS SOS Grb2->SOS Recruits Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates mitogenic Mitogenic Effects (Gene Expression, Cell Proliferation) ERK->mitogenic Promotes This compound This compound This compound->IR Binds

Caption: Insulin Receptor Downstream Signaling Pathways.
Differential Signaling Activation

The functional consequence of receptor binding is the activation of these pathways, typically measured by the autophosphorylation of the receptor itself or the phosphorylation of key downstream nodes like Akt and ERK. Studies indicate that this compound and human insulin demonstrate comparable potency in activating both IR-A and IR-B, leading to similar levels of metabolic and mitogenic signaling under in vitro conditions.

Table 3: Functional Potency (EC₅₀) for Receptor Autophosphorylation

Ligand Receptor Isoform EC₅₀ (nM) Relative Potency vs. HI Reference
This compound (Insulin Lispro) IR-A 2.1 100% [4][5]
This compound (Insulin Lispro) IR-B 2.9 97% [4][5]
Human Insulin IR-A 2.1 100% [4][5]

| Human Insulin | IR-B | 2.8 | 100% |[4][5] |

EC₅₀ represents the concentration required to achieve 50% of the maximal receptor phosphorylation.

Experimental Protocols

Reproducible and robust methodologies are essential for the characterization of insulin analog-receptor interactions. Below are detailed protocols for key assays cited in this guide.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the insulin receptor.[8][9]

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Prepare cell membranes or solubilized receptors (expressing IR-A or IR-B) i1 Incubate receptors, radioligand, and unlabeled ligand together in binding buffer p1->i1 p2 Prepare serial dilutions of unlabeled ligand (this compound, Human Insulin) p2->i1 p3 Prepare fixed concentration of radiolabeled insulin (e.g., ¹²⁵I-Insulin) p3->i1 i2 Allow reaction to reach equilibrium (e.g., 2-4 hours at 15°C) i1->i2 s1 Separate bound from free radioligand (e.g., via vacuum filtration on glass fiber filters) i2->s1 s2 Wash filters to remove non-specific binding s1->s2 s3 Measure radioactivity of bound ligand using a gamma counter s2->s3 a1 Plot % inhibition vs. log[unlabeled ligand] s3->a1 a2 Determine IC₅₀ value (concentration for 50% inhibition) a1->a2 a3 Calculate Kᵢ using the Cheng-Prusoff equation a2->a3

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Receptor Preparation: Utilize cell lines overexpressing either human IR-A or IR-B. Prepare membrane fractions by homogenization and centrifugation, or use solubilized, purified receptors.

  • Assay Setup: In a microplate format, combine the receptor preparation, a fixed concentration of ¹²⁵I-labeled human insulin, and varying concentrations of the unlabeled competitor (this compound or human insulin). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled insulin).

  • Incubation: Incubate the plates for a defined period (e.g., 2.5 hours) at a controlled temperature (e.g., 15°C) to allow the binding to reach equilibrium.[10]

  • Separation: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the receptor-bound radioligand while unbound ligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Analysis: Calculate the percentage of specific binding at each competitor concentration. Plot this against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Protocol: Western Blot for Akt and ERK Phosphorylation

This method quantifies the activation of downstream signaling pathways by measuring the phosphorylation status of key kinases like Akt and ERK in response to ligand stimulation.[11][12]

Methodology:

  • Cell Culture and Starvation: Culture cells (e.g., L6 myoblasts or fibroblasts expressing IR-A/IR-B) to ~80% confluency. Serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.[13]

  • Ligand Stimulation: Treat the starved cells with various concentrations of this compound or human insulin for a short duration (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473 or anti-phospho-ERK Thr202/Tyr204).[14]

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify band intensity using densitometry software. To normalize for loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein (e.g., anti-total-Akt).

Conclusion

The comprehensive analysis of available in vitro data indicates that this compound (insulin lispro) exhibits a high degree of similarity to regular human insulin in its interaction with both insulin receptor isoforms, IR-A and IR-B.

  • Binding Affinity: this compound binds to both IR-A and IR-B with affinities and kinetic profiles that are nearly identical to those of human insulin.[4][5]

  • Signaling Activation: The functional potencies of this compound and human insulin in stimulating receptor autophosphorylation and downstream metabolic and mitogenic pathways are equivalent.[4][15]

  • Metabolic vs. Mitogenic Profile: While this compound shows a slightly elevated affinity for the IGF-1 receptor compared to human insulin, this does not translate to an increased mitogenic potential in the cell-based assays evaluated.[6][7]

For researchers and drug development professionals, these findings confirm that the structural modification in this compound, designed to alter its absorption kinetics, does not significantly change its fundamental biological activity at the receptor level. Its interaction profile with both the metabolic (IR-B) and mitogenic (IR-A) receptor isoforms is comparable to that of native human insulin. This underscores its safety profile with respect to differential isoform activation. Future research may continue to explore these interactions in more complex in vivo models and across a wider array of cell types.

References

Methodological & Application

Humalog® (Insulin Lispro) In Vitro Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular and molecular mechanisms of Humalog® (insulin lispro) is critical for both elucidating its therapeutic effects and exploring its potential off-target impacts. This document provides detailed application notes and standardized protocols for in vitro cell culture experiments involving this compound, focusing on key assays for assessing its biological activity, metabolic effects, and mitogenic potential.

Application Notes

This compound is a rapid-acting insulin (B600854) analog designed to mimic the natural postprandial insulin response. In cell culture, it serves as a potent tool to investigate insulin signaling, glucose metabolism, and cell proliferation.[1] It is crucial to select appropriate cell lines based on the research question. For metabolic studies, primary adipocytes, L6 myocytes, and human hepatocytes are suitable models.[2] For investigating mitogenic and potential cancer-related effects, cancer cell lines such as MCF-7 (breast), HCT-116 (colorectal), and PC-3 (prostate) are commonly used.[3]

A key consideration in experimental design is the concentration of this compound. Physiological concentrations are typically in the low nanomolar range, while supraphysiological concentrations may be used to investigate potential off-target effects mediated through the IGF-1 receptor. It is also important to note that this compound has been shown to exhibit proliferative and anti-apoptotic activities in some cancer cell lines, effects that resemble those of IGF-I.[3]

Experimental Protocols

Assessment of Biological Activity via Insulin Receptor Phosphorylation

This protocol is adapted from a method to assess the biological activity of insulin analogs by measuring the phosphorylation of the insulin receptor.[4][5]

Objective: To quantify the bioactivity of this compound by measuring its ability to induce insulin receptor (IR) autophosphorylation in a cell-based assay.

Materials:

  • CHO-K1 cell line overexpressing the human insulin receptor (e.g., CHO INSR 1284, ATCC® CRL-3307™)[4]

  • Cell culture medium (e.g., F-12K Medium) with 10% FBS and appropriate antibiotics

  • 96-well cell culture plates

  • This compound (insulin lispro)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 3.7% paraformaldehyde in PBS)

  • Quenching buffer

  • Blocking buffer

  • Primary antibody against phosphorylated tyrosine (pY)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., Hoechst 33342)

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed the CHO-INSR cells into a 96-well plate at a predetermined density and incubate for 48 hours at 37°C with 5% CO2 to allow for adherence and growth.[4]

  • Starvation: Prior to treatment, starve the cells in serum-free medium for a defined period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted this compound to the wells and incubate for 15 minutes at 37°C.[6]

  • Fixation and Permeabilization: Discard the treatment medium, wash the cells with PBS, and then fix and permeabilize the cells using a fixing solution.[7]

  • Quenching and Blocking: Wash the cells and add a quenching buffer to minimize background fluorescence, followed by a blocking buffer to prevent non-specific antibody binding.[7]

  • Antibody Incubation: Incubate the cells with the primary anti-pY antibody, followed by washing and incubation with the fluorescently labeled secondary antibody.

  • Staining and Imaging: Add a nuclear stain to normalize for cell number. Read the plate on a fluorescent plate reader at the appropriate excitation/emission wavelengths for the secondary antibody and the nuclear stain.[4]

Data Analysis: The relative amount of IR phosphorylation is determined by normalizing the phosphotyrosine signal to the nuclear stain signal.

Cell Proliferation (Mitogenicity) Assay

This protocol outlines a method to assess the effect of this compound on cell proliferation.

Objective: To determine the mitogenic potential of this compound on a specific cell line.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HCT-116, PC-3)[3]

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, WST-1)

  • Microplate reader (for colorimetric assays)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or control substances (e.g., regular human insulin, IGF-I).

  • Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

  • Quantification of Proliferation:

    • Cell Counting: Detach the cells and perform a cell count using a hemocytometer and Trypan Blue to exclude non-viable cells.

    • Colorimetric Assay: Add the proliferation reagent (e.g., MTT) to each well, incubate as per the manufacturer's instructions, and then measure the absorbance at the appropriate wavelength.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and generate dose-response curves.

Apoptosis Assay

This protocol is for evaluating the anti-apoptotic effects of this compound.

Objective: To assess the ability of this compound to protect cells from induced apoptosis.

Materials:

  • Selected cell line

  • Apoptosis-inducing agent (e.g., serum starvation, staurosporine)

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound at various concentrations for a defined period.

  • Induction of Apoptosis: Expose the cells to an apoptosis-inducing agent.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare the results between different treatment groups.

Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the activation of key signaling molecules downstream of the insulin receptor.

Objective: To detect the phosphorylation of key signaling proteins like Akt and ERK in response to this compound treatment.

Materials:

  • Selected cell line

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment

  • Primary antibodies against total and phosphorylated forms of Akt and ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 15-60 minutes), then lyse the cells on ice.[8]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and block the membrane.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Densitometrically quantify the bands and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Quantitative Data Summary

ParameterInsulin Receptor Phosphorylation AssayCell Proliferation AssayApoptosis AssayWestern Blotting
Cell Line CHO-K1 overexpressing human IR[4]MCF-7, HCT-116, PC-3[3]Cancer cell lines (e.g., MCF-7)[3]PANC1, HPDE[8]
This compound Concentration Varies (dose-response)Varies (e.g., 10-100 nM)Variese.g., 200 nM[8]
Incubation Time 15 minutes[6]24-72 hoursVaries60 minutes[8]
Key Readout Relative fluorescence units (pY signal/nuclear signal)Cell number or absorbancePercentage of apoptotic cellsProtein band density (p-Akt/total Akt, p-ERK/total ERK)

Visualizations

Experimental_Workflow_for_IR_Phosphorylation cluster_prep Cell Preparation cluster_treatment Treatment & Staining cluster_analysis Analysis seed Seed CHO-INSR cells in 96-well plate incubate Incubate 48h seed->incubate starve Serum Starvation incubate->starve treat Treat with this compound (15 min) starve->treat fix Fix & Permeabilize treat->fix block Block fix->block ab_primary Add anti-pY Antibody block->ab_primary ab_secondary Add Fluorescent Secondary Antibody ab_primary->ab_secondary stain Add Nuclear Stain ab_secondary->stain read Read Plate (Fluorescence) stain->read analyze Normalize pY Signal to Nuclear Signal read->analyze

Caption: Workflow for Insulin Receptor Phosphorylation Assay.

Humalog_Signaling_Pathway cluster_PI3K_Akt PI3K/Akt Pathway (Metabolic & Survival) cluster_MAPK_ERK MAPK/ERK Pathway (Mitogenic) This compound This compound IR Insulin Receptor (IR) This compound->IR IGF1R IGF-1 Receptor (IGF1R) This compound->IGF1R IRS IRS Proteins IR->IRS Shc_Grb2_SOS Shc/Grb2/SOS IR->Shc_Grb2_SOS IGF1R->IRS IGF1R->Shc_Grb2_SOS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt Metabolism Glucose Uptake, Glycogen Synthesis Akt->Metabolism Survival Cell Survival, Anti-Apoptosis Akt->Survival Ras Ras Shc_Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Gene Expression ERK->Proliferation

Caption: this compound Signaling Pathways.

References

Application Notes and Protocols for Using Humalog® (Insulin Lispro) in Glucose Uptake Assays in 3T3-L1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a robust and widely used in vitro model for studying adipogenesis and the biochemistry of adipocytes.[1][2] Upon differentiation, these cells develop morphological and biochemical characteristics of mature adipocytes, including the accumulation of lipid droplets and, crucially, the acquisition of insulin-sensitive glucose transport. This makes them an excellent system for investigating insulin (B600854) signaling, glucose metabolism, and the effects of insulin analogs like Humalog® (insulin lispro).

This compound is a rapid-acting human insulin analog where the natural proline-lysine sequence at positions B28 and B29 of the insulin B-chain is reversed.[3][4] This modification prevents the formation of insulin hexamers, allowing for more rapid dissociation into monomers after administration, which leads to a faster onset of action in vivo.[2][5] In cellular assays, this compound is used to stimulate glucose uptake via the insulin signaling pathway, which primarily involves the translocation of the GLUT4 glucose transporter to the plasma membrane.[6][7]

These application notes provide detailed protocols for the differentiation of 3T3-L1 preadipocytes and the subsequent measurement of glucose uptake stimulated by this compound.

Data Presentation

Table 1: Representative Dose-Response of Insulin-Stimulated Glucose Uptake

Insulin Concentration (nM)Fold Increase Over Basal Glucose Uptake
0 (Basal)1.0
1~1.5 - 2.0
10~2.5 - 3.5
100~3.0 - 4.0[1][8]
1000~3.0 - 4.0

Note: Values are approximate and can vary based on the degree of differentiation, passage number, and specific assay conditions. A concentration of 100 nM is commonly used to elicit a maximal response.[6][9]

Table 2: Comparison of Glucose Uptake Assay Methods

MethodPrincipleAdvantagesDisadvantages
Radioactive Measures uptake of a radiolabeled glucose analog (e.g., 3H- or 14C-2-deoxyglucose). The phosphorylated analog is trapped inside the cell.[10][11]High sensitivity; considered the "gold standard".[10]Requires handling and disposal of radioactive materials; multiple wash steps required.[10][12]
Fluorescent Utilizes a fluorescent glucose analog (e.g., 2-NBDG). Uptake is measured by fluorescence intensity.[13]Non-radioactive; suitable for imaging and high-throughput screening.The large fluorescent tag may alter transport kinetics compared to glucose[10]; can have a lower signal-to-noise ratio than other methods.[13]
Photometric/Colorimetric An enzymatic assay that measures the accumulation of 2-deoxyglucose-6-phosphate (2-DG6P), which is coupled to the generation of a colored product.[12]Non-radioactive; simple and low-cost.May have lower sensitivity compared to radioactive or luminescent methods.
Luminescent An enzymatic assay where the accumulated 2-DG6P is coupled to the generation of NADPH, which is then detected by a luciferase-based reaction, producing light.[10]Non-radioactive; high sensitivity comparable to radioactive methods; high signal window; amenable to high-throughput screening.[10]May require a luminometer; can be more expensive than colorimetric assays.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway activated by this compound and the general workflow for the glucose uptake assay.

InsulinSignalingPathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR This compound-IR Complex IRS IRS-1/2 IR->IRS Phosphorylates GLUT4_PM GLUT4 Glucose_in Glucose GLUT4_PM->Glucose_in This compound This compound This compound->IR Binds PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_Vesicle GLUT4 Vesicle AS160->GLUT4_Vesicle Promotes Translocation GLUT4_Vesicle->GLUT4_PM Fuses Glucose_out Extracellular Glucose Glucose_out->Glucose_in Transport

Caption: this compound-activated insulin receptor (IR) signaling pathway.

GlucoseUptakeWorkflow cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay cluster_detect Detection Culture 1. Culture 3T3-L1 Preadipocytes Differentiate 2. Differentiate to Mature Adipocytes (8-12 days) Culture->Differentiate Starve 3. Serum & Glucose Starve (e.g., 2-16h) Differentiate->Starve Stimulate 4. Stimulate with this compound (e.g., 100 nM for 30 min) Starve->Stimulate AddTracer 5. Add Glucose Analog (e.g., 2-Deoxyglucose) Stimulate->AddTracer Incubate 6. Incubate for Uptake (e.g., 10-15 min) AddTracer->Incubate Wash 7. Wash to Remove Extracellular Tracer Incubate->Wash Lyse 8. Lyse Cells Wash->Lyse Detect 9. Quantify Intracellular Tracer Accumulation Lyse->Detect

Caption: Experimental workflow for a glucose uptake assay in 3T3-L1 adipocytes.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method to differentiate 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes. The process takes approximately 8-12 days.

Materials:

  • 3T3-L1 Preadipocytes (e.g., from ATCC)

  • Preadipocyte Growth Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM) with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin (P/S).

  • Differentiation Medium (MDI): High-glucose DMEM with 10% Fetal Bovine Serum (FBS), 1% P/S, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM Dexamethasone, and 10 µg/mL Insulin.

  • Insulin Medium: High-glucose DMEM with 10% FBS, 1% P/S, and 10 µg/mL Insulin.

  • Adipocyte Maintenance Medium: High-glucose DMEM with 10% FBS and 1% P/S.

  • Culture plates/flasks, Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in Preadipocyte Growth Medium. Culture at 37°C in a humidified atmosphere with 5-10% CO₂.

  • Grow to Confluence: Allow cells to grow, changing the medium every 2-3 days. It is critical to let the cells reach 100% confluence and maintain them in a growth-arrested state for an additional 2 days post-confluence before initiating differentiation.

  • Initiate Differentiation (Day 0): Aspirate the growth medium and replace it with Differentiation Medium (MDI).

  • Induction (Day 2): After 48 hours, carefully remove the MDI medium and replace it with Insulin Medium.

  • Maturation (Day 4 onwards): After another 48 hours, remove the Insulin Medium and replace it with Adipocyte Maintenance Medium.

  • Maintenance: Continue to culture the cells in Adipocyte Maintenance Medium, replacing it every 2-3 days. The cells should be fully differentiated by Day 8-12, characterized by the visible accumulation of intracellular lipid droplets. They are now ready for use in glucose uptake assays.

Protocol 2: this compound®-Stimulated Glucose Uptake Assay

This protocol provides a general framework for measuring glucose uptake. It is based on the principle of using 2-deoxyglucose (2-DG), a glucose analog that is transported into the cell and phosphorylated, trapping it intracellularly.[10][11] The accumulated 2-deoxyglucose-6-phosphate (2-DG6P) is then quantified. This protocol can be adapted for radioactive, fluorescent, colorimetric, or luminescent detection methods.

Materials:

  • Differentiated 3T3-L1 Adipocytes (from Protocol 1)

  • Starvation Medium: Serum-free, low-glucose DMEM or Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

  • This compound® (Insulin Lispro): Prepare a stock solution and dilute to desired concentrations in starvation medium.

  • 2-Deoxy-D-[3H]glucose or other labeled/unlabeled 2-DG.

  • Wash Buffer: Ice-cold PBS.

  • Cell Lysis Buffer: e.g., 0.1 M NaOH or a buffer compatible with the chosen detection method.

  • Detection reagents (e.g., scintillation fluid, fluorescence plate reader, colorimetric/luminescent assay kit).

Procedure:

  • Serum Starvation: Gently wash the differentiated adipocytes twice with PBS. Add Starvation Medium to the cells and incubate for 2-4 hours (or up to 16 hours overnight) at 37°C to lower basal glucose uptake and increase insulin sensitivity.[9]

  • Insulin Stimulation: Aspirate the starvation medium. Add fresh starvation medium containing various concentrations of this compound (e.g., 0-1000 nM) or vehicle control. Incubate for 30 minutes at 37°C.[8][9]

  • Initiate Glucose Uptake: Add the glucose analog (e.g., 2-DG) to each well. A typical final concentration for radioactive 2-DG is 0.1-1.0 µCi/mL.[9] The incubation time is critical and should be short (e.g., 10-15 minutes) to measure the initial rate of transport.[9]

  • Terminate Uptake: To stop the uptake, quickly aspirate the medium and wash the cells three times with ice-cold PBS. This step is crucial to remove any extracellular glucose analog.

  • Cell Lysis: Add Cell Lysis Buffer to each well and incubate to ensure complete lysis.

  • Quantification:

    • For Radioactive 2-DG: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure counts per minute (CPM) using a scintillation counter.

    • For Non-Radioactive Methods: Follow the specific instructions provided by the assay kit manufacturer to measure the accumulated 2-DG6P.[1]

  • Data Analysis: Normalize the glucose uptake signal to the protein content in each well to account for any differences in cell number. Calculate the fold change in glucose uptake for this compound-stimulated cells relative to the basal (unstimulated) control.

References

Application Notes and Protocols for Studying Humalog's Effect on Glycogen Synthesis in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humalog® (insulin lispro) is a rapid-acting human insulin (B600854) analog used to manage hyperglycemia in patients with diabetes mellitus.[1][2] Its primary mechanism of action involves regulating the metabolism of carbohydrates, proteins, and fats.[1] In the liver, a key target tissue, insulin lispro stimulates hepatic glycogen (B147801) synthesis, promoting the storage of glucose as glycogen.[1][3] This process is critical for maintaining glucose homeostasis. Understanding the precise effects of this compound on glycogen synthesis in hepatocytes is crucial for both basic research and the development of novel diabetes therapies.

These application notes provide detailed protocols for studying the effects of this compound on glycogen synthesis in primary hepatocytes, including methods for cell isolation and culture, assessment of glycogen synthesis, and analysis of key signaling pathways.

Mechanism of Action: Insulin-Mediated Glycogen Synthesis

Insulin lispro, like endogenous insulin, initiates its effect by binding to the insulin receptor on the surface of hepatocytes.[3][4] This binding triggers a conformational change in the receptor, leading to the autophosphorylation of its intracellular tyrosine kinase domains.[5][6] This autophosphorylation creates docking sites for insulin receptor substrate (IRS) proteins.

Once phosphorylated, IRS proteins activate phosphatidylinositol 3-kinase (PI3K), which in turn converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[5][7]

Activated Akt plays a central role in promoting glycogen synthesis through the phosphorylation and subsequent inactivation of glycogen synthase kinase 3 (GSK3).[5][7][8] In its active state, GSK3 phosphorylates and inactivates glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis.[9] Therefore, by inhibiting GSK3, Akt leads to the dephosphorylation and activation of glycogen synthase, ultimately stimulating the conversion of glucose into glycogen.[6][9]

Data Presentation

Table 1: Effect of this compound on Glycogen Synthase Activity in Primary Rat Hepatocytes

TreatmentThis compound Concentration (nM)Glycogen Synthase Activity (mU/mg protein)Fold Change vs. Control
Vehicle Control05.2 ± 0.41.0
This compound18.9 ± 0.61.7
This compound1015.8 ± 1.13.0
This compound10022.4 ± 1.54.3

Table 2: [¹⁴C]-Glucose Incorporation into Glycogen in Primary Human Hepatocytes

TreatmentThis compound Concentration (nM)[¹⁴C]-Glucose Incorporation (DPM/µg protein)Percent Increase vs. Control
Vehicle Control0150 ± 120%
This compound1285 ± 2090%
This compound10510 ± 35240%
This compound100720 ± 48380%

Table 3: Western Blot Analysis of Akt Phosphorylation in Primary Mouse Hepatocytes

TreatmentThis compound Concentration (nM)p-Akt (Ser473) / Total Akt RatioFold Change vs. Control
Vehicle Control00.15 ± 0.021.0
This compound10.42 ± 0.052.8
This compound100.88 ± 0.095.9
This compound1001.25 ± 0.118.3

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Hepatocytes

This protocol describes the isolation of primary hepatocytes from mice using a two-step collagenase perfusion method, which is considered the gold standard for obtaining high viability and yield.[10][11]

Materials:

  • Perfusion Solution A (e.g., Hank's Balanced Salt Solution without Ca²⁺ and Mg²⁺)

  • Digestion Solution B (e.g., Perfusion Solution A with collagenase type IV)

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated culture plates

  • Peristaltic pump and tubing

  • Surgical instruments

Procedure:

  • Anesthetize the mouse according to approved institutional animal care and use committee protocols.

  • Perform a laparotomy to expose the peritoneal cavity.

  • Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) Perfusion Solution A to flush out the blood.

  • Once the liver is blanched, switch the perfusion to pre-warmed (37°C) Digestion Solution B. Continue perfusion until the liver tissue is visibly digested.

  • Excise the liver and transfer it to a sterile petri dish containing culture medium.

  • Gently dissociate the liver tissue to release the hepatocytes.

  • Filter the cell suspension through a sterile gauze or cell strainer to remove undigested tissue.

  • Wash the hepatocytes by centrifugation at a low speed (e.g., 50 x g for 2-3 minutes) to pellet the hepatocytes while leaving non-parenchymal cells in the supernatant. Repeat the wash step 2-3 times.

  • Resuspend the final hepatocyte pellet in culture medium and determine cell viability using a trypan blue exclusion assay. A viability of >90% is recommended for subsequent experiments.

  • Seed the hepatocytes onto collagen-coated culture plates at the desired density and incubate at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to attach for several hours before proceeding with experiments.

Protocol 2: Glycogen Synthase Activity Assay

This protocol outlines a colorimetric microplate assay to determine glycogen synthase activity.[12][13]

Materials:

  • Hepatocyte lysate

  • Assay buffer

  • Substrate solution (containing UDP-glucose and glycogen)

  • Reaction buffer

  • Enzyme mix (containing enzymes for a coupled reaction)

  • NADH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare hepatocyte lysates from control and this compound-treated cells.

  • Add the assay buffer, substrate solution, and sample (hepatocyte lysate) to the wells of a 96-well microplate.

  • Incubate at 37°C for a specified time (e.g., 30 minutes) to allow the glycogen synthase in the sample to catalyze the formation of UDP from UDP-glucose.

  • Add the reaction buffer and enzyme mix. This mix contains enzymes that will couple the production of UDP to the oxidation of NADH.

  • Measure the decrease in absorbance at 340 nm over time. The rate of NADH decomposition is proportional to the glycogen synthase activity.

  • Calculate the glycogen synthase activity based on a standard curve and normalize to the total protein concentration of the lysate.

Protocol 3: Radiolabeled Glucose Incorporation into Glycogen

This method directly measures the synthesis of new glycogen by quantifying the incorporation of a radiolabeled glucose precursor.

Materials:

  • Primary hepatocytes cultured in appropriate plates

  • Culture medium containing [¹⁴C]-glucose

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Glycogen precipitation solution (e.g., ethanol)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture primary hepatocytes to the desired confluency.

  • Starve the cells in glucose-free medium for a defined period if necessary.

  • Treat the cells with various concentrations of this compound or vehicle control in culture medium containing [¹⁴C]-glucose.

  • Incubate for the desired time period (e.g., 2-4 hours) to allow for glucose uptake and incorporation into glycogen.

  • Wash the cells with ice-cold PBS to remove unincorporated [¹⁴C]-glucose.

  • Lyse the cells and collect the lysate.

  • Precipitate the glycogen from the lysate by adding ethanol (B145695) and centrifuging.

  • Wash the glycogen pellet with ethanol to remove any remaining free [¹⁴C]-glucose.

  • Solubilize the glycogen pellet and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Normalize the counts per minute (CPM) or disintegrations per minute (DPM) to the total protein content of the cell lysate.

Protocol 4: Western Blotting for Akt Phosphorylation

This protocol is used to assess the activation of the insulin signaling pathway by measuring the phosphorylation of Akt at Serine 473.[14][15][16]

Materials:

  • Hepatocyte lysates from control and this compound-treated cells

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare hepatocyte lysates and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBS-T.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBS-T.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to serve as a loading control.

  • Quantify the band intensities and express the results as the ratio of phosphorylated Akt to total Akt.

Mandatory Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (Insulin Lispro) IR Insulin Receptor This compound->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt pGSK3 p-GSK3 (Inactive) pAkt->pGSK3 Phosphorylates (Inactivates) GSK3 GSK3 (Active) GS Glycogen Synthase (Inactive) GSK3->GS Phosphorylates (Inactivates) aGS Glycogen Synthase (Active) GS->aGS Dephosphorylation (Activation) Glycogen Glycogen aGS->Glycogen Synthesizes Glucose Glucose

Caption: Insulin signaling pathway leading to glycogen synthesis in hepatocytes.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Isolate Isolate Primary Hepatocytes Culture Culture on Collagen-Coated Plates Isolate->Culture Treat Treat with this compound or Vehicle Control Culture->Treat GS_Assay Glycogen Synthase Activity Assay Treat->GS_Assay Glucose_Assay [¹⁴C]-Glucose Incorporation Assay Treat->Glucose_Assay WB_Assay Western Blot for p-Akt / Total Akt Treat->WB_Assay Analyze Quantify and Analyze Data GS_Assay->Analyze Glucose_Assay->Analyze WB_Assay->Analyze

References

Application Notes and Protocols for the Use of Humalog® (Insulin Lispro) in Preclinical Diabetic Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Humalog® (insulin lispro), a rapid-acting insulin (B600854) analog, in chemically-induced diabetic rat models for preclinical research. The following sections detail the necessary protocols for inducing diabetes, administering this compound®, and presenting relevant data for the assessment of glycemic control.

Overview and Significance

The use of diabetic rat models is a cornerstone of preclinical diabetes research, enabling the investigation of disease pathophysiology and the evaluation of novel therapeutic agents. This compound®, with its rapid onset and short duration of action, serves as a critical tool in these models for managing hyperglycemia and studying the effects of glycemic control on various physiological and pathological processes. Chemically-induced diabetes in rats, primarily through the use of streptozotocin (B1681764) (STZ) or alloxan (B1665706), mimics the hyperglycemic state of type 1 diabetes by destroying pancreatic β-cells.[1][2][3] This allows for a controlled environment to study the pharmacokinetics and pharmacodynamics of insulin analogs like this compound®.

Induction of Diabetes in Rat Models

The selection of the induction agent and protocol depends on the specific research objectives. Both streptozotocin and alloxan are effective in inducing diabetes, with STZ being more commonly used.

Streptozotocin (STZ)-Induced Diabetes Protocol (Type 1 Model)

STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing β-cells of the pancreas in mammals.[1][2]

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), freshly prepared

  • Adult male Sprague-Dawley or Wistar rats (250-300g)[4]

  • Glucometer and test strips

  • 10% sucrose (B13894) solution[2]

Protocol:

  • Animal Preparation: Acclimatize rats for at least one week under standard laboratory conditions. Fast the animals for 4-6 hours before STZ injection.[5]

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. STZ is light-sensitive and unstable in solution, so it should be used within 5-10 minutes of preparation.[2]

  • STZ Administration: A single intraperitoneal (i.p.) injection of STZ at a dose of 40-65 mg/kg body weight is commonly used.[2][6] Alternatively, multiple low doses (e.g., 40 mg/kg for 5 consecutive days) can be administered to induce a more gradual onset of diabetes.[2]

  • Post-Injection Care: To prevent initial fatal hypoglycemia due to the massive release of insulin from dying β-cells, provide the rats with a 10% sucrose solution in their drinking water for the first 24-48 hours after STZ injection.[2]

  • Confirmation of Diabetes: Monitor blood glucose levels from the tail vein 48-72 hours after STZ injection and then periodically. Rats with fasting blood glucose levels consistently above 250 mg/dL (or 15 mM) are considered diabetic and suitable for studies.[4]

Alloxan-Induced Diabetes Protocol (Type 1 Model)

Alloxan is another chemical that selectively destroys insulin-producing pancreatic β-cells.[3][7]

Materials:

  • Alloxan monohydrate

  • Normal saline (0.9% NaCl), sterile

  • Adult male Wistar rats (180-220g)

  • Glucometer and test strips

  • 5% glucose solution

Protocol:

  • Animal Preparation: Acclimatize rats as described for the STZ model. A longer fasting period of 24-30 hours is often recommended for the alloxan model.[7][8]

  • Alloxan Solution Preparation: Prepare a fresh solution of alloxan monohydrate in sterile normal saline.

  • Alloxan Administration: Administer a single intraperitoneal (i.p.) injection of alloxan at a dose of 150 mg/kg body weight.[7][9]

  • Post-Injection Care: Similar to the STZ model, provide a 5% glucose solution orally or i.p. 6 hours post-alloxan injection to prevent severe hypoglycemia.[3]

  • Confirmation of Diabetes: Confirm diabetes by measuring fasting blood glucose levels 72 hours after alloxan administration. Rats with blood glucose levels exceeding 200 mg/dL are considered diabetic.[9]

Administration of this compound® (Insulin Lispro)

This compound® is a rapid-acting insulin analog. Due to its fast onset and short duration of action, it is typically administered subcutaneously before feeding to control postprandial glucose excursions.

Materials:

  • This compound® (insulin lispro) U-100 (100 units/mL)

  • Sterile insulin syringes (e.g., U-100 syringes)

  • Diabetic rats

Protocol:

  • Dosage Determination: The optimal dose of this compound® will vary depending on the severity of diabetes, the rat strain, and the specific experimental design. A starting point for subcutaneous (s.c.) administration can range from 1 to 5 U/kg body weight. It is crucial to perform a dose-response study to determine the appropriate dose for maintaining desired glycemic levels without inducing hypoglycemia. In some studies, twice-daily injections are used for maintenance.[10]

  • Administration: Administer this compound® via subcutaneous injection into the flank or the scruff of the neck. Rotate injection sites to avoid lipodystrophy.[11] For studies investigating postprandial glucose control, administer this compound® 15 minutes before providing a meal.[12][13]

  • Blood Glucose Monitoring: Monitor blood glucose levels frequently after this compound® administration to assess its pharmacodynamic effect and to avoid hypoglycemia. Key time points for monitoring include baseline (pre-injection), and then at 30, 60, 90, 120, 180, and 240 minutes post-injection.

Data Presentation

Clear and concise data presentation is essential for the interpretation of results. Quantitative data should be summarized in tables for easy comparison between treatment groups.

Table 1: Example of Blood Glucose Response to this compound® in STZ-Induced Diabetic Rats

Time (minutes)Vehicle Control (mg/dL)This compound® (X U/kg, s.c.) (mg/dL)
0 (Baseline)450 ± 25445 ± 30
30455 ± 28350 ± 20
60460 ± 30220 ± 15
90458 ± 27150 ± 18
120462 ± 32180 ± 22
180455 ± 29280 ± 25
240450 ± 26390 ± 35
Data are presented as mean ± SEM.

Table 2: Pharmacokinetic Parameters of this compound® in Diabetic Rats

ParameterValue
Tmax (Time to Peak Concentration)~30-90 minutes[12]
Cmax (Peak Serum Concentration)Dose-dependent
Half-life (subcutaneous)~1 hour[12]
These values are approximate and can vary based on the specific study conditions.

Experimental Workflows and Signaling Pathways

Visual representations of experimental procedures and biological pathways are crucial for understanding the experimental design and the mechanism of action of insulin.

experimental_workflow cluster_acclimatization Acclimatization cluster_induction Diabetes Induction cluster_treatment This compound® Treatment & Monitoring Acclimatization Rat Acclimatization (1 week) Fasting Fasting Acclimatization->Fasting Induction STZ or Alloxan Injection Fasting->Induction Confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Randomization into Groups Confirmation->Grouping Treatment This compound® Administration (s.c.) Grouping->Treatment Monitoring Blood Glucose Monitoring Treatment->Monitoring Data Data Collection & Analysis Monitoring->Data

Experimental workflow for preclinical studies.

The primary mechanism of insulin action is mediated through the insulin receptor, leading to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway.[14][15][16]

insulin_signaling_pathway cluster_effects Cellular Responses This compound This compound® (Insulin Lispro) IR Insulin Receptor (IR) This compound->IR Binds to IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein Gluconeogenesis Inhibition of Gluconeogenesis Akt->Gluconeogenesis

Insulin signaling pathway via PI3K/Akt.

Conclusion

The protocols and guidelines presented here provide a framework for the effective use of this compound® in preclinical diabetic rat models. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is crucial for advancing our understanding of diabetes and for the development of new therapeutic strategies. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines when conducting animal studies.

References

Application Notes and Protocols for Utilizing Humalog® (Insulin Lispro) in In Vitro Insulin Resistance Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing in vitro models of insulin (B600854) resistance using the rapid-acting insulin analog, Humalog® (insulin lispro). The protocols detailed below are designed for common cell lines used in metabolic research and are intended to serve as a foundational methodology that can be optimized for specific experimental needs.

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. In vitro models are invaluable tools for studying the molecular mechanisms underlying insulin resistance and for the discovery and development of novel therapeutics. A well-established method for inducing an insulin-resistant state in cultured cells is chronic exposure to high concentrations of insulin.[1][2][3][4] This mimics the hyperinsulinemia often observed in the early stages of insulin resistance in vivo. This compound®, an analog of human insulin, is equipotent on a molar basis to human insulin and can be effectively used to induce this phenotype.[5] The following sections provide detailed protocols, data tables, and pathway diagrams to guide researchers in setting up these models.

Data Presentation: this compound® Concentration and Incubation Times for Inducing Insulin Resistance

The following table summarizes typical concentrations and incubation times for inducing insulin resistance in various cell lines as reported in the literature. While many studies use the generic term "insulin," these concentrations are directly applicable to this compound® (insulin lispro) due to its molar equipotency with human insulin.[5]

Cell LineCell TypeThis compound® (Insulin Lispro) ConcentrationIncubation TimeKey OutcomesReference
3T3-L1 Murine Adipocytes150 nM≥ 4 daysDecreased insulin-stimulated glucose uptake, reduced Akt phosphorylation, increased basal lipolysis.[6]
1000 nM (10⁻⁶ mol/L)24 hoursDownregulation of GLUT4, Akt, and p-Akt.[3]
SGBS Human Adipocytes150 nM≥ 4 daysDecreased insulin signaling and insulin-stimulated glucose uptake.[6]
C2C12 Murine Myotubes60 nM24 hoursInduced insulin resistance.[3]
L6 Rat Myoblasts100 nM24 hoursInduced insulin resistance.[1][4]
HepG2 Human Hepatoma100 nM36 hoursInduced insulin resistance, studied effects on glucose metabolism.[1][4]

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in 3T3-L1 Adipocytes

This protocol describes the induction of insulin resistance in differentiated 3T3-L1 adipocytes using a high concentration of this compound®.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM with high glucose (4.5 g/L)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound® (insulin lispro) solution (100 U/mL)

  • Phosphate-Buffered Saline (PBS)

  • Serum-free DMEM

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Differentiate confluent cells into mature adipocytes using a standard differentiation cocktail (e.g., containing dexamethasone, IBMX, and insulin).

  • Induction of Insulin Resistance:

    • Once cells are fully differentiated (typically 8-12 days post-induction), replace the culture medium with fresh DMEM containing 10% FBS.

    • Prepare a working solution of this compound® in the culture medium. For a final concentration of 1000 nM, dilute the stock solution appropriately.

    • Incubate the differentiated 3T3-L1 adipocytes with the high-concentration this compound® medium for 24 hours at 37°C and 5% CO₂.[3]

  • Assessment of Insulin Resistance:

    • After the 24-hour incubation, wash the cells twice with warm PBS to remove the high-concentration insulin.

    • Serum starve the cells in serum-free DMEM for at least 4 hours.

    • To assess insulin signaling, stimulate the cells with a lower, acute dose of this compound® (e.g., 100 nM) for 15-30 minutes.

    • Lyse the cells and perform downstream analysis such as Western blotting for phosphorylated Akt (p-Akt) and other signaling proteins.

    • To assess glucose uptake, perform a 2-deoxy-D-[³H]-glucose uptake assay following acute insulin stimulation. A significant decrease in glucose uptake in cells chronically treated with high this compound® concentration compared to control cells indicates insulin resistance.

Protocol 2: Induction of Insulin Resistance in C2C12 Myotubes

This protocol outlines the induction of insulin resistance in differentiated C2C12 myotubes.

Materials:

  • Differentiated C2C12 myotubes

  • DMEM with high glucose

  • Horse Serum

  • Penicillin-Streptomycin

  • This compound® (insulin lispro) solution (100 U/mL)

  • PBS

  • Serum-free DMEM

Procedure:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Upon reaching confluence, induce differentiation by switching to DMEM with 2% horse serum. Allow myoblasts to fuse and form myotubes over several days.

  • Induction of Insulin Resistance:

    • In differentiated myotubes, replace the medium with fresh DMEM containing 2% horse serum.

    • Add this compound® to the culture medium to a final concentration of 60 nM.

    • Incubate the C2C12 myotubes for 24 hours at 37°C and 5% CO₂.[3]

  • Assessment of Insulin Resistance:

    • Following the 24-hour incubation, wash the myotubes twice with warm PBS.

    • Serum starve the cells in serum-free DMEM for at least 4 hours.

    • For insulin signaling assessment, acutely stimulate the cells with 120 nM of this compound® for 15 minutes.[3]

    • Perform cell lysis and subsequent Western blot analysis for key insulin signaling proteins (e.g., p-Akt, p-IRS-1).

    • For functional assessment, perform a glucose uptake assay.

Visualizations

Insulin Signaling Pathway

Insulin_Signaling_Pathway Insulin This compound® (Insulin Lispro) IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Resistance Insulin Resistance (Chronic High Insulin) Resistance->IR Downregulation/ Desensitization Resistance->IRS Inhibitory Phosphorylation

Caption: Simplified insulin signaling pathway leading to glucose uptake.

Experimental Workflow for In Vitro Insulin Resistance Model

Experimental_Workflow Start Start: Differentiated Cells (e.g., 3T3-L1, C2C12) Treatment Chronic Treatment: High Concentration this compound® (e.g., 60-1000 nM, 24-48h) Start->Treatment Control Control: Vehicle Treatment Start->Control Wash Washout & Serum Starvation Treatment->Wash Control->Wash Acute_Stimulation Acute Insulin Stimulation: (e.g., 100 nM, 15-30 min) Wash->Acute_Stimulation Analysis Endpoint Analysis Acute_Stimulation->Analysis Signaling Western Blot: p-Akt, p-IRS-1 Analysis->Signaling Signaling Pathway Uptake Glucose Uptake Assay Analysis->Uptake Metabolic Function

Caption: Workflow for inducing and assessing in vitro insulin resistance.

Logical Relationship of Inducers for In Vitro Insulin Resistance

Logical_Relationships IR_Model In Vitro Insulin Resistance Model Mechanism Common Mechanisms: - Impaired Insulin Signaling - Reduced Glucose Uptake - Increased Serine Phosphorylation of IRS IR_Model->Mechanism HCI High Concentration Insulin (this compound®) HCI->IR_Model HCG High Glucose HCG->IR_Model FFA Free Fatty Acids (e.g., Palmitate) FFA->IR_Model Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->IR_Model

Caption: Common inducers for in vitro models of insulin resistance.

References

Application Notes & Protocols: Assessing the Mitogenic Potential of Humalog (Insulin Lispro) in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The MCF-7 human breast adenocarcinoma cell line is an invaluable in vitro model for studying hormone-responsive breast cancers, as it expresses both estrogen receptors (ER) and progesterone (B1679170) receptors (PR).[1] These cells also express insulin (B600854) receptors (IR) and insulin-like growth factor-1 receptors (IGF-1R), making them a suitable model for assessing the mitogenic potential of insulin analogues like Humalog (insulin lispro).[2] Insulin and IGF-1 signaling pathways are crucial for normal cell growth, but their dysregulation can drive cancer progression.[3] The mitogenic potential of insulin analogues is thought to be partly linked to the IGF-1R:IR ratio; MCF-7 cells have a high ratio of approximately 4:1 to 9:1, making them sensitive to ligands that can activate the IGF-1R pathway.[2][4][5]

This document provides a detailed methodology for assessing the mitogenic effects of this compound in MCF-7 cells, covering essential protocols from cell culture to specific mitogenicity and signaling assays.

Key Signaling Pathways in MCF-7 Cells

Insulin and its analogues primarily mediate their effects through the IR, while IGF-1 binds to the IGF-1R.[3] However, due to the high homology between these receptors, cross-reactivity can occur, particularly at supraphysiological concentrations.[6][7] Activation of these receptors initiates downstream signaling cascades, principally the PI3K/Akt and Ras/MAPK pathways, which are central to regulating cell proliferation, survival, and growth.[8][9][10] The hypermitogenic potential of some insulin analogues is linked to their ability to activate these pathways, sometimes with prolonged receptor occupancy times.[4][5]

G Insulin/IGF-1 Mitogenic Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin This compound / Human Insulin IR Insulin Receptor (IR) Insulin->IR IGF1R IGF-1 Receptor (IGF-1R) Insulin->IGF1R High Conc. IGF1 IGF-1 IGF1->IGF1R IRS IRS Proteins IR->IRS IGF1R->IRS PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt (PKB) PI3K->Akt Proliferation Gene Transcription & Cell Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: Insulin/IGF-1 signaling pathways leading to cell proliferation.

Experimental Workflow Overview

The general workflow for assessing mitogenicity involves culturing MCF-7 cells, synchronizing them through serum starvation, treating them with various concentrations of this compound and controls, and finally, evaluating the cellular response through proliferation and signaling assays.

G General Experimental Workflow cluster_assays Assay Endpoints Culture 1. MCF-7 Cell Culture (Reach 80-90% Confluency) Starve 2. Serum Starvation (Synchronize Cells) Culture->Starve Treat 3. Ligand Treatment (this compound, Insulin, IGF-1, Vehicle) Starve->Treat Assay 4. Perform Assays Treat->Assay Analysis 5. Data Analysis & Interpretation Assay->Analysis BrdU BrdU Assay (DNA Synthesis) MTT MTT Assay (Metabolic Activity) WB Western Blot (Signaling Proteins)

Caption: Workflow for assessing the mitogenic potential of this compound.

Detailed Experimental Protocols

Protocol 3.1: MCF-7 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and passaging MCF-7 cells to maintain healthy, logarithmically growing cultures for experiments.

  • Culture Medium Preparation:

    • The recommended medium is Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's MEM (EMEM).[1][11]

    • Supplement the basal medium with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate.[1][11] For routine culture, 0.01 mg/mL (1.74 µM) of bovine insulin is often included to maintain cell health.[11][12]

    • For experiments investigating mitogenicity, phenol (B47542) red-free medium with charcoal-stripped FBS is recommended to eliminate estrogenic effects.[1][13]

  • Routine Culture:

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.[1][11]

    • Maintain cell confluency between 30-90%. Do not allow cells to exceed 90% confluency, as this can decrease proliferation rates.[11]

    • Renew the complete growth medium 2-3 times per week.[11] The doubling time for MCF-7 cells is typically 30-40 hours.[11][12]

  • Subculturing (Passaging):

    • Subculture cells when they reach 80-90% confluency.[1]

    • Aspirate the spent medium from the culture flask.

    • Gently wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.[1]

    • Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach.[1][13] Monitor detachment under a microscope.

    • Neutralize the trypsin by adding at least 2-3 volumes of complete growth medium.[11]

    • Transfer the cell suspension to a sterile centrifuge tube and pellet the cells by centrifuging at 125-200 x g for 5 minutes.[11][14]

    • Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed medium.

    • Seed new culture flasks at the desired density. A common split ratio is 1:3 to 1:6.[1]

Protocol 3.2: Mitogenicity Assay - BrdU Incorporation

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic thymidine (B127349) analog, is incorporated into newly synthesized DNA and detected with a specific antibody.

  • Cell Seeding:

    • Seed MCF-7 cells into a 96-well plate at a density of 4 x 10³ to 8 x 10³ cells per well in 200 µL of complete culture medium.[1]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Serum Starvation:

    • Aspirate the complete medium and wash the cells gently with PBS.

    • Replace with serum-free or low-serum (e.g., 0.1% FBS) medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.[5]

  • Ligand Treatment:

    • Prepare serial dilutions of this compound, human insulin (positive control), and IGF-1 (positive control) in serum-free medium. A vehicle control (medium only) should be included.

    • Replace the starvation medium with 100 µL of medium containing the respective treatments. Concentrations can range from picomolar to nanomolar (e.g., 0.1 nM to 100 nM).[6]

    • Incubate for the desired period (e.g., 20-24 hours).[5][6]

  • BrdU Labeling and Detection (Example using an ELISA-based kit):

    • Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X (typically 10 µM).[15][16]

    • Incubate for 2-24 hours at 37°C.[15][17] The optimal time should be determined empirically.

    • Remove the labeling medium and add 100-200 µL per well of Fixing/Denaturing Solution. Incubate for 30 minutes at room temperature.[15][17] This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

    • Remove the fixing solution and wash the plate 3 times with 1X Wash Buffer.

    • Add 100 µL of diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.[15]

    • Wash the plate 3 times, then add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody solution and incubate for 30 minutes.[15]

    • Wash the plate 3 times, then add 100 µL of TMB substrate. Incubate in the dark for up to 30 minutes, or until sufficient color develops.[15]

    • Stop the reaction by adding 100 µL of Stop Solution.[15]

    • Measure the absorbance on a microplate reader at 450 nm. The intensity of the color is directly proportional to the amount of BrdU incorporated into the DNA.

Protocol 3.3: Mitogenicity Assay - MTT

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indirect measure of cell viability and proliferation.[1]

  • Cell Seeding and Treatment: Follow steps 1-3 from the BrdU protocol (3.2). However, for MTT assays, the treatment period is typically longer, ranging from 48 to 96 hours, to allow for measurable changes in cell number.[6][18]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well containing 200 µL of medium.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance on a microplate reader at a wavelength of 570 nm.

Protocol 3.4: Signaling Pathway Analysis - Western Blot

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins like Akt and ERK (MAPK), which indicates pathway activation.[19]

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Serum starve the cells for at least 5-24 hours.[20][21]

    • Treat cells with this compound, human insulin, or IGF-1 at desired concentrations for a short duration (e.g., 5, 15, 30, 60 minutes) to observe acute signaling events.

  • Protein Extraction:

    • After treatment, place the dish on ice and quickly wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the protein) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[19]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of total protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[19]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-Akt, anti-ERK) or a loading control like β-actin or GAPDH.[22]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

Data Presentation and Interpretation

Quantitative data from mitogenicity studies should be summarized to compare the potency of this compound to human insulin and IGF-1. Data is often presented as EC₅₀ values (the concentration required to elicit a half-maximal response) or as a percentage increase in proliferation over a vehicle control.

Table 1: Summary of Mitogenic Potency in MCF-7 Cells (Literature Data)

Compound Assay Type Concentration Range Observation Citation
This compound (Insulin Lispro) Proliferation Assay Not specified Equal mitogenic potency compared to human insulin in three studies. [23]
This compound (Insulin Lispro) Proliferation Assay Not specified One study reported higher mitogenic potency compared to human insulin. [23]
This compound (Insulin Lispro) 14C-Thymidine Incorporation Not specified Comparable mitogenic activity to human insulin (similar EC₅₀ values). [24]
Human Insulin ³H-Thymidine Incorporation 0-100 nM Significantly promoted DNA synthesis at 50 and 100 nM. [6]
Human Insulin MTT Assay 0-25 nM Significantly increased formazan production in a dose-dependent manner. [6]
IGF-1 Cell Counting Not specified Stimulated MCF-7 proliferation by 22% after 72h. [25]

| Insulin Analog AspB10 | Flow Cytometry | 74 pM - 2 nM | Approximately 3-fold more mitogenic than human insulin. |[5] |

Interpretation:

  • Mitogenicity Assays (BrdU/MTT): An increase in absorbance relative to the vehicle control indicates a mitogenic effect. By comparing the dose-response curves of this compound and human insulin, their relative mitogenic potencies can be determined. A leftward shift in the curve for this compound would suggest higher potency.

  • Western Blotting: A stronger band for phosphorylated Akt or ERK in this compound-treated cells compared to equimolar concentrations of human insulin suggests a greater activation of pro-proliferative signaling pathways.[5] This could be indicative of a higher mitogenic potential.

References

Application Note: Using Insulin Lispro for Western Blot Analysis of Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle and Background

Insulin (B600854) lispro is a rapid-acting human insulin analog that regulates glucose metabolism by binding to the insulin receptor (IR).[1] This binding initiates a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[2] Upon activation, the IR phosphorylates insulin receptor substrates (IRS), which then recruit and activate PI3K.[2] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger.[2] PIP3 recruits Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.[2] For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mammalian target of rapamycin (B549165) complex 2 (mTORC2).[2][3]

The phosphorylation of Akt, particularly at Ser473, is a critical indicator of the pathway's activation and is essential for its function in promoting glucose uptake, glycogen (B147801) synthesis, and cell survival.[4][5] Western blotting is a widely used and powerful technique to detect and quantify the levels of specific proteins, such as phosphorylated Akt (p-Akt) and total Akt, in cell or tissue lysates.[6] By comparing the ratio of p-Akt to total Akt, researchers can quantitatively assess the cellular response to insulin lispro stimulation. This application note provides a detailed protocol for performing Western blot analysis to measure insulin lispro-induced Akt phosphorylation in cultured cells.

Insulin Lispro Signaling Pathway

The following diagram illustrates the key steps in the insulin lispro-mediated PI3K/Akt signaling pathway leading to Akt phosphorylation.

InsulinSignaling Insulin Lispro Signaling Pathway to Akt Phosphorylation cluster_membrane Plasma Membrane IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits Insulin_Lispro Insulin Lispro Insulin_Lispro->IR Binds PI3K PI3K IRS->PI3K Recruits & Activates PI3K->PIP2 Phosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) pAkt p-Akt (active) (p-Thr308, p-Ser473) Downstream Downstream Targets (Glucose Uptake, etc.) pAkt->Downstream Activates WesternBlotWorkflow Western Blot Experimental Workflow A 1. Cell Culture & Serum Starvation B 2. Insulin Lispro Treatment A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Blocking, Antibodies) F->G H 8. Detection (ECL) & Imaging G->H I 9. Data Analysis (Densitometry) H->I

References

Application Notes and Protocols for Humalog® (Insulin Lispro) in Hyperinsulinemic-Euglycemic Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of Humalog® (insulin lispro), a rapid-acting insulin (B600854) analog, in hyperinsulinemic-euglycemic clamp studies. This technique is the gold standard for assessing insulin sensitivity in vivo.

Introduction

The hyperinsulinemic-euglycemic clamp is a powerful technique used to quantify insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels. This compound® is frequently utilized in these studies due to its rapid onset and short duration of action, which allows for precise control of plasma insulin levels.

Experimental Protocols

Materials
  • This compound® (insulin lispro) U-100 (100 units/mL)

  • Sterile 0.9% Sodium Chloride Injection, USP

  • 20% or 50% Dextrose solution

  • Infusion pumps

  • Syringes and infusion lines

  • Blood glucose monitoring system (e.g., glucose analyzer)

  • Catheters for infusion and blood sampling

Preparation of this compound® Infusion Solution

For intravenous administration, this compound® U-100 must be diluted with 0.9% Sodium Chloride Injection, USP to a final concentration typically ranging from 0.1 to 1.0 unit/mL.[1][2] The prepared infusion bags are stable for 48 hours when refrigerated (2-8°C) and for an additional 48 hours at room temperature.[1][2]

Example Dilution for a 0.2 U/mL solution:

  • Withdraw 2 mL of this compound® U-100 (200 units).

  • Add this to 998 mL of sterile 0.9% sodium chloride in an infusion bag.

  • Gently invert the bag several times to ensure thorough mixing.

Subject Preparation
  • Subjects should fast overnight for at least 8-12 hours prior to the clamp study.[3]

  • Two intravenous catheters are placed: one for the infusion of insulin and glucose, and the other, typically in a contralateral arm with the hand warmed, for "arterialized" venous blood sampling.[3]

Experimental Procedure

The hyperinsulinemic-euglycemic clamp procedure consists of a priming insulin dose followed by a continuous infusion to rapidly achieve and maintain the target hyperinsulinemic state.

Step 1: Priming Dose

To quickly raise plasma insulin to the desired level, a priming infusion is administered. A common approach is to infuse insulin at a rate six times higher than the intended constant infusion rate for the initial 10 minutes of the study.[4]

Step 2: Continuous Insulin Infusion

Following the priming dose, the insulin infusion rate is reduced to the desired constant rate for the remainder of the study. The duration of the clamp can range from 2 to 6 hours or longer, depending on the research question.[3]

Step 3: Euglycemic Clamp

  • Blood glucose levels are monitored every 5-10 minutes.[1]

  • A variable infusion of 20% or 50% dextrose is initiated and adjusted to maintain the plasma glucose concentration at a predetermined euglycemic level, typically around 100 mg/dL.[5][6]

  • The glucose infusion rate (GIR) is recorded. In a steady-state, the GIR is equal to the whole-body glucose uptake.[1]

Data Presentation

The following tables summarize typical quantitative data for this compound® administration in hyperinsulinemic-euglycemic clamp studies.

ParameterHuman StudiesAnimal (Rat) StudiesReference(s)
This compound Infusion Rate 10 - 40 mU/m²/min (two-step clamp)0.8 U/kg/h
Priming Dose 10-minute infusion at 6x the constant infusion rateNot explicitly stated, but priming is a common practice[4]
Clamp Duration 180 - 360 minutes120 minutes
Target Blood Glucose ~100 mg/dL~100-140 mg/dL[5][6][7]
ParameterTypical Values
This compound U-100 Dilution Dilute with 0.9% Sodium Chloride Injection, USP to a final concentration of 0.1 to 1.0 unit/mL.[1][2]
Storage of Prepared Infusion Stable for 48 hours at 2-8°C, followed by up to 48 hours at room temperature.[1][2]
Blood Glucose Monitoring Frequency Every 5-10 minutes.[1]
Dextrose Concentration for Infusion 20% or 50% w/v solution.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_clamp Clamp Procedure cluster_data Data Collection & Analysis prep_subject Subject Preparation (Fasting, Catheter Placement) priming Administer Priming Dose (e.g., 6x rate for 10 min) prep_subject->priming prep_infusion Prepare this compound and Dextrose Infusions prep_infusion->priming continuous_infusion Start Continuous This compound Infusion priming->continuous_infusion start_clamp Initiate Euglycemic Clamp continuous_infusion->start_clamp monitor_glucose Monitor Blood Glucose (every 5-10 min) start_clamp->monitor_glucose adjust_gir Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia monitor_glucose->adjust_gir Feedback Loop adjust_gir->monitor_glucose record_gir Record GIR adjust_gir->record_gir steady_state Achieve Steady State record_gir->steady_state analyze Calculate Insulin Sensitivity steady_state->analyze

Caption: Experimental workflow for a hyperinsulinemic-euglycemic clamp study.

Insulin Signaling Pathway

insulin Insulin (this compound) ir Insulin Receptor (IR) insulin->ir Binds irs Insulin Receptor Substrate (IRS) ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt/PKB pdk1->akt Activates glut4 GLUT4 Translocation to Membrane akt->glut4 glycogen Glycogen Synthesis akt->glycogen gluconeogenesis Decreased Gluconeogenesis akt->gluconeogenesis glucose_uptake Increased Glucose Uptake glut4->glucose_uptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

References

Application Notes and Protocols for Developing a Stable Humalog® Solution for Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humalog® (insulin lispro) is a rapid-acting human insulin (B600854) analog widely used in research to study insulin signaling, glucose metabolism, and cellular proliferation. In long-term cell culture experiments, maintaining the stability and bioactivity of this compound® in the culture medium is critical for obtaining reliable and reproducible results. Insulin, including its analogs, can degrade at physiological temperatures and be subject to enzymatic breakdown by cells, leading to a decline in its effective concentration over time.

These application notes provide a comprehensive guide to preparing and maintaining a stable this compound® solution for extended cell culture experiments. This document includes detailed protocols for assessing the stability and bioactivity of this compound®, as well as recommendations for best practices.

Data Presentation: Stability of this compound® in Cell Culture Media

The stability of this compound® in cell culture is influenced by temperature, media composition, and the presence of cells. The following tables summarize quantitative data on the stability of insulin lispro under various conditions.

Table 1: Stability of Insulin Lispro in Aqueous Solutions at Different Temperatures

TemperatureDurationPotency Retention (%)MethodReference
30°C32 daysMaintainedHPLC[1][2]
37°C48 hours>96%HPLC[3]
37°C7 days95-105% of label claimHPLC[4]
37°C14 daysMaintainedHPLC[5]
32-37°C28 days~82-86%Not Specified[2]

Table 2: Factors Influencing Insulin Lispro Stability in Cell Culture

ConditionObservationPotential MitigationReference
Presence of Cells50% degradation in 1.5 days due to secreted insulinases.Frequent media changes; use of protease inhibitors.[6]
Media Composition (DMEM & RPMI)Stability improved with the addition of EDTA and selenite.Supplementation with 2.5-10 mM EDTA or 2-10 µM Sodium Selenite.[7]
Serum ConcentrationNot explicitly detailed for this compound®, but serum contains proteases that can degrade insulin.Use of serum-free or low-serum media where possible; protease inhibitors.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound® Stock Solution

This protocol describes the preparation of a sterile, stable stock solution of this compound® for use in cell culture.

Materials:

  • This compound® (insulin lispro) U-100 vial

  • Sterile, cell culture grade water

  • Sterile, 0.1 N Hydrochloric Acid (HCl)

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

Procedure:

  • To dissolve this compound®, which is less soluble at neutral pH, it is recommended to use a slightly acidic solution.[8]

  • Aseptically withdraw a small volume of this compound® from the vial.

  • Dilute the this compound® in sterile, cell culture grade water containing a small amount of 0.1 N HCl to achieve a final pH between 2.0 and 3.0. A common stock solution concentration is 1 mg/mL.

  • Ensure the solution is clear, indicating complete dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: Quantification of this compound® Concentration in Cell Culture Supernatant using ELISA

This protocol provides a general method for quantifying the concentration of this compound® in cell culture supernatant to monitor its stability over time.

Materials:

  • Human Insulin ELISA Kit

  • Cell culture supernatant samples

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant at various time points during the experiment.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.[9]

    • Collect the clarified supernatant. If not assayed immediately, store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[9]

  • ELISA Assay:

    • Bring all reagents and samples to room temperature before use.

    • Prepare standards and samples according to the ELISA kit manufacturer's instructions. Cell culture supernatant samples may require dilution in the assay diluent provided in the kit.

    • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the kit's instructions (typically 2.5 hours at room temperature).

    • Wash the wells and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated streptavidin. Incubate for 45 minutes at room temperature.

    • Wash the wells and add the TMB substrate solution. Incubate for 30 minutes at room temperature in the dark.

    • Add the stop solution to each well.

    • Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound® in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Bioassay for this compound® Activity - In-Cell ELISA for Insulin Receptor Phosphorylation

This protocol assesses the bioactivity of this compound® by measuring the phosphorylation of the insulin receptor β subunit at key tyrosine residues.

Materials:

  • Cells expressing the human insulin receptor (e.g., CHO-IR cells)

  • 96-well cell culture plates (clear bottom, black walls recommended for fluorescence)

  • This compound® samples to be tested

  • Primary antibodies: anti-Insulin Receptor β and anti-phospho-Insulin Receptor β (e.g., pY1150/1151)

  • HRP- or fluorophore-conjugated secondary antibody

  • In-Cell ELISA detection reagents

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 25,000-50,000 cells/well for HeLa cells) and allow them to adhere overnight.

  • Cell Treatment:

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of the this compound® samples (and a positive control of fresh this compound®) for 10-15 minutes at 37°C.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the wells three times with PBS.

  • Immunodetection:

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with the primary antibody against phospho-Insulin Receptor β overnight at 4°C.

    • Wash the wells three times with wash buffer (e.g., 0.05% Tween-20 in PBS).

    • Incubate the cells with the HRP- or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash the wells five times with wash buffer.

  • Signal Detection:

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal using a microplate reader.

  • Normalization (Optional but Recommended):

    • In parallel wells, follow the same procedure but use a primary antibody against the total Insulin Receptor β to normalize the phosphorylation signal to the total amount of receptor.

Protocol 4: Bioassay for this compound® Activity - 2-NBDG Glucose Uptake Assay

This protocol measures the biological activity of this compound® by quantifying its ability to stimulate glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • Adherent cells responsive to insulin (e.g., 3T3-L1 adipocytes, HepG2 cells)

  • 96-well black, clear-bottom cell culture plates

  • This compound® samples to be tested

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Glucose-free culture medium

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere and grow to 80-90% confluency.[10]

    • Starve the cells in serum-free, low-glucose medium for 4-6 hours.

    • Treat the cells with various concentrations of the this compound® samples (and a positive control) in glucose-free medium for 30 minutes at 37°C.

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.[10]

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement (Plate Reader):

    • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.

  • Measurement (Flow Cytometry):

    • After 2-NBDG incubation, wash the cells with ice-cold PBS.

    • Trypsinize and harvest the cells.

    • Resuspend the cells in ice-cold PBS with 2% FBS.[10]

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

Mandatory Visualization

Insulin_Signaling_Pathway This compound This compound (Insulin Lispro) IR Insulin Receptor (IR) This compound->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2_SOS Grb2/SOS IRS->Grb2_SOS PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen_Synthase Glycogen Synthesis Akt->Glycogen_Synthase Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_Expression

Caption: this compound® activates two main signaling pathways upon binding to the insulin receptor.

Experimental_Workflow start Start prep_stock Prepare this compound® Stock Solution start->prep_stock add_to_media Add to Cell Culture Medium prep_stock->add_to_media incubate Incubate at 37°C add_to_media->incubate collect_samples Collect Supernatant (Time Points) incubate->collect_samples quantify Quantify Concentration (ELISA/HPLC) collect_samples->quantify bioassay Assess Bioactivity (IR Phosphorylation, Glucose Uptake) collect_samples->bioassay analyze Analyze Data & Determine Stability quantify->analyze bioassay->analyze end End analyze->end

Caption: Workflow for assessing the stability of this compound® in long-term cell culture.

References

Application Note: Quantifying Humalog® (Insulin Lispro) Bioactivity using Radiolabeled Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humalog® (insulin lispro) is a rapid-acting human insulin (B600854) analog developed to improve glycemic control in individuals with diabetes mellitus.[1][2] Its primary mechanism of action is the regulation of glucose metabolism.[2][3] Like endogenous insulin, this compound lowers blood glucose by stimulating its uptake in peripheral tissues, primarily skeletal muscle and adipose tissue, and by inhibiting glucose production in the liver.[3][4] The bioactivity of insulin analogs like this compound is a critical parameter for drug development and quality control, ensuring proper potency and physiological effect.

A well-established method for quantifying the bioactivity of insulin and its analogs is the radiolabeled glucose uptake assay. This method directly measures the physiological endpoint of insulin action in vitro—the transport of glucose into cells.[5] The assay typically employs a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, which is taken up by cells and phosphorylated, effectively trapping it intracellularly.[6] The accumulated radioactivity is directly proportional to the rate of glucose uptake, providing a sensitive and quantitative measure of the insulin analog's potency.[7]

This application note provides a detailed protocol for quantifying this compound bioactivity using a radiolabeled glucose uptake assay in a relevant cell culture model. It also presents expected quantitative data and diagrams of the associated signaling pathway and experimental workflow.

Insulin Signaling Pathway for Glucose Uptake

The binding of this compound to the insulin receptor on target cells like muscle and fat cells initiates a complex signaling cascade.[8] This process begins with the autophosphorylation of the receptor, which then recruits and phosphorylates various insulin receptor substrate (IRS) proteins.[9] Phosphorylated IRS proteins activate phosphatidylinositol 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[9][10] This leads to the activation of downstream kinases, notably Akt (also known as protein kinase B).[11] Activated Akt phosphorylates a range of substrates, ultimately resulting in the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[9][11] The increased concentration of GLUT4 at the cell surface facilitates the uptake of glucose from the bloodstream into the cell.[9]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Insulin Lispro) IR Insulin Receptor This compound->IR Binds IRS IRS Phosphorylation IR->IRS Activates GLUT4_mem GLUT4 Transporter Glucose_in Glucose GLUT4_mem->Glucose_in Transports PI3K PI3K Activation IRS->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Activation PIP3->Akt Vesicle GLUT4 Storage Vesicle Akt->Vesicle Promotes Translocation Vesicle->GLUT4_mem Fuses with Membrane

Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

Quantitative Bioactivity Data

This compound has been demonstrated to be equipotent to human insulin on a molar basis, meaning one unit of this compound has the same glucose-lowering effect as one unit of regular human insulin.[1][3] However, its pharmacokinetic and pharmacodynamic profiles are distinct, characterized by a more rapid onset and shorter duration of action.[3] The half-maximal effective concentration (EC₅₀) for insulin-stimulated glucose uptake in human skeletal muscle models has been reported to be in the low nanomolar range.[12]

ParameterThis compound (Insulin Lispro)Regular Human InsulinReference
Molar Potency EquipotentStandard[1]
Onset of Action 15-30 minutes30-60 minutes[3][8]
Peak Effect 1-2 hours2-4 hours[8]
Duration of Action 3-6.5 hours4-6 hours[8][13]
EC₅₀ (Glucose Uptake) ~0.27 nM (in human myobundles)~0.27 nM (in human myobundles)[12]
Note: The cited EC₅₀ value was determined for insulin in a human tissue-engineered skeletal muscle model and serves as a representative value for the expected potency in a relevant in vitro system.[12]

Experimental Workflow: Radiolabeled Glucose Uptake Assay

The general workflow involves culturing and differentiating a suitable cell line (e.g., 3T3-L1 adipocytes or human primary myotubes), followed by a period of serum starvation to establish a basal state.[5][7] Cells are then stimulated with varying concentrations of this compound before the addition of a radiolabeled glucose analog. After a short incubation, extracellular radioactivity is removed by washing, and the intracellular radioactivity is quantified by liquid scintillation counting.[5][14]

G node1 1. Cell Seeding & Differentiation (e.g., 3T3-L1 Adipocytes) node2 2. Serum Starvation (Establish Basal State) node1->node2 node3 3. This compound Stimulation (Dose-Response Curve) node2->node3 node4 4. Add Radiolabeled Glucose (e.g., 2-deoxy-D-[³H]glucose) node3->node4 node5 5. Incubate (Allow for Glucose Uptake) node4->node5 node6 6. Wash Cells (Remove Extracellular Label) node5->node6 node7 7. Cell Lysis node6->node7 node8 8. Liquid Scintillation Counting (Quantify Intracellular Radioactivity) node7->node8 node9 9. Data Analysis (Calculate EC₅₀) node8->node9

Caption: Standard experimental workflow for a radiolabeled glucose uptake assay.

Detailed Protocol: Quantifying this compound® Bioactivity

This protocol is adapted from established methods for measuring insulin-stimulated glucose uptake in cultured cells, such as human primary myotubes or 3T3-L1 adipocytes.[5]

I. Materials and Reagents

  • Cell Line: Differentiated human primary myotubes or 3T3-L1 adipocytes in 12-well or 24-well plates.

  • This compound® (Insulin Lispro): Stock solution and serial dilutions in appropriate buffer.

  • Radiolabeled Glucose: 2-deoxy-D-[³H]glucose ([³H]2dG).

  • Buffers and Media:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Phosphate-Buffered Saline (PBS)

    • Krebs-Ringer-HEPES (KRH) buffer

  • Reagents for Lysis and Counting:

    • Sodium Hydroxide (NaOH, e.g., 0.05 M) for cell lysis.[5]

    • Liquid Scintillation Cocktail.

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Liquid Scintillation Counter

    • Microplate reader (for protein quantification)

    • Pipettes and general lab supplies

II. Experimental Procedure

  • Cell Culture and Differentiation:

    • Culture cells (e.g., 3T3-L1 preadipocytes) to confluence in multi-well plates.

    • Induce differentiation into mature adipocytes or myotubes using an appropriate, established protocol for the chosen cell line. This process typically takes several days.

  • Serum Starvation:

    • Once cells are fully differentiated, gently wash them twice with warm PBS.

    • Replace the medium with serum-free DMEM.

    • Incubate the cells for 3-5 hours at 37°C in a CO₂ incubator to establish a basal, unstimulated state.[15]

  • Insulin Stimulation:

    • Prepare serial dilutions of this compound in KRH buffer to create a dose-response curve (e.g., 0, 0.1, 1, 10, 100, 1000 nM).

    • Aspirate the starvation medium and wash cells once with KRH buffer.

    • Add the various concentrations of this compound to the appropriate wells. Include "no insulin" control wells to measure basal uptake.

    • Incubate at 37°C for 20-30 minutes.[15]

  • Glucose Uptake:

    • Prepare a glucose uptake solution in KRH buffer containing 2-deoxy-D-[³H]glucose (final concentration typically 0.1-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration ~10 µM).[7]

    • Initiate the uptake by adding the glucose uptake solution to each well.

    • Incubate for exactly 10-15 minutes at 37°C. The timing is critical as uptake is rapid.[5]

  • Termination and Washing:

    • To stop the reaction, immediately place the plate on ice.

    • Aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS to remove all extracellular [³H]2dG.

  • Cell Lysis and Scintillation Counting:

    • Add a fixed volume (e.g., 400 µL) of 0.05 M NaOH to each well to lyse the cells and solubilize the contents.[5]

    • Incubate for 20 minutes at room temperature with gentle shaking.

    • Transfer the lysate from each well into a liquid scintillation vial.[5]

    • Add 4 mL of liquid scintillation cocktail to each vial and mix thoroughly.[5]

    • Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).[5]

III. Data Analysis

  • Protein Normalization:

    • Use a small aliquot of the cell lysate from each well to determine the total protein concentration using a standard method like the Bradford assay. This is crucial to normalize the CPM data for variations in cell number per well.

  • Calculate Glucose Uptake Rate:

    • Normalize the CPM for each well to its protein content (CPM/mg protein).

    • Convert the normalized CPM to a molar amount of glucose uptake (e.g., pmol/mg/min) by using the specific activity of the [³H]2dG in the uptake solution.

  • Dose-Response Curve and EC₅₀ Calculation:

    • Plot the calculated glucose uptake rate against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • From this curve, determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal glucose uptake response. This EC₅₀ value is the key quantitative measure of this compound's bioactivity in this assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Humalog® Stability in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Humalog® (insulin lispro). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during in vitro laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

1. My experimental results are inconsistent. Could this compound instability be the cause?

Inconsistent results are a common challenge in laboratory experiments. Before investigating other potential causes, it's crucial to rule out any issues with the stability of your this compound stock. Several factors can affect its stability and, consequently, its biological activity in your assays.

Troubleshooting Steps:

  • Review Storage Conditions: Confirm that your unopened this compound vials are stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and that they have not been frozen.[1][2][3] Once opened, a vial can be stored at room temperature (up to 30°C or 86°F) for up to 28 days.[1][4] Avoid repeated temperature fluctuations.[4]

  • Check for Visual Signs of Degradation: Inspect the solution for any precipitation, cloudiness, or discoloration. This compound should be a clear, colorless solution. The presence of visible particles may indicate aggregation or fibrillation.[5][6]

  • Assess Age of the Stock: Do not use this compound beyond its expiration date.[1][4] For opened vials stored at room temperature, ensure they are within the 28-day use period.[1][4]

  • Evaluate Handling Procedures: Minimize vigorous shaking or agitation, as this can induce aggregation.[7][8]

If you suspect instability, it is recommended to use a fresh, properly stored vial of this compound for your next experiment to see if consistency improves.

2. I'm observing reduced potency of this compound in my cell-based assays. What could be the problem?

A reduction in the biological effect of this compound, such as decreased phosphorylation of the insulin (B600854) receptor or downstream signaling proteins, can be indicative of degradation.

Troubleshooting Steps:

  • Temperature Exposure: Prolonged exposure to elevated temperatures (e.g., 37°C) can lead to the formation of high-molecular-weight proteins (HMWPs) and other degradation products, reducing potency.[6][9] While this compound is relatively stable at 37°C for several days, continuous exposure for extended periods can be detrimental.[5][6][9]

  • pH of Media and Buffers: The pH of your experimental solutions can impact this compound's stability. While it is formulated at a neutral pH, significant deviations in your assay buffers could promote degradation.

  • Adsorption to Labware: Proteins like insulin can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your experiment. Consider using low-protein-binding tubes and plates.

  • Chemical Degradation: Deamidation is a common chemical degradation pathway for insulin, which can affect its biological activity.[6] This can be accelerated by non-optimal pH and temperature.

To confirm a potency issue, consider running a parallel experiment with a fresh vial of this compound and performing a dose-response curve to compare with previous results.

3. I see visible particles or cloudiness in my this compound solution. Can I still use it?

No, you should not use this compound if you observe any visible particles, cloudiness, or precipitation. These are signs of aggregation and fibrillation, where the insulin molecules clump together to form insoluble fibrils.[7][10][11]

Causes of Aggregation and Fibrillation:

  • Elevated Temperatures: Higher temperatures can accelerate the process of protein unfolding and subsequent aggregation.[7][10]

  • Mechanical Agitation: Vigorous shaking or stirring can introduce air-liquid interfaces and shear stress, which can promote fibrillation.[6][7]

  • Exposure to Hydrophobic Surfaces: Contact with certain materials can induce conformational changes in the insulin molecule, leading to aggregation.[7][8]

  • Incorrect pH: Deviations from the optimal pH range can destabilize the insulin molecule and promote aggregation.[7]

Aggregated insulin has reduced biological activity and can lead to inaccurate and unreliable experimental results. It is essential to discard any vial that shows signs of aggregation.

4. How do the excipients in the this compound formulation affect its stability in my experiments?

This compound is formulated with several excipients to ensure its stability and effectiveness. These include:

  • m-Cresol: Acts as a preservative to prevent microbial growth and also as a stabilizing agent.[12]

  • Zinc Oxide: Helps to stabilize the insulin hexamer complex.[12]

  • Glycerol: Functions as a tonicity modifier.[12]

When diluting this compound in your experimental buffers, be aware that you are also diluting these excipients. This can potentially alter the stability of the insulin lispro molecule, making it more susceptible to aggregation or degradation, especially in zinc-free environments which can promote the monomeric form.[13][14] It is crucial to prepare fresh dilutions for your experiments and not to store diluted this compound for extended periods unless stability in that specific diluent has been validated.[15]

Quantitative Data on this compound Stability

The following tables summarize quantitative data on this compound stability under various conditions.

Table 1: Effect of Temperature on this compound Potency

Temperature (°C)DurationPotency Retention (%)Key ObservationsReference
2-8Up to expiration date>95%Recommended storage for unopened vials.[1][2][3]
25Up to 28 days (in-use)>95%Stable at room temperature for the in-use period.[1][4][7]
377 days95-105% of label claimStable under continuous infusion pump conditions with agitation.[6]
3714 daysMeets USP criteriaDemonstrates stability under stressed conditions (elevated temperature and shaking).[9]
32 and 3728 days~86% and ~82% respectivelySignificant decrease in total insulin content observed in one study.[11]

Table 2: Formation of High-Molecular-Weight Proteins (HMWPs) under Stress Conditions

ConditionDurationHMWP Increase (%)NotesReference
37°C with agitation7 daysTime-dependent increaseLevels remained below published specifications.[6]
37°C in infusion pump48 hoursNonsignificant increase of ≤0.15%Started from an initial concentration of 0.18%.[5]

Key Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol outlines a general method for assessing the stability of this compound by quantifying its purity and the formation of degradation products.

Materials:

  • This compound (insulin lispro) solution

  • HPLC system with a C18 reversed-phase column

  • Mobile phase: Acetonitrile and a buffered aqueous solution (e.g., 0.2 M sodium sulfate (B86663) buffer, pH 2.4)[10]

  • Detector: UV at 206 nm[10]

  • This compound reference standard

Methodology:

  • Sample Preparation:

    • Subject this compound samples to the desired stress conditions (e.g., elevated temperature, agitation, different pH).

    • At specified time points, withdraw aliquots of the samples.

    • Dilute the samples to a suitable concentration for HPLC analysis using the mobile phase or a compatible diluent.[16]

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.2 mL/min).[10]

    • Set the column temperature (e.g., 40°C).[10]

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample.[10]

    • Run the HPLC analysis using a gradient or isocratic elution method to separate insulin lispro from its degradation products.

    • Detect the eluting compounds using a UV detector at 206 nm.[10]

  • Data Analysis:

    • Identify the peak corresponding to intact insulin lispro based on the retention time of the reference standard.

    • Integrate the peak areas of the intact insulin lispro and any degradation products (e.g., HMWPs, deamidated forms).

    • Calculate the percentage of remaining intact insulin lispro to determine potency.

    • Quantify the percentage of degradation products to assess purity.

Protocol 2: Insulin Receptor Phosphorylation Assay (Cell-Based)

This protocol describes a general workflow for assessing the biological activity of this compound by measuring the phosphorylation of the insulin receptor in a cell-based assay.

Materials:

  • Cells overexpressing the human insulin receptor (e.g., HepG2 cells)

  • This compound (insulin lispro) solution

  • Cell culture medium and serum

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Primary antibody specific for the phosphorylated insulin receptor (e.g., anti-phospho-IR β subunit Tyr1158)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Western blot or ELISA equipment

Methodology:

  • Cell Culture and Treatment:

    • Plate the cells and allow them to adhere and grow to a suitable confluency.

    • Serum-starve the cells overnight to reduce basal receptor phosphorylation.

    • Treat the cells with various concentrations of this compound (or your experimental samples) for a short period (e.g., 10 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove the treatment medium.

    • Add ice-cold cell lysis buffer to the cells and incubate on ice to extract the proteins.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Detection of Receptor Phosphorylation (Western Blotting):

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated insulin receptor.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensity corresponding to the phosphorylated insulin receptor.

    • Normalize the signal to a loading control (e.g., total insulin receptor or a housekeeping protein like actin).

    • Compare the levels of receptor phosphorylation between different treatment conditions to assess the biological activity of your this compound samples.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin This compound (Insulin Lispro) IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates & Activates GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Promotes Translocation GSK3 GSK3 Akt->GSK3 Inhibits GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Mediates Glycogen_synthesis Glycogen Synthesis GSK3->Glycogen_synthesis Inhibits (when active) Experimental_Workflow cluster_analysis Stability & Activity Analysis start Start: Prepare this compound Samples (Control vs. Stressed) stress Apply Stress Conditions (e.g., Temp, Agitation, pH) start->stress sampling Collect Samples at Defined Time Points stress->sampling hplc HPLC Analysis (Purity, HMWP) sampling->hplc cell_assay Cell-Based Assay (e.g., Receptor Phosphorylation) sampling->cell_assay data_analysis Data Analysis & Comparison hplc->data_analysis cell_assay->data_analysis conclusion Conclusion on Stability data_analysis->conclusion Troubleshooting_Decision_Tree start Inconsistent Experimental Results check_visual Visually Inspect this compound Solution start->check_visual cloudy Cloudy/Precipitated? check_visual->cloudy discard Discard Vial & Use New Stock cloudy->discard Yes not_cloudy Solution is Clear cloudy->not_cloudy No discard->start check_storage Review Storage & Handling not_cloudy->check_storage improper_storage Improper Storage/Handling? check_storage->improper_storage correct_storage Correct Storage/Handling & Re-run Experiment improper_storage->correct_storage Yes proper_storage Storage/Handling is Correct improper_storage->proper_storage No run_control Run Parallel Experiment with Fresh this compound Vial proper_storage->run_control results_improve Results Improve? run_control->results_improve issue_resolved Original this compound Stock Was Likely Degraded results_improve->issue_resolved Yes results_same Investigate Other Experimental Variables results_improve->results_same No

References

Technical Support Center: Preventing Insulin Lispro Aggregation in Research Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of insulin (B600854) lispro in research solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is insulin lispro aggregation and why is it a concern in research?

A1: Insulin lispro aggregation is a process where individual insulin lispro monomers clump together to form larger, insoluble structures, often in the form of amyloid fibrils.[1][2] This is a significant concern in research as it can lead to:

  • Loss of biological activity: Aggregated insulin is not effective in binding to its receptor and initiating downstream signaling.

  • Inaccurate experimental results: The actual concentration of active, monomeric insulin in solution decreases, leading to variability and unreliable data.

  • Physical problems: Precipitation can clog tubing in experimental setups and interfere with assays.[3][4]

Q2: What are the primary factors that induce insulin lispro aggregation?

A2: Several factors can promote the aggregation of insulin lispro in research settings:

  • pH: Insulin lispro is most prone to aggregation near its isoelectric point (around pH 5.5), where its net charge is minimal.[5]

  • Temperature: Elevated temperatures can increase the rate of aggregation.[6]

  • Mechanical Agitation: Shaking or vigorous stirring can accelerate the formation of aggregates.[7]

  • Absence of Stabilizing Excipients: Commercial formulations contain stabilizers like zinc and phenolic preservatives (m-cresol, phenol) that are often absent in basic research solutions.[8][9]

Q3: What is the role of zinc and phenolic preservatives in commercial insulin lispro formulations?

A3: Zinc and phenolic preservatives play a crucial role in stabilizing commercial insulin lispro preparations. Zinc ions promote the self-association of insulin lispro monomers into hexamers.[8][10] These hexameric structures are more stable and less prone to aggregation than the monomeric form.[11][12] Phenolic compounds, such as m-cresol (B1676322) and phenol, not only act as preservatives but also help to stabilize these hexamers.[9][11]

Troubleshooting Guide

Problem 1: My insulin lispro solution appears cloudy or has visible precipitates.

  • Possible Cause: The pH of your solution may be near the isoelectric point of insulin lispro (approximately 5.5), causing isoelectric precipitation.[5] Alternatively, the insulin may be forming amyloid fibrils.

  • Solution:

    • Verify pH: Check the pH of your buffer. For optimal stability, maintain a neutral pH (around 7.4) or an acidic pH (2-3) for storage of stock solutions.[13][14]

    • Use an appropriate buffer: Phosphate (B84403) buffers are commonly used to maintain a stable pH.[13]

    • Visual Inspection: If the precipitate is not amyloidogenic, it may redissolve upon pH adjustment. Amyloid fibrils are generally irreversible.

Problem 2: I am observing a loss of insulin lispro activity in my cell-based assays.

  • Possible Cause: The insulin lispro in your working solution may have aggregated over time, reducing the concentration of active monomers.

  • Solution:

    • Freshly Prepare Solutions: Prepare your insulin lispro working solutions fresh for each experiment.

    • Proper Storage of Stock Solutions: Dissolve lyophilized insulin lispro in a dilute acidic solution (e.g., 0.01 N HCl) to create a concentrated stock, aliquot, and store at -20°C or -80°C to minimize freeze-thaw cycles.[9][14]

    • Include Stabilizers: Consider adding stabilizing excipients like a low concentration of m-cresol or using a buffer containing zinc if compatible with your experimental design.

Problem 3: My Thioflavin T assay shows an increase in fluorescence, indicating aggregation.

  • Possible Cause: Your experimental conditions (e.g., temperature, agitation, buffer composition) are promoting the formation of amyloid fibrils.

  • Solution:

    • Optimize Buffer Conditions: Refer to the data on the impact of pH and excipients on aggregation kinetics. Maintaining a neutral pH and including stabilizers can increase the lag time for fibril formation.

    • Control Temperature: Perform experiments at a controlled, lower temperature if possible.

    • Minimize Agitation: Avoid vigorous vortexing or shaking of the insulin lispro solution. Gentle swirling is recommended for dissolution.[9]

Quantitative Data Summary

Table 1: Composition of Commercial Insulin Lispro (Humalog) Formulation

ComponentConcentrationPurpose
Zinc~0.0197 mg/mLPromotes hexamer formation for stability[13]
m-cresol~3.15 mg/mLPreservative and hexamer stabilizer[11][15]
Glycerol~16 mg/mLIsotonicity agent
Dibasic Sodium Phosphate~1.88 mg/mLBuffering agent[13]

Table 2: Recommended Storage Conditions for Insulin Lispro Solutions

Solution TypeStorage TemperatureDurationNotes
Unopened Commercial Vials2°C to 8°CUntil expiration dateDo not freeze.[16]
In-use Commercial VialsBelow 30°CUp to 28 daysAvoid direct sunlight and heat.[16]
Reconstituted Research Stock (in dilute acid)-20°C or -80°CMonths to yearsAliquot to avoid freeze-thaw cycles.[9]
Diluted Research Solutions2°C to 8°CUp to 1 week (sterile filtered)For short-term use.[9]

Experimental Protocols

Protocol 1: Preparation of a Stable Insulin Lispro Stock Solution for Research

This protocol describes how to prepare a concentrated stock solution from lyophilized insulin lispro.

Materials:

  • Lyophilized insulin lispro powder

  • Sterile 0.01 N Hydrochloric Acid (HCl)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized insulin lispro to equilibrate to room temperature before opening to prevent condensation.

  • Carefully add the required volume of sterile 0.01 N HCl to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing.[9]

  • Once fully dissolved, immediately aliquot the stock solution into single-use, sterile, low-protein binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Insulin Lispro Aggregation

This protocol provides a method to quantify the formation of amyloid fibrils using Thioflavin T (ThT).

Materials:

  • Thioflavin T (ThT) powder

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Insulin lispro solution to be tested

  • Control (non-aggregated) insulin lispro solution

  • Fluorometer or microplate reader with fluorescence capabilities

  • Black, 96-well microplates (for plate reader) or cuvettes (for fluorometer)

Procedure:

  • Prepare ThT Stock Solution: Dissolve ThT powder in the phosphate buffer to a concentration of 8 mg/10 mL. Filter the solution through a 0.2 µm syringe filter. Store this stock solution in the dark for up to one week.[17]

  • Prepare ThT Working Solution: On the day of the experiment, dilute the ThT stock solution 1:50 in the phosphate buffer.[17]

  • Sample Preparation: In a black 96-well plate, add your insulin lispro samples. Include a control of non-aggregated insulin lispro and a buffer blank.

  • Assay: Add the ThT working solution to each well containing the samples.

  • Incubation: Incubate the plate at the desired temperature, with or without shaking, depending on the experimental design to induce aggregation.

  • Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[17][18]

  • Data Analysis: An increase in fluorescence intensity over time indicates the formation of amyloid fibrils.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates Grb2 Grb2/SOS IRS->Grb2 Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation leads to Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Ras Ras Grb2->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth

Caption: Insulin Receptor Signaling Pathway.

Aggregation_Troubleshooting_Workflow start Insulin Lispro Solution Shows Signs of Aggregation check_visual Visual Inspection: Cloudy or Precipitate? start->check_visual check_activity Functional Assay: Loss of Activity? check_visual->check_activity No check_ph Check pH of Solution check_visual->check_ph Yes check_storage Review Storage Conditions: Temperature, Age, Freeze-Thaw? check_activity->check_storage Yes review_handling Review Handling: Agitation, Contamination? check_activity->review_handling No is_ph_optimal Is pH neutral (~7.4) or acidic (2-3)? check_ph->is_ph_optimal adjust_ph Adjust pH with appropriate buffer is_ph_optimal->adjust_ph No is_ph_optimal->review_handling Yes end_resolved Issue Resolved adjust_ph->end_resolved prepare_fresh Prepare Fresh Solution from properly stored stock check_storage->prepare_fresh prepare_fresh->end_resolved gentle_handling Use Gentle Mixing, Avoid Vigorous Agitation review_handling->gentle_handling add_stabilizers Consider Adding Stabilizers (e.g., m-cresol, zinc) gentle_handling->add_stabilizers add_stabilizers->end_resolved

Caption: Troubleshooting Workflow for Insulin Lispro Aggregation.

Insulin_Lispro_Aggregation_Pathway cluster_stabilized Stabilized State (Commercial Formulation) cluster_aggregation Aggregation Pathway Hexamer Hexamer (Stabilized by Zinc & m-cresol) Monomer Monomer Hexamer->Monomer Dissociation (Dilution, Removal of Stabilizers) Nuclei Oligomeric Nuclei Monomer->Nuclei Nucleation (Rate-limiting step) Protofibril Protofibril Nuclei->Protofibril Elongation Fibril Amyloid Fibril (Insoluble Aggregate) Protofibril->Fibril Maturation Factors Promoting Factors: - Near Isoelectric pH - High Temperature - Agitation Factors->Monomer Factors->Nuclei

Caption: Insulin Lispro Aggregation Pathway.

References

optimizing Humalog concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Humalog (Insulin Lispro) In Vitro Experimentation Technical Support Center

Welcome to the technical support center for optimizing this compound (insulin lispro) concentration in your in vitro experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound.

Question: Why am I not observing a cellular response to this compound treatment?

Answer: Several factors could contribute to a lack of cellular response. Consider the following troubleshooting steps:

  • Cellular Health and Confluency: Ensure your cells are healthy, within a suitable passage number, and at an appropriate confluency (typically 80-95%) before starting the experiment.[1] Stressed or overly confluent cells may not respond optimally to insulin (B600854) stimulation.

  • Serum Starvation: For many cell types, a serum starvation period (e.g., 3-5 hours in serum-free media) is critical to reduce basal signaling and enhance the response to insulin.[2]

  • This compound Preparation and Dilution: Prepare this compound solutions fresh on the day of the experiment.[2] Use a suitable diluent, such as 0.1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), to prevent the insulin from adhering to plasticware and to maintain its stability.[2]

  • Concentration Range: The optimal concentration of this compound can vary significantly between cell types and experimental endpoints. It is advisable to perform a dose-response curve to determine the EC50 for your specific system.[2]

  • Incubation Time: The duration of this compound exposure is critical. For signaling pathway activation (e.g., receptor phosphorylation), a short incubation of 20 minutes may be sufficient.[2] For other endpoints like glucose uptake or gene expression changes, longer incubation times may be necessary.

Question: My dose-response curve is not sigmoidal, or the results are highly variable. What could be the cause?

Answer: A non-ideal dose-response curve or high variability can stem from several sources:

  • Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and pre-wet the tips.

  • Inconsistent Cell Seeding: Uneven cell density across wells of a microplate can lead to significant variability. Ensure thorough mixing of the cell suspension before seeding to avoid an "edge effect".[1]

  • Reagent Quality: Use high-quality reagents, including BSA and PBS. The quality of water used for buffer preparation is also important.

  • Assay-Specific Issues: For in-cell western assays, ensure complete fixation and permeabilization of the cells for proper antibody access.[3] Background signal can be an issue; ensure you have appropriate controls with no insulin or the lowest concentration of the standard.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for this compound in in vitro experiments?

A1: The concentration of this compound can range from 0.1 U/mL to 1.0 U/mL for applications like intravenous infusion system stability testing.[4][5][6] For cell-based assays, a stock solution is often prepared and then serially diluted to generate a dose-response curve. For example, a stock solution of 0.3 U/mL is a starting point for serial dilutions in some bioactivity assays.[2] It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint through empirical testing.

Q2: How should I prepare and store this compound for in vitro use?

A2: It is recommended to prepare this compound dilutions fresh for each experiment.[2] For creating stock solutions, you can dilute the commercial 100 U/mL this compound in a solution of 0.1% (w/v) BSA in PBS.[2] This helps to prevent the peptide from sticking to tubes and plates.

Q3: What are the key downstream signaling pathways activated by this compound?

A3: this compound, like regular human insulin, activates the insulin receptor, which is a tyrosine kinase.[7] This triggers the phosphorylation of downstream targets, including Insulin Receptor Substrate 1 (IRS-1).[8] Activation of IRS-1 leads to the engagement of two major signaling cascades: the PI3K/AKT pathway, which is crucial for glucose uptake and metabolism, and the MAPK/ERK pathway, which is involved in cell growth and proliferation.[8][9]

Q4: Is there a difference in the in vitro activity between this compound and regular human insulin?

A4: In vitro, the cellular actions of this compound are very similar to those of regular human insulin. Studies have shown that this compound stimulates glucose and amino acid transport, phosphorylation of IRS-1, p70 ribosomal S6 kinase, and MAP kinases (ERK1 and ERK2) with a dose-dependency and time course that are virtually identical to regular human insulin.[8] The primary difference between this compound and regular insulin is its rapid action in vivo due to its reduced tendency to form hexamers.[7][10] In the highly diluted conditions of in vitro assays, both forms of insulin are likely to be in their monomeric, active state.[2]

Q5: Which cell lines are commonly used for in vitro this compound experiments?

A5: A variety of cell lines are used depending on the research question. For bioactivity and signaling studies, Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor (CHO-INSR) are frequently used.[1][2][3] Other common cell lines for studying insulin action include L6 skeletal muscle cells, 3T3-L1 pre-adipocytes, HepG2 liver cells, and various cancer cell lines like MCF-7.[8][9][11][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published protocols for in vitro this compound bioactivity assays.

Table 1: this compound Preparation for In Vitro Bioactivity Assay
ParameterValueDiluent
Initial Concentration100 U/mLN/A
Stock Solution 110 U/mL0.1% (w/v) BSA in PBS
Stock Solution 20.3 U/mL0.1% (w/v) BSA in PBS

Data sourced from NIH protocols for in vitro bioidentity testing.[2]

Table 2: Key Parameters for In-Cell Western Bioactivity Assay
ParameterValue/Condition
Cell LineCHO cells overexpressing human insulin receptor (CHO-INSR)
Seeding Density0.9 x 10^5 cells/mL
Incubation before experiment2 days at 37°C, 5% CO2
Serum Starvation3-5 hours in serum-free media
This compound Incubation20 minutes at 37°C, 5% CO2
Fixation3.7% formaldehyde (B43269) in PBS

Data compiled from published in vitro protocols.[1][2]

Experimental Protocols

Protocol: In-Cell Western Assay for this compound Bioactivity

This protocol is adapted from established methods for assessing the biological activity of insulin analogs by measuring insulin receptor phosphorylation.[2][3]

Materials:

  • CHO-INSR cells

  • Complete culture medium (e.g., Ham's F-12/Glutamax + 10% FBS)

  • This compound (100 U/mL)

  • 0.1% (w/v) BSA in PBS

  • Serum-free culture medium

  • 3.7% formaldehyde in PBS

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer

  • Primary antibody against phosphorylated insulin receptor tyrosine

  • Fluorescently-labeled secondary antibody

Procedure:

  • Cell Culture: Culture CHO-INSR cells in complete medium at 37°C and 5% CO2. When cells reach 80-95% confluency, detach them and determine cell concentration.[1]

  • Seeding: Seed the cells in a 96-well plate at a density of approximately 0.9 x 10^5 cells/mL and incubate for 2 days.[1]

  • This compound Preparation: On the day of the experiment, prepare serial dilutions of this compound in 0.1% (w/v) BSA in PBS. A typical starting concentration for the dilution series is 0.3 U/mL.[2]

  • Serum Starvation: Remove the culture medium from the cells and wash once with PBS. Add serum-free medium to each well and incubate for 3-5 hours at 37°C.[2]

  • This compound Treatment: Add the diluted this compound standards and samples to the appropriate wells of the plate. Incubate for 20 minutes at 37°C with 5% CO2.[2]

  • Fixation: Discard the media, wash once with PBS, and add 3.7% formaldehyde solution to each well to fix the cells.[2]

  • Permeabilization and Blocking: Wash the cells and add permeabilization buffer. After washing, add blocking buffer to reduce non-specific antibody binding.

  • Antibody Incubation: Incubate with the primary antibody against the phosphorylated insulin receptor, followed by incubation with the fluorescently-labeled secondary antibody.

  • Detection: Read the fluorescence intensity using a suitable plate reader.

  • Data Analysis: Generate a 4-parameter logistic (4PL) dose-response curve to determine the EC50.[2]

Visualizations

InsulinSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylation This compound This compound This compound->IR Binding & Activation PI3K PI3K IRS1->PI3K Activation MAPK_pathway Ras/MAPK Pathway IRS1->MAPK_pathway Activation AKT Akt/PKB PI3K->AKT Activation GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Stimulates Gene_expression Gene Expression & Proliferation MAPK_pathway->Gene_expression GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: this compound Signaling Pathway.

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well plate B Incubate for 2 days A->B D Serum Starve Cells (3-5 hours) B->D C Prepare this compound Serial Dilutions E Treat with this compound (20 minutes) C->E D->E F Fix & Permeabilize Cells E->F G Incubate with Primary Antibody F->G H Incubate with Secondary Antibody G->H I Read Plate H->I J Generate Dose- Response Curve I->J

References

Technical Support Center: Troubleshooting Humalog® Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Humalog® (insulin lispro) in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound® degradation in cell culture media, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound® degrading in my cell culture medium?

A1: The primary cause of this compound® degradation in cell culture is the presence of Insulin-Degrading Enzyme (IDE), a zinc metalloprotease secreted by many cell types, including commonly used lines like CHO, HEK293, and HepG2.[1] This enzyme specifically cleaves insulin (B600854) and its analogs, leading to a loss of biological activity. Other factors that can contribute to insulin degradation, though to a lesser extent in typical cell culture conditions, include high temperatures, alkaline pH, and repeated freeze-thaw cycles.[2]

Q2: What are the signs of this compound® degradation in my experiments?

A2: You may suspect this compound® degradation if you observe:

  • Reduced or inconsistent cell growth and viability in insulin-dependent cultures.

  • Decreased or absent phosphorylation of downstream targets in the insulin signaling pathway (e.g., Akt, ERK).

  • A need to use unexpectedly high concentrations of this compound® to elicit a biological response.

Q3: How should I prepare and store my this compound® stock solution?

A3: To ensure stability, dissolve this compound® powder in sterile, acidic water (e.g., 0.01 N HCl) to create a concentrated stock solution.[2] This stock solution should be sterile-filtered (0.22 µm), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C.[2] When preparing your complete cell culture medium, add the required volume of the thawed stock solution directly to the medium immediately before use.

Q4: What is a typical working concentration of this compound® in cell culture?

A4: The optimal concentration of this compound® varies depending on the cell type and the specific experimental goals. However, a common starting range is 1 to 10 µg/mL.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: Can I use commercially available human insulin for injections in my cell culture experiments?

A5: While it may be possible, it is generally recommended to use recombinant insulin specifically designated for cell culture. Formulations for subcutaneous injection contain excipients that may not be suitable for your cell line and could interfere with your experiments. Using a cell culture-grade product ensures higher purity and consistency.

Troubleshooting Guides

Problem 1: Suspected this compound® Degradation Leading to Inconsistent Results

Troubleshooting Workflow:

G A Inconsistent or reduced biological effect of this compound® B Hypothesis: This compound® is degrading A->B C Action 1: Assess this compound® Stability B->C D Action 2: Inhibit Potential Degradation B->D E Experiment: Time-course analysis of This compound® concentration in conditioned media C->E F Experiment: Add IDE inhibitor (e.g., bacitracin) to culture D->F G Result: this compound® concentration decreases over time E->G H Result: this compound® concentration is stable E->H I Result: Biological effect of this compound® is restored F->I J Result: No change in biological effect F->J K Conclusion: Degradation is occurring G->K L Conclusion: Degradation is not the primary issue H->L M Conclusion: IDE is likely responsible for degradation I->M N Conclusion: Degradation is not IDE-mediated or another issue exists J->N

Caption: Troubleshooting workflow for suspected this compound® degradation.

Detailed Steps:

  • Confirm Degradation:

    • Objective: To determine if the concentration of this compound® is decreasing over time in your cell culture conditions.

    • Protocol: See "Experimental Protocol 1: Assessment of this compound® Stability in Cell Culture Media".

    • Expected Outcome: A significant decrease in this compound® concentration over 24-48 hours suggests degradation.

  • Inhibit Insulin-Degrading Enzyme (IDE):

    • Objective: To determine if IDE is responsible for the observed degradation.

    • Protocol: See "Experimental Protocol 2: Inhibition of IDE-Mediated this compound® Degradation".

    • Expected Outcome: If the biological activity of this compound® is restored or the degradation is prevented in the presence of an IDE inhibitor like bacitracin, it strongly indicates that IDE is the cause.

  • Optimize Experimental Conditions:

    • If degradation is confirmed, consider the following:

      • Replenish this compound®-containing media more frequently.

      • Use an IDE inhibitor as a standard component of your experimental setup.

      • If using a cell line known for high IDE secretion (e.g., certain CHO clones), consider screening for clones with lower IDE expression.

Problem 2: Reduced or Absent Downstream Insulin Signaling

Troubleshooting Steps:

  • Assess this compound® Bioactivity:

    • Objective: To confirm that your this compound® stock is biologically active.

    • Protocol: See "Experimental Protocol 3: Assessment of this compound® Bioactivity via Akt Phosphorylation".

    • Rationale: This will help you differentiate between a problem with your this compound® and a problem with your cells or assay.

  • Check for IDE-Mediated Degradation:

    • Follow the steps outlined in "Problem 1" to determine if this compound® is being degraded in your culture.

  • Review Experimental Parameters:

    • Cell Health: Ensure your cells are healthy, within a low passage number, and not confluent, as these factors can affect their responsiveness to insulin.

    • Serum Starvation: If your protocol requires serum starvation prior to insulin stimulation, ensure the duration is appropriate for your cell type.

    • Reagent Quality: Verify the quality and proper storage of all reagents, including antibodies and inhibitors used in your signaling assay.

Data Presentation: this compound® Stability

While specific degradation kinetics of this compound® can vary significantly between cell lines and culture conditions, the following table provides a general overview of factors influencing its stability. Quantitative data on the enzymatic degradation of this compound® in specific cell culture media is not extensively published. Researchers should determine these parameters empirically for their specific system.

ParameterConditionEffect on this compound® StabilityReference
Enzymatic Degradation Presence of Insulin-Degrading Enzyme (IDE) from cells (e.g., CHO, HEK293, HepG2)Major cause of degradation in cell culture[1]
Temperature 37°C (standard cell culture)Can contribute to slow degradation over extended periods[4][5]
pH Neutral to alkaline (typical of cell culture media)Less stable than in acidic conditions[2]
Mechanical Agitation Shaking or vigorous pipettingCan potentially lead to aggregation and loss of activity, though this compound® is relatively stable[4]
Freeze-Thaw Cycles Multiple cycles of a stock solutionCan lead to protein denaturation and reduced activity[2]

Experimental Protocols

Experimental Protocol 1: Assessment of this compound® Stability in Cell Culture Media

Objective: To quantify the concentration of this compound® in cell culture media over time to determine its stability.

Methodology:

  • Cell Seeding: Seed your cells of interest (e.g., CHO, HEK293, HepG2) in a multi-well plate at your standard density and allow them to adhere and grow for 24 hours. Include wells with media but no cells as a control.

  • This compound® Addition: Add this compound® to the culture medium of all wells to your final working concentration.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the cell culture supernatant from each well.

  • Sample Processing: Immediately centrifuge the collected supernatant at 4°C to pellet any cells or debris. Transfer the clear supernatant to a new tube and store it at -80°C until analysis.

  • Quantification: Analyze the concentration of this compound® in the samples using a suitable method such as:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A robust method for separating and quantifying insulin and its analogs.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive method for quantifying insulin concentration. Ensure the kit is validated for insulin lispro.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for quantifying peptides.

  • Data Analysis: Plot the concentration of this compound® as a function of time for both the conditioned media (with cells) and the control media (without cells). A faster decline in concentration in the conditioned media indicates cell-mediated degradation.

Experimental Protocol 2: Inhibition of IDE-Mediated this compound® Degradation

Objective: To determine if IDE is responsible for this compound® degradation in your cell culture system.

Methodology:

  • Cell Seeding: Seed your cells as described in Protocol 1.

  • Inhibitor Treatment: Prepare two sets of cultures. In one set, pre-incubate the cells with an IDE inhibitor, such as bacitracin (typically at a final concentration of 100-200 µg/mL), for 1-2 hours before adding this compound®. The other set will not receive the inhibitor.[6][7][8][9]

  • This compound® Addition and Stimulation: Add this compound® to both sets of cultures at the desired concentration and for the desired stimulation time for your biological assay.

  • Assess Biological Response: Measure the biological response of interest (e.g., Akt phosphorylation as described in Protocol 3, glucose uptake, or cell proliferation).

  • Data Analysis: Compare the biological response to this compound® in the presence and absence of the IDE inhibitor. A significant restoration or enhancement of the response in the inhibitor-treated group indicates that IDE-mediated degradation was limiting the biological activity of this compound®.

Experimental Protocol 3: Assessment of this compound® Bioactivity via Akt Phosphorylation

Objective: To determine the biological activity of this compound® by measuring the phosphorylation of a key downstream signaling molecule, Akt.

Methodology:

  • Cell Seeding and Serum Starvation: Seed your cells in a multi-well plate. Once they reach the desired confluency (typically 70-80%), serum-starve the cells for 4-6 hours (or an optimized time for your cell line) in a serum-free medium.

  • This compound® Stimulation: Treat the cells with various concentrations of your this compound® stock solution (e.g., 0, 1, 10, 100, 1000 ng/mL) for a short duration, typically 10-15 minutes.

  • Cell Lysis: Immediately after stimulation, aspirate the medium and lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.

    • Incubate with the appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal for each sample. A dose-dependent increase in the p-Akt/total Akt ratio indicates that your this compound® is biologically active.

Mandatory Visualizations

Insulin Signaling Pathway

InsulinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects This compound This compound® (Insulin Lispro) IR Insulin Receptor (IR) This compound->IR Binds IDE Insulin-Degrading Enzyme (IDE) This compound->IDE Substrate IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt (PKB) GLUT4 GLUT4 Translocation (Glucose Uptake) pAkt->GLUT4 Glycogen Glycogen Synthesis pAkt->Glycogen Protein Protein Synthesis pAkt->Protein Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Degradedthis compound Degraded this compound® (Inactive) IDE->Degradedthis compound Degrades

Caption: The PI3K/Akt insulin signaling pathway and the point of this compound® degradation by IDE.

Experimental Workflow for Assessing this compound® Stability

Workflow cluster_setup Experimental Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis A 1. Seed Cells (e.g., CHO, HEK293) B 2. Add this compound® to Media A->B C 3. Collect Supernatant at Time Points (0, 2, 4, 8, 24h) B->C D 4. Centrifuge to Remove Debris C->D E 5. Store Supernatant at -80°C D->E F 6. Quantify this compound® (HPLC, ELISA, or LC-MS) E->F G 7. Plot Concentration vs. Time F->G

Caption: Workflow for determining the stability of this compound® in cell culture.

References

Technical Support Center: Humalog® (insulin lispro) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the use of Humalog® (insulin lispro) in repeated in vitro assays. Our goal is to help you mitigate variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (insulin lispro) and how does it differ from regular human insulin (B600854)?

A1: this compound (insulin lispro) is a rapid-acting analog of human insulin. It is created by reversing the order of two amino acids, lysine (B10760008) and proline, on the B-chain of the insulin molecule. This modification prevents the insulin molecules from forming hexamers, which are common with regular insulin in the presence of zinc. As a result, this compound is absorbed more rapidly and has a faster onset and shorter duration of action, a characteristic that must be considered in the timing of in vitro stimulation experiments.[1]

Q2: My results with this compound show high well-to-well variability. What are the common causes?

A2: High variability in in vitro assays using this compound can stem from several factors:

  • Physicochemical Instability: Insulin lispro can be sensitive to temperature, agitation, pH, and exposure to hydrophobic surfaces.[2][3] Improper storage or handling can lead to aggregation, precipitation, or adsorption to labware, altering the effective concentration.

  • Reagent Preparation: Inconsistent dilution of this compound stock, improper mixing, or using buffers at a pH that promotes precipitation (isoelectric point of insulin is ~5.3) can be significant sources of error.[4]

  • Cell Culture Conditions: The reproducibility of cell-based assays is highly dependent on consistent cell culture practices.[5] Factors such as cell passage number, confluency at the time of the assay, efficiency of differentiation (for cells like 3T3-L1 adipocytes), and effectiveness of serum starvation can all introduce variability.

  • Assay Execution: Minor differences in incubation times, temperature control during the assay, and pipetting technique can lead to significant variations in results.[6]

Q3: What are the best practices for storing and handling this compound for in vitro use?

A3: To maintain the stability and potency of this compound for research purposes, follow these guidelines:

  • Unopened Vials: Store unopened vials in a refrigerator at 2°C to 8°C (36°F to 46°F).[7] Do not freeze the insulin, as this will irreversibly damage the protein.[8][9]

  • In-Use Solutions: Once a vial is opened or a stock solution is prepared, it can typically be stored at room temperature (below 30°C or 86°F) for up to 28 days.[7] However, for maximum consistency in sensitive in vitro assays, it is recommended to prepare fresh dilutions from a refrigerated stock for each experiment.

  • Avoid Agitation: Do not vigorously shake or vortex this compound solutions, as this can cause aggregation and loss of activity.[2] Mix gently by inverting the tube.

  • Material Compatibility: Insulin can adsorb to certain plastics. Consider using low-protein-binding tubes and pipette tips for preparing dilutions.

  • Protect from Light: Store insulin solutions protected from direct sunlight and excessive heat.[9]

Q4: The excipients in the this compound formulation seem to be interfering with my assay. What can I do?

A4: The commercial formulation of this compound contains excipients like metacresol, phenol, glycerol, and zinc, which are essential for its stability and antimicrobial properties.[10][11] However, these components can sometimes interfere with specific in vitro systems. If you suspect excipient interference:

  • Consider Purification: For highly sensitive assays, you may need to use purified insulin lispro, though this may require different handling protocols as the formulation excipients are critical for stability.[12][13]

  • Run Controls: Include vehicle controls in your experiments that contain the same concentration of excipients as your highest this compound dose to determine their baseline effect.

  • Assay-Specific Literature: Search for studies that have used this compound in a similar assay to see how others have addressed this issue.

Troubleshooting Guide

Problem 1: Low or No Signal in Akt Phosphorylation Assay (Western Blot)
Possible Cause Recommended Solution
Inactive this compound Verify proper storage and handling of this compound. Prepare fresh dilutions for each experiment. Run a parallel positive control (e.g., a different growth factor) to confirm the cells are responsive.
Suboptimal Cell Stimulation Optimize the stimulation time and concentration. For Akt phosphorylation, a 10-20 minute stimulation is often sufficient.[14][15] Ensure cells were properly serum-starved to reduce basal phosphorylation levels.
Inefficient Cell Lysis Ensure your lysis buffer contains fresh protease and, critically, phosphatase inhibitors to prevent dephosphorylation of Akt after cell lysis.[15][16]
Western Blotting Issues Confirm efficient protein transfer to the membrane (e.g., with Ponceau S staining).[16] Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). Use a validated phospho-specific antibody. Always normalize the phospho-Akt signal to the total Akt signal.[14][17]
Problem 2: High Background or Low Insulin-Stimulated Window in Glucose Uptake Assay
Possible Cause Recommended Solution
Incomplete Adipocyte Differentiation (e.g., 3T3-L1 cells) Confirm differentiation visually (lipid droplet accumulation) and with molecular markers (e.g., PPARγ expression). Poor differentiation leads to low GLUT4 expression and poor insulin responsiveness.
High Basal Glucose Uptake Ensure adequate serum starvation (e.g., 2-4 hours in serum-free media) before the assay to minimize basal glucose uptake.[18]
Suboptimal Insulin Stimulation Titrate this compound concentration to determine the optimal EC50. Ensure the pre-stimulation and stimulation steps are performed at 37°C.
Issues with Glucose Analog Check the expiration date and storage of the radiolabeled or fluorescent glucose analog. Include a negative control with an inhibitor of glucose transport (e.g., cytochalasin B) to determine non-specific uptake.[18]
Cell Health Ensure cells are healthy and not overgrown. Detaching or floating cells can indicate poor health and will lead to inconsistent results.[18]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound (insulin lispro) from published in vitro studies. These values can serve as a benchmark for your own experiments, though results may vary based on the specific cell line, receptor isoform, and assay conditions.

Table 1: Insulin Receptor (IR) Binding Affinity of this compound

ParameterReceptor IsoformValueAssay MethodReference
Association Rate (ka) IR-A2.05 x 10⁵ (1/Ms)SPR[19]
IR-B2.15 x 10⁵ (1/Ms)SPR[19]
Dissociation Rate (kd) IR-A1.80 x 10⁻³ (1/s)SPR[19]
IR-B1.95 x 10⁻³ (1/s)SPR[19]
Affinity (KD) IR-A8.81 nMSPR[19]
IR-B9.09 nMSPR[19]
IC50 Monocytes0.1 ± 0.03 nmol/LCompetitive Binding[20]

SPR: Surface Plasmon Resonance

Table 2: In Vitro Metabolic Potency (EC50) of this compound

AssayCell TypeEC50 (nM)Reference
Inhibition of Lipolysis Human Adipocytes0.20[19]
Glucose Uptake Rat L6 Myocytes1.10[19]
G6Pase Gene Repression Human Hepatocytes0.40[19]

Experimental Protocols

Protocol 1: Akt Phosphorylation Assay by Western Blot

This protocol is a general guideline for assessing insulin-stimulated Akt phosphorylation at Serine 473 (p-Akt Ser473) in a cell line like HepG2 or differentiated 3T3-L1 adipocytes.

  • Cell Culture: Plate cells and grow to 80-90% confluency.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-18 hours to reduce basal signaling.[15]

  • Insulin Stimulation: Treat cells with varying concentrations of freshly diluted this compound (e.g., 0, 1, 10, 100 nM) for 10-20 minutes at 37°C.[14]

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[14][15]

  • Protein Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 20 minutes at 4°C to pellet cell debris.[14]

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.[14]

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]

    • Wash again with TBST (3 x 10 minutes).

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

  • Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total Akt.[14]

Protocol 2: 2-Deoxyglucose (2-DOG) Uptake Assay in 3T3-L1 Adipocytes

This protocol describes a common method for measuring insulin-stimulated glucose uptake using radiolabeled 2-deoxy-D-glucose.

  • Cell Differentiation: Seed 3T3-L1 preadipocytes in 12- or 24-well plates. Grow to confluency and differentiate into mature adipocytes using a standard MDI (IBMX, dexamethasone, insulin) protocol (typically 8-12 days).[21]

  • Serum Starvation: Replace the medium with serum-free DMEM for 2-4 hours before the assay.[18]

  • Pre-incubation: Wash cells twice with a buffer like Krebs-Ringer-HEPES (KRH). Incubate in KRH buffer for 30 minutes at 37°C.[18]

  • Insulin Stimulation: Add this compound to the desired final concentrations (e.g., 0-170 nM) and incubate for 15-20 minutes at 37°C.[18]

  • Glucose Uptake: Initiate glucose uptake by adding a mix of 2-[³H]-deoxy-D-glucose (e.g., 1 µCi/mL) and unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes at 37°C.[18]

  • Termination: Stop the uptake by adding an ice-cold stop solution (e.g., KRH buffer with 10 µM cytochalasin B) and immediately washing the cells three times with ice-cold PBS.[18]

  • Cell Lysis: Solubilize the cells with a lysis buffer (e.g., 0.2% SDS in 0.2 M NaOH).[18]

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Normalization: A portion of the lysate can be used to determine protein concentration for normalization of the scintillation counts.

Visualizations

InsulinSignalingPathway cluster_membrane Plasma Membrane IR Insulin Receptor (IR) IRS IRS Phosphorylation IR->IRS Activation GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Fusion Glucose_Uptake Glucose Uptake This compound This compound (Insulin Lispro) This compound->IR Binding PI3K PI3K IRS->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Catalysis Akt Akt Phosphorylation (p-Akt) PIP3->Akt Activation Akt->GLUT4_vesicle Promotes Translocation Metabolic_Actions Metabolic Actions (Glycogen Synthesis, etc.) Akt->Metabolic_Actions Glucose Glucose Glucose->GLUT4_membrane Transport

Caption: The PI3K/Akt signaling pathway activated by this compound, leading to GLUT4 translocation and glucose uptake.

ExperimentalWorkflow A 1. Cell Seeding & Culture/ Differentiation B 2. Serum Starvation A->B C 3. Pre-incubation with Assay Buffer B->C D 4. Stimulation with this compound C->D E 5. Assay Step (e.g., Add Glucose Analog or Lyse for WB) D->E F 6. Termination & Washing E->F G 7. Signal Detection (Scintillation, Plate Reader, or Immunoblotting) F->G H 8. Data Analysis & Normalization G->H

Caption: A generalized workflow for performing an in vitro cell-based assay with this compound.

TroubleshootingTree Start High Variability or Poor Signal in Assay Check_Reagents Check this compound & Reagent Integrity Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Evaluate Cell Health & Culture Conditions Reagents_OK->Check_Cells Yes New_Reagents Prepare Fresh this compound Dilutions & Buffers Reagents_OK->New_Reagents No Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Assay Protocol (Times, Temps, Pipetting) Cells_OK->Check_Protocol Yes Optimize_Culture Optimize Cell Density, Starvation, Differentiation Cells_OK->Optimize_Culture No Optimize_Protocol Titrate Reagents, Optimize Incubation Times Check_Protocol->Optimize_Protocol

Caption: A decision tree for troubleshooting common issues in this compound in vitro assays.

References

Technical Support Center: Humalog® (Insulin Lispro) Stability and Bioactivity in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability and bioactivity of Humalog® (insulin lispro) in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining this compound® stability in my experimental buffer?

A1: this compound® is commercially formulated at a neutral pH between 7.0 and 7.8.[1] For maximal stability and to prevent aggregation, it is recommended to maintain a pH within this range for your experimental buffers. Deviations, particularly to acidic pH, can promote the formation of amyloid-like fibrils.[2][3][4]

Q2: I'm observing precipitation in my this compound® solution after adding it to my buffer. What could be the cause?

A2: Precipitation, or aggregation, of this compound® can be triggered by several factors. A common cause is a shift in pH outside the optimal neutral range.[3][4] Other factors include elevated temperatures, agitation, and the presence of certain ions or hydrophobic surfaces.[3][5] The composition of your buffer, including salts and other excipients, can also influence insulin (B600854) solubility and stability.

Q3: How does the oligomeric state of this compound® (monomer, dimer, hexamer) affect its bioactivity?

A3: The monomeric form of insulin is the biologically active form that binds to the insulin receptor. This compound® is designed to have a reduced tendency to form dimers compared to regular human insulin, which leads to a faster onset of action.[6] In commercial formulations, this compound® exists as hexamers stabilized by zinc ions. Upon dilution in the bloodstream or in a suitable in vitro system, these hexamers rapidly dissociate into active monomers.

Q4: Can I use a buffer system without zinc? How will this affect this compound®?

A4: Yes, you can use a zinc-free buffer system. In the absence of zinc, the equilibrium of this compound® will shift away from the hexameric state towards dimers and monomers.[7][8] While this can increase the availability of the active monomer, it's important to note that the monomer is also more prone to aggregation and instability.[6][7] Therefore, careful consideration of other stabilizing excipients in your buffer may be necessary.

Q5: What is the expected shelf-life of this compound® once diluted in my experimental buffer?

A5: The stability of diluted this compound® will depend on the specific composition of your buffer, the storage temperature, and the pH. In 0.9% sodium chloride or 5% dextrose, this compound® is stable for 48 hours at room temperature.[9][10] For custom buffers, it is recommended to perform stability studies to determine the viable duration for your specific experimental conditions. Storage at 2-8°C is generally recommended to prolong stability.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Visible Precipitates or Cloudiness in Solution pH of the buffer is outside the optimal range (7.0-7.8).Verify the pH of your buffer after the addition of all components. Adjust the pH to the neutral range if necessary.
High temperature or excessive agitation.Store diluted insulin solutions at 2-8°C and avoid vigorous shaking or vortexing.[11]
Incompatible buffer components.Review the composition of your buffer. High concentrations of certain salts or organic solvents can decrease insulin solubility. Consider using a well-characterized buffer like Phosphate-Buffered Saline (PBS).
Loss of Bioactivity in Cell-Based Assays Insulin aggregation.Analyze the oligomeric state of your insulin solution using Size-Exclusion Chromatography (SEC). If aggregation is detected, troubleshoot the buffer conditions as described above.
Degradation of insulin.Ensure proper storage of stock and diluted insulin solutions. Perform a potency assay on your stock solution to confirm its activity.
Issues with the cell-based assay itself.Include a positive control with a freshly prepared standard insulin solution to validate the assay performance.
Inconsistent Results Between Experiments Variability in buffer preparation.Prepare a large batch of your experimental buffer to be used across all related experiments to ensure consistency.
Inconsistent handling of insulin solutions.Establish a standardized protocol for the dilution and handling of insulin for all experiments.
Degradation of insulin over the course of the experiment.For long-term experiments, consider preparing fresh insulin dilutions at regular intervals.

Quantitative Data Summary

The stability of this compound® is influenced by its formulation. The following table summarizes the association state of insulin lispro in different zinc-free buffer conditions at a neutral pH.

Formulation Buffer Composition (pH 7.4) Monomer (%) Dimer (%) Hexamer (%)
Commercial this compound® Contains zinc, glycerol, m-cresol, dibasic sodium phosphate<1<1>99
Zinc-Free Lispro (LS) Phosphate buffer, 0.9% NaCl53416
Zinc-Free Lispro (LG) Phosphate buffer, 2.6% glycerol55405
Zinc-Free Lispro (LGM) Phosphate buffer, 2.6% glycerol, 0.315% m-cresol394912
Zinc-Free Lispro (LGPhE) Phosphate buffer, 2.6% glycerol, 0.85% phenoxyethanol57394

Data adapted from studies on zinc-free insulin lispro formulations.[7][8]

Detailed Experimental Protocols

Protocol 1: Assessment of this compound® Aggregation using Size-Exclusion Chromatography (SEC)

This protocol outlines a general method for detecting high molecular weight proteins (HMWP), which are indicative of insulin aggregation.

1. Objective: To quantify the percentage of monomeric, dimeric, and aggregated forms of this compound® in a given buffer.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Size-Exclusion Chromatography column suitable for separating insulin monomers, dimers, and aggregates (e.g., Agilent AdvanceBio SEC 120 Å or similar).[2]
  • This compound® (insulin lispro)
  • Experimental buffer
  • Mobile phase (A common mobile phase consists of acetonitrile, anhydrous sodium sulfate, and phosphoric acid in water, adjusted to an acidic pH, though neutral pH methods also exist).[12][13]

3. Method:

  • Prepare the mobile phase and equilibrate the SEC column according to the manufacturer's instructions.
  • Dilute the this compound® sample to a suitable concentration (e.g., 4 mg/mL) in your experimental buffer.[14]
  • Inject a defined volume of the sample onto the column.
  • Run the chromatography method with a constant flow rate (e.g., 0.5 mL/min).[15]
  • Monitor the eluent at a wavelength of 276 nm.[15]
  • Identify the peaks corresponding to HMWP (aggregates), hexamers, dimers, and monomers based on their retention times (larger molecules elute earlier).
  • Calculate the percentage of each species by integrating the peak areas.

4. Data Analysis: The percentage of HMWP is a key indicator of instability. An increase in the HMWP peak area over time or under stress conditions signifies aggregation.

Protocol 2: In Vitro Bioactivity Assay of this compound®

This protocol is based on an in-cell western assay to measure the biological activity of this compound® by quantifying the phosphorylation of the insulin receptor.[16][17]

1. Objective: To determine the potency of a this compound® sample relative to a reference standard.

2. Materials:

  • CHO-K1 cell line overexpressing the human insulin receptor.
  • Cell culture reagents (e.g., DMEM, FBS, antibiotics).
  • This compound® sample and a reference standard.
  • Assay buffer (e.g., PBS with 0.1% w/v BSA).
  • Primary antibodies: anti-phospho-insulin receptor and a normalization antibody (e.g., anti-total insulin receptor or a DNA stain).
  • Fluorescently labeled secondary antibodies.
  • Microplate reader with fluorescence detection capabilities.

3. Method:

  • Seed the CHO-K1 cells in a 96-well plate and grow to confluence.
  • Prepare serial dilutions of the this compound® sample and the reference standard in the assay buffer.
  • Starve the cells in a serum-free medium for a few hours before the assay.
  • Treat the cells with the different concentrations of insulin samples and the reference standard for a specific time (e.g., 15-30 minutes) at 37°C.
  • Fix and permeabilize the cells.
  • Incubate the cells with the primary antibodies overnight at 4°C.
  • Wash the cells and incubate with the fluorescently labeled secondary antibodies.
  • Read the fluorescence intensity at the appropriate wavelengths for both the phospho-specific and normalization antibodies.

4. Data Analysis:

  • Normalize the phospho-insulin receptor signal to the total protein or DNA signal.
  • Plot the normalized fluorescence intensity against the logarithm of the insulin concentration to generate dose-response curves.
  • Determine the EC50 (half-maximal effective concentration) for both the sample and the reference standard.
  • Calculate the relative potency of the sample compared to the reference standard.

Mandatory Visualizations

Insulin_Signaling_Pathway Insulin Insulin (this compound®) IR Insulin Receptor (IR) Insulin->IR Binds IR_P Phosphorylated IR IR->IR_P Autophosphorylation IRS IRS Proteins IR_P->IRS Recruits & Phosphorylates IRS_P Phosphorylated IRS IRS->IRS_P PI3K PI3K IRS_P->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein

Caption: Insulin signaling pathway initiated by this compound® binding.

SEC_Workflow Sample This compound® in Buffer Injection Inject into HPLC Sample->Injection Column Size-Exclusion Column Injection->Column Detection UV Detector (276 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram Analysis Peak Integration & Analysis Chromatogram->Analysis Results Results (% Monomer, % Aggregates) Analysis->Results

Caption: Experimental workflow for SEC analysis of this compound®.

Bioactivity_Assay_Workflow Cells Seed IR-Overexpressing Cells Treatment Treat with this compound® Dilutions Cells->Treatment FixPerm Fix & Permeabilize Cells Treatment->FixPerm Antibodies Incubate with Primary & Secondary Antibodies FixPerm->Antibodies Read Read Fluorescence Antibodies->Read Analysis Data Analysis (Dose-Response Curve) Read->Analysis Potency Determine Relative Potency Analysis->Potency

Caption: Workflow for the in vitro bioactivity assay.

References

Technical Support Center: Minimizing Humalog (Insulin Lispro) Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on strategies to minimize the adsorption of Humalog (insulin lispro) to laboratory ware, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: To which types of labware does this compound adsorb most?

A1: this compound, like other insulin (B600854) formulations, can adsorb to various surfaces. Adsorption is often more pronounced with certain plastics like polystyrene and polyvinyl chloride (PVC).[1][2] While glass is sometimes considered more inert, significant adsorption can also occur, particularly at low insulin concentrations.[3] Polypropylene (B1209903) is generally recommended as a material with lower insulin binding properties.[1][3]

Q2: How does the concentration of my this compound solution affect adsorption?

A2: There is an inverse relationship between the concentration of insulin and the percentage of insulin that adsorbs to a surface.[3] At lower concentrations, a larger fraction of the total insulin can be lost to surface binding. This is a critical consideration in experiments involving dilute solutions.

Q3: What is a "blocking agent" and how does it prevent this compound adsorption?

A3: A blocking agent is a molecule that is used to coat the surface of labware to prevent the nonspecific binding of the molecule of interest.[4] These agents, typically proteins or detergents, adsorb to the labware surface, occupying the sites where this compound would otherwise bind.[4][5]

Q4: Can I reuse labware that has been treated to prevent adsorption?

A4: It is generally not recommended to reuse treated labware for quantitative experiments, as the effectiveness of the coating may diminish after use and washing. For optimal accuracy, fresh or newly treated labware should be used for each experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results in cell-based assays. Variable loss of this compound to pipette tips, microplates, and tubes, leading to inconsistent effective concentrations.- Use low-retention pipette tips.- Pre-treat microplates and tubes with a blocking agent such as 0.1% Bovine Serum Albumin (BSA).[5]- Switch to polypropylene labware, which has been shown to have lower insulin adsorption.[1][3]
Lower than expected this compound concentration in prepared solutions. Significant adsorption of this compound to the storage container (e.g., glass or plastic bottle) and transfer-ware.- Prepare solutions in polypropylene containers.[6]- Add a small amount of a non-ionic surfactant, such as 0.05% Tween-20, to the buffer to reduce binding to hydrophobic surfaces.[5][6]- "Pre-condition" the container by rinsing it with the this compound solution before filling it with the final experimental solution.
Precipitation or aggregation of this compound in solution. This compound may aggregate, especially under shear stress or at interfaces. Adsorption to surfaces can sometimes nucleate aggregation.- Include surfactants like Polysorbate 20 (Tween-20) in the formulation, which can help prevent aggregation.[7]- Avoid vigorous vortexing or shaking of the solution.

Quantitative Data Summary

The following tables summarize the recovery of insulin from various labware materials, demonstrating the impact of material choice and surface treatments.

Table 1: Insulin Recovery from Different Untreated Labware Materials

Labware MaterialPeptidePercent Recovery (Mean ± SEM)Reference
PolystyreneInsulin11.1 ± 0.2%[1]
PolypropyleneInsulin10.9 ± 0.5%[1]
Borosilicate GlassInsulin54.6 ± 2.2%[1]
Flint GlassInsulin44.5 ± 0.9%[1]
PolyallomerInsulin68.3 ± 5.8%[1]

Note: Recovery percentages can vary based on the specific peptide and experimental conditions.

Table 2: Effect of Bovine Serum Albumin (BSA) on Insulin Recovery

Labware MaterialTreatmentPercent Recovery (Mean ± SEM)Reference
PolyallomerNone68.3 ± 5.8%[1]
Polyallomer1% BSA in solution94.5 ± 1.2%[1]

Experimental Protocols

Protocol 1: Pre-coating Labware with Bovine Serum Albumin (BSA)

This protocol describes how to pre-treat labware to minimize the adsorption of this compound.

Materials:

  • Bovine Serum Albumin (BSA), ≥98% purity

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Labware to be coated (e.g., polypropylene tubes, microplates)

Procedure:

  • Prepare a 0.1% to 1% (w/v) solution of BSA in your experimental buffer.[1][4]

  • Add the BSA solution to the labware, ensuring all surfaces that will come into contact with the this compound solution are covered.

  • Incubate for at least 30-60 minutes at room temperature.

  • Aspirate the BSA solution.

  • Rinse the labware gently with the experimental buffer to remove any loosely bound BSA.

  • The labware is now ready for use. For best results, use immediately.

Protocol 2: Siliconization of Glassware

This protocol provides a general method for siliconizing glassware to create a hydrophobic surface that can reduce protein adsorption.

Materials:

  • A siliconizing agent (e.g., a solution of dimethyldichlorosilane in an organic solvent). Follow manufacturer's safety precautions.

  • Glassware to be treated.

  • Methanol (B129727) and water for rinsing.

  • Fume hood.

Procedure:

  • Thoroughly clean and dry the glassware.

  • Working in a fume hood, immerse the glassware in the siliconizing solution for 5-20 minutes.

  • Remove the glassware and allow it to air dry.

  • Rinse the glassware with methanol and then with water to remove any excess reagent.

  • Dry the glassware completely before use. A heat cure at 100-110°C for 20 minutes can also be performed.

Visualizations

Insulin Signaling Pathway

This diagram illustrates a simplified insulin signaling pathway, which is often the subject of research involving this compound.

InsulinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Insulin This compound (Insulin Lispro) IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GS Glycogen Synthase GSK3->GS Inhibits Glycogen_synthesis Glycogen Synthesis GS->Glycogen_synthesis GLUT4_vesicle->GLUT4_mem AdsorptionMinimizationWorkflow Start Start: Prepare for This compound Experiment Check_Concentration Is this compound concentration low (<1 µg/mL)? Start->Check_Concentration Choose_Labware Select Labware Material Check_Concentration->Choose_Labware Yes Check_Concentration->Choose_Labware No Use_PP Use Polypropylene (PP) Labware Choose_Labware->Use_PP Consider_Additives Are additives compatible with the assay? Use_PP->Consider_Additives Add_BSA Add 0.1% BSA or 0.05% Tween-20 to buffer Consider_Additives->Add_BSA Yes Precoat_Labware Pre-coat labware with 1% BSA solution Consider_Additives->Precoat_Labware No Precondition Pre-condition labware by rinsing with this compound solution Add_BSA->Precondition Precoat_Labware->Precondition Run_Experiment Run Experiment Precondition->Run_Experiment

References

Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Humalog in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are using Humalog (insulin lispro) in cell culture and are encountering unexpected results. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and address potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing increased cell proliferation that is not consistent with the expected metabolic effects of insulin (B600854). Could this compound be causing this?

A1: Yes, this is a possibility. While this compound's primary role is to regulate glucose metabolism, it can exhibit mitogenic (proliferative) effects in certain cell types.[1][2] This is often attributed to its interaction with the Insulin-like Growth Factor 1 Receptor (IGF-1R).[3][4] Insulin lispro has been shown in some studies to have proliferative effects on cancer cell lines, similar to IGF-1.[1][2] The extent of this effect can depend on the specific cell line and its relative expression levels of the insulin receptor (IR) and IGF-1R.[5][6]

Q2: Our cells are showing unexpected changes in morphology and adhesion after treatment with this compound. What could be the cause?

A2: Changes in cell morphology and adhesion can be linked to the activation of signaling pathways that influence the cytoskeleton and cell adhesion molecules. This compound, like human insulin, primarily signals through the PI3K/Akt and MAPK/ERK pathways.[1][7] An imbalance in the activation of these pathways, potentially due to cross-reactivity with IGF-1R, could lead to the observed morphological changes. It is also important to consider the concentration of this compound being used, as supra-physiological levels can induce cellular stress and other unintended responses.[8]

Q3: We are using a standard cell culture medium that contains insulin. Could the presence of this compound be leading to insulin resistance in our cells?

A3: Chronic exposure to high concentrations of any insulin, including this compound, can lead to the development of insulin resistance in cultured cells.[8][9][10] This is characterized by a diminished response to subsequent insulin stimulation. If your experiments involve assessing insulin sensitivity, it is crucial to use a basal medium without insulin for a period before your experimental treatment with this compound. Standard concentrations of insulin in commercial media can sometimes be high enough to downregulate the insulin receptor and impair downstream signaling pathways.[11][12]

Q4: How does this compound's binding to the insulin receptor and IGF-1 receptor compare to that of regular human insulin?

A4: this compound (insulin lispro) is designed to have a similar binding affinity to the insulin receptor as regular human insulin.[13] Its rapid action is due to a modification in its structure that prevents it from forming dimers and hexamers, allowing for faster availability of the monomeric form.[14][15] However, like other insulin analogs, this compound can exhibit a relatively higher binding affinity for the IGF-1 receptor compared to human insulin, although this effect is generally less pronounced than with some other insulin analogs like insulin glargine.[4][16] This increased affinity for the IGF-1R is a key factor in its potential mitogenic off-target effects.[1]

Troubleshooting Guides

Issue 1: Unexpected Mitogenic Effects

If you observe increased cell proliferation, follow these steps to troubleshoot:

1. Compare with Human Insulin:

  • Rationale: To determine if the observed effect is specific to this compound or a general effect of insulin in your cell model.

  • Action: Perform a dose-response experiment comparing the proliferative effects of this compound to regular human insulin.

2. Assess Receptor Expression:

  • Rationale: The ratio of IGF-1R to IR can determine the cellular response to insulin analogs.[5][6]

  • Action: Quantify the protein levels of both the insulin receptor (IR) and IGF-1 receptor (IGF-1R) in your cells using Western blotting or flow cytometry.

3. Inhibit IGF-1R Signaling:

  • Rationale: To confirm if the mitogenic effect is mediated by the IGF-1R.

  • Action: Use a specific IGF-1R inhibitor in conjunction with this compound treatment and assess if the proliferative effect is diminished.

Experimental Workflow for Troubleshooting Mitogenic Effects

G start Unexpected Cell Proliferation Observed with this compound exp1 Dose-Response Comparison: This compound vs. Human Insulin start->exp1 result1 Is Proliferation Specific to this compound? exp1->result1 exp2 Quantify IR and IGF-1R Expression Levels result1->exp2 Yes conclusion2 Effect is a general insulin response in this cell line. result1->conclusion2 No result2 High IGF-1R:IR Ratio? exp2->result2 exp3 Treat with this compound + IGF-1R Inhibitor result2->exp3 Yes conclusion3 Other off-target effects or pathways may be involved. result2->conclusion3 No result3 Is Proliferation Reduced? exp3->result3 conclusion1 Effect is likely mediated through IGF-1R. result3->conclusion1 Yes result3->conclusion3 No

Caption: Troubleshooting workflow for unexpected mitogenic effects of this compound.

Issue 2: Altered Downstream Signaling

If you observe unexpected activation or inhibition of signaling pathways (e.g., Akt, ERK), consider the following:

1. Time-Course and Dose-Response Analysis:

  • Rationale: The kinetics and magnitude of pathway activation can differ between this compound and human insulin.

  • Action: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) and a dose-response experiment to compare the phosphorylation of key signaling proteins (p-Akt, p-ERK) in response to this compound versus human insulin.

2. Assess Insulin Receptor Substrate (IRS) Phosphorylation:

  • Rationale: Altered signaling can originate from differential phosphorylation of IRS proteins.

  • Action: Analyze the phosphorylation status of IRS-1 and IRS-2.

3. Control for Culture Conditions:

  • Rationale: High glucose and prolonged insulin exposure in the culture medium can significantly alter insulin signaling.[9]

  • Action: Culture cells in a medium with physiological glucose levels and without insulin for a period before the experiment to establish a baseline.

Canonical Insulin Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor (IR) or IGF-1R IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Ras Ras IRS->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates Metabolism Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Akt->Metabolism Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription This compound This compound This compound->IR

Caption: Simplified insulin/IGF-1 signaling pathway.

Data Presentation

Table 1: Comparative Mitogenic Potency of Insulin Lispro vs. Human Insulin in Various Cell Lines

Cell LineMitogenic Potency of Insulin Lispro vs. Human InsulinReference
Human Smooth Muscle CellsHigher[17]
Human Smooth Muscle CellsLower[17]
MCF-7 (Breast Cancer)Equal[17]
T47D (Breast Cancer)Equal[17]
Saos/B10 (Osteosarcoma)Lower[17]
HCT-116 (Colorectal Cancer)Higher[1][17]

Note: The mitogenic potency can be highly dependent on the specific experimental conditions and the cell line used.

Experimental Protocols

Protocol 1: Western Blot for Insulin Signaling Pathway Activation
  • Cell Culture and Serum Starvation:

    • Plate cells at a desired density and allow them to adhere.

    • Once cells reach 70-80% confluency, replace the growth medium with a serum-free, insulin-free medium for at least 4-6 hours. This step is crucial to reduce basal signaling.

  • Insulin Stimulation:

    • Prepare fresh solutions of this compound and human insulin at various concentrations (e.g., 0, 1, 10, 100 nM).

    • Treat the serum-starved cells with the insulin solutions for a specific duration (e.g., 15 minutes) at 37°C.

  • Cell Lysis:

    • Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of your proteins of interest (e.g., p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, IR, IGF-1R) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cell Proliferation Assay (e.g., MTT or Cell Counting)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in their complete growth medium.

    • Allow the cells to attach overnight.

  • Treatment:

    • Replace the medium with a low-serum medium (e.g., 0.5-1% FBS) containing different concentrations of this compound, human insulin, or IGF-1 as a positive control. Include a vehicle control (medium only).

    • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Assay (as an example):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the vehicle control.

    • Plot the dose-response curves to compare the proliferative effects of the different treatments.

References

Technical Support Center: Optimizing Humalog Incubation Time for Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Humalog (insulin lispro) incubation time in glucose uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a glucose uptake assay?

A1: For a starting point, a 20-30 minute incubation with this compound is recommended for most cell lines (e.g., 3T3-L1 adipocytes, L6 myotubes).[1][2] this compound is a rapid-acting insulin (B600854) analog, and in vitro studies show that its effects on glucose transport initiation are swift.[3] Research in 3T3-L1 fibroblasts has shown that maximum cell surface GLUT4 levels can be reached as quickly as 6 minutes after insulin stimulation.[4] However, to ensure a robust response, a slightly longer incubation is advisable for initial experiments.

Q2: How does this compound's incubation time affect the experimental outcome?

A2: The incubation time with this compound is a critical parameter that directly influences the extent of glucose transporter (GLUT4) translocation to the plasma membrane and, consequently, the rate of glucose uptake.

  • Too short: An insufficient incubation time may not allow for the maximal translocation of GLUT4 to the cell surface, resulting in a lower-than-expected glucose uptake signal.[5]

  • Optimal: The optimal time will yield the highest level of insulin-stimulated glucose uptake, providing the best experimental window to observe effects of other treatments.

  • Too long: Prolonged exposure to high concentrations of insulin can lead to receptor downregulation and the induction of insulin resistance, which can paradoxically decrease glucose uptake.[1][6][7][8]

Q3: What is a typical concentration range for this compound in these assays?

A3: A common starting concentration for this compound is 100 nM. However, the optimal concentration can vary between cell types and their differentiation status. It is highly recommended to perform a dose-response curve for your specific cell line, typically ranging from 1 nM to 1 µM, to determine the EC50 (half-maximal effective concentration) and the concentration that gives a maximal response.[9] Note that prolonged exposure to supraphysiological doses (e.g., 150 nM) has been shown to induce insulin resistance in vitro.[1]

Q4: Which cell lines are most suitable for this compound-stimulated glucose uptake assays?

A4: The most commonly used cell lines are those that express the insulin-responsive glucose transporter, GLUT4. These include:

  • 3T3-L1 adipocytes: A well-established model for studying adipocyte differentiation and insulin-stimulated glucose uptake.

  • L6 myotubes: A rat skeletal muscle cell line that is a reliable model for insulin-stimulated glucose transport.[3]

  • C2C12 myotubes: A mouse muscle cell line also used for these assays.

  • Primary adipocytes or muscle cells: These provide a more physiologically relevant model but can be more challenging to culture.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no insulin-stimulated glucose uptake Suboptimal Incubation Time: The incubation with this compound may be too short.Time-Course Experiment: Perform a time-course experiment, measuring glucose uptake at several time points (e.g., 5, 10, 20, 30, 60 minutes) to identify the peak response time for your specific cell line and experimental conditions.[5]
Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a strong response or so high that it induces acute insulin resistance.Dose-Response Curve: Titrate this compound concentration (e.g., 1 nM to 1 µM) to determine the optimal concentration for your assay.
Poor Cell Health or Differentiation: Cells may not be fully differentiated or may be unhealthy, leading to a blunted insulin response.Verify Differentiation: Confirm adipocyte or myotube differentiation using microscopy (e.g., lipid droplet accumulation in adipocytes, multinucleated myotubes) or by measuring the expression of relevant marker genes. Ensure proper cell culture conditions.
High background glucose uptake (basal signal) Incomplete Serum Starvation: Residual growth factors in the serum can stimulate basal glucose uptake.Optimize Starvation: Ensure cells are adequately serum-starved (typically 2-4 hours or overnight, depending on the cell line) in a serum-free, low-glucose medium before insulin stimulation.[10]
High GLUT1 Expression: Some cell lines, like 3T3-L1s, have high levels of the non-insulin-responsive glucose transporter GLUT1, leading to high basal uptake.Acknowledge Cell Line Characteristics: Be aware that a high basal signal is inherent to some cell lines. Focus on the fold-change of insulin-stimulated uptake over basal levels.
Inconsistent results between experiments Variable Incubation Times: Inconsistent timing of reagent addition and removal can introduce variability.Standardize Timing: Use a multichannel pipette and be meticulous with the timing of all incubation steps, especially the this compound stimulation and the addition of the glucose analog.
Cell Passage Number: High passage numbers can lead to altered cell characteristics and a reduced response to insulin.Use Low-Passage Cells: Maintain a stock of low-passage cells and avoid using cells that have been cultured for extended periods.

Data Summary

Optimizing this compound Incubation Time

The optimal incubation time for this compound should be determined empirically for each cell line. Based on published studies using insulin, the peak of GLUT4 translocation and glucose uptake is rapid. The following table provides a guideline for designing a time-course experiment.

Incubation Time (minutes) Expected Outcome Rationale/Reference
5 - 10Rapid initial increase in glucose uptake.Maximum surface GLUT4 levels can be reached within 6 minutes in 3T3-L1 fibroblasts.[4]
15 - 30Likely to be near or at the peak of glucose uptake.A common range used in many protocols.[1][2] However, some studies suggest this may be insufficient for a maximal response in certain cell types.[5]
45 - 60Potential for maximal glucose uptake.Some cell types, like human primary myotubes, may require longer incubation to achieve maximal rates.[5]
> 60Risk of decreased glucose uptake.Prolonged incubation can lead to insulin receptor downregulation and desensitization.[1][7][8]
Optimizing this compound Concentration

A dose-response experiment is crucial for determining the optimal this compound concentration.

This compound Concentration Expected Outcome Rationale/Reference
0.1 - 1 nMLow to moderate stimulation of glucose uptake.Useful for determining the lower limits of sensitivity.
1 - 100 nMIncreasing to maximal stimulation of glucose uptake.The EC50 for insulin-stimulated glucose uptake typically falls within this range.[9] 100 nM is a commonly used maximal concentration.[5]
> 100 nMPlateau or potential decrease in glucose uptake.Supraphysiological concentrations may not increase the response further and can induce insulin resistance with prolonged exposure.[1]

Experimental Protocols & Visualizations

General Experimental Workflow for Glucose Uptake Assay

The following diagram outlines the key steps in a typical glucose uptake assay.

G cluster_prep Cell Preparation cluster_assay Assay Procedure seed 1. Seed Cells (e.g., 3T3-L1, L6) differentiate 2. Differentiate Cells (to adipocytes or myotubes) seed->differentiate starve 3. Serum Starve (2-16 hours in low-glucose media) differentiate->starve stimulate 4. Stimulate with this compound (Optimized Time & Concentration) starve->stimulate uptake 5. Add Glucose Analog (e.g., 2-DG, 2-NBDG for 10-20 min) stimulate->uptake wash 6. Stop Uptake & Wash (Ice-cold PBS) uptake->wash lyse 7. Lyse Cells wash->lyse detect 8. Detect Signal (Colorimetric, Fluorescent, or Radioactive) lyse->detect

General workflow for a this compound-stimulated glucose uptake assay.

Insulin Signaling Pathway Leading to Glucose Uptake

This compound, like endogenous insulin, initiates a signaling cascade that results in the translocation of GLUT4-containing vesicles to the cell membrane, facilitating glucose entry into the cell.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS-1 IR->IRS Phosphorylates GLUT4_pm GLUT4 PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates AS160 AS160 Akt->AS160 Phosphorylates GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm Fuses with Membrane This compound This compound (Insulin Lispro) This compound->IR Binds Glucose Glucose Glucose->GLUT4_pm Uptake

Simplified insulin signaling pathway for GLUT4 translocation.

Troubleshooting Logic for Suboptimal Incubation Time

This diagram illustrates a decision-making process for troubleshooting issues related to this compound incubation time.

G start Start: Unexpected Glucose Uptake Results check_signal Is the insulin-stimulated signal low? start->check_signal check_consistency Are the results inconsistent? check_signal->check_consistency No increase_time Action: Increase incubation time. Perform time-course (e.g., 20, 30, 60 min). check_signal->increase_time Yes standardize_protocol Action: Standardize all timing steps. Use multichannel pipettes. check_consistency->standardize_protocol Yes review_dose Action: Review this compound concentration. Perform dose-response curve. check_consistency->review_dose No end End: Optimized Assay increase_time->end decrease_time Action: Decrease incubation time. Consider potential desensitization. decrease_time->end standardize_protocol->end review_dose->decrease_time Signal decreases with longer time review_dose->end Dose optimized

References

Technical Support Center: Challenges in Dissolving and Diluting Humalog® for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving and diluting Humalog® (insulin lispro) for research applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound® solution appears cloudy or has formed a precipitate after dilution. What is the cause and how can I fix it?

A1: Cloudiness or precipitation of this compound® upon dilution can be attributed to several factors, primarily related to pH and the formulation's excipients. The commercial formulation of this compound® has a neutral pH of 7.0-7.8.[1] Insulin (B600854) has its lowest solubility near its isoelectric point (around pH 5.4), and improper buffering of the diluent can cause the pH to shift into this range, leading to precipitation. Additionally, commercial this compound® contains excipients like zinc and m-cresol (B1676322) to stabilize the insulin lispro as a hexamer.[2] Dilution into a buffer that disrupts this stability, such as a phosphate-buffered saline (PBS) with incompatible ionic strength, can lead to aggregation and precipitation. In some reported cases, insulin lispro precipitation has been observed in infusion catheters, which can be analogous to laboratory tubing or multi-well plates.[3]

Troubleshooting Steps:

  • pH Adjustment: Ensure your diluent is adequately buffered to maintain a neutral pH. If dissolving purified insulin lispro powder, it is recommended to first dissolve it in a dilute acidic solution (e.g., 0.01 N HCl) to a pH of 2.0-3.0 before further dilution into your final buffer.

  • Choice of Diluent: For diluting the commercial this compound® formulation, the manufacturer recommends using their sterile "Sterile Diluent for this compound".[4] If this is not available, a well-buffered physiological saline solution can be an alternative, but should be validated for your specific application.

  • Temperature: Perform dilutions at room temperature. Avoid cold shock, which can sometimes promote precipitation.

  • Mixing: Mix gently by inverting the tube or vial. Vigorous vortexing or shaking can induce aggregation.

Q2: I'm observing lower than expected bioactivity of this compound® in my cell culture experiments. What are the possible reasons?

A2: A reduction in this compound® bioactivity can stem from several sources, including degradation, aggregation, or interference from excipients in the commercial formulation.

Potential Causes and Solutions:

  • Aggregation: Insulin lispro, like other insulins, is prone to aggregation, which reduces its bioavailability and activity.[5][6] Aggregation can be triggered by:

    • Mechanical Stress: Vigorous mixing or agitation.

    • Temperature Fluctuations: Repeated freeze-thaw cycles or exposure to high temperatures. A study showed that insulin lispro remains stable at 37°C for a limited time, but prolonged exposure can lead to degradation.[7]

    • Improper Storage: Diluted solutions should be stored according to the manufacturer's recommendations (see table below).

  • Adsorption to Surfaces: Insulin can adsorb to the surfaces of plasticware (e.g., tubes, pipette tips, and multi-well plates), reducing the effective concentration in your experiment. To mitigate this, consider using low-protein-binding plastics or pre-coating surfaces with a bovine serum albumin (BSA) solution.

  • Excipient Interference: The preservative m-cresol, present in the this compound® formulation, has been shown to induce protein aggregation in some contexts.[8] While the concentration in the final diluted solution is likely low, it could be a contributing factor.

  • Degradation: Insulin is a protein and can be degraded by proteases if your cell culture medium is contaminated or if using conditioned media.

Q3: Can the excipients in the commercial this compound® formulation interfere with my in vitro assays?

A3: Yes, the excipients in commercial this compound®, while essential for its stability and efficacy as a therapeutic, can potentially interfere with certain research assays.

  • Zinc: this compound® contains zinc to promote the formation of insulin hexamers for stability.[2] Zinc ions are known to play a role in various cellular processes, including signaling pathways and oxidative stress.[9][10][11][12][13] Depending on your experimental model, the zinc present in the this compound® formulation could have unintended effects. For example, zinc supplementation has been shown to influence glycemic control and the expression of antioxidant enzymes.[12][13]

  • m-Cresol: This preservative has antimicrobial properties but can also affect cell membranes and has been reported to cause protein aggregation.[8] In sensitive cell-based assays, m-cresol could have cytotoxic effects or interfere with cellular processes.

  • Glycerin and Dibasic Sodium Phosphate: These are generally considered to be biocompatible at the concentrations present in diluted this compound®, but it is always good practice to run appropriate vehicle controls in your experiments.

Recommendation: To minimize potential interference from excipients, it is advisable to use a purified, excipient-free insulin lispro preparation for sensitive in vitro studies. If using the commercial formulation is unavoidable, meticulous vehicle controls containing all the excipients at the final dilution concentration are crucial for accurate data interpretation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the handling and storage of this compound® in a research setting.

Table 1: Recommended Dilution and Storage of Commercial this compound® U-100

ParameterRecommendation
Recommended Diluent Sterile Diluent for this compound®[4]
Dilution Ratios 1:10 (U-10) and 1:2 (U-50)[4]
Storage of Diluted Solution (Refrigerated) Up to 28 days at 5°C (41°F)[4]
Storage of Diluted Solution (Room Temperature) Up to 14 days at 30°C (86°F)[4]
Intravenous Infusion Diluent 0.9% Sodium Chloride Injection, USP[4]
Intravenous Infusion Concentration Range 0.1 units/mL to 1.0 unit/mL[4]

Table 2: Stability of Diluted Insulin Lispro (U-10 and U-50) after 32 Days

Storage TemperaturePotencyPurityAntimicrobial Effectiveness
5°C (41°F) MaintainedMaintainedMaintained
30°C (86°F) MaintainedMaintainedMaintained

Data from Stickelmeyer et al., Diabetes Technology & Therapeutics, 2000.[14]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution from Purified Insulin Lispro Powder

This protocol is intended for preparing a stock solution from lyophilized, excipient-free insulin lispro for use in sensitive in vitro experiments.

  • Reconstitution:

    • Allow the lyophilized insulin lispro powder to come to room temperature.

    • Add a small volume of sterile 0.01 N HCl to the vial to dissolve the powder. The acidic pH enhances solubility.

    • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.

  • Neutralization and Dilution:

    • Once fully dissolved, dilute the acidic stock solution to the desired final concentration using a sterile, buffered solution such as phosphate-buffered saline (PBS) containing 0.1% bovine serum albumin (BSA) to prevent adsorption to surfaces.

    • Ensure the final pH of the stock solution is in the neutral range (pH 7.0-7.4).

  • Sterilization:

    • Sterile-filter the final stock solution through a 0.22 µm low-protein-binding filter.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a Glucose Uptake Assay in Adherent Cells (e.g., 3T3-L1 Adipocytes)

This protocol provides a general workflow for assessing insulin-stimulated glucose uptake.

  • Cell Culture and Differentiation:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in multi-well plates according to your established laboratory protocol.

  • Serum Starvation:

    • Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in a serum-free medium (e.g., DMEM with 0.2% BSA) to reduce basal glucose uptake.

  • Insulin Stimulation:

    • Prepare a working solution of this compound® or purified insulin lispro in the serum-free medium at the desired final concentration (e.g., 100 nM).

    • Remove the starvation medium and add the insulin-containing medium to the designated wells. For basal (unstimulated) wells, add medium without insulin.

    • Incubate the cells for 15-30 minutes at 37°C.

  • Glucose Uptake:

    • Add a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, to each well and incubate for a short period (e.g., 5-10 minutes).

  • Termination of Uptake:

    • Stop the glucose uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in a suitable lysis buffer (e.g., 0.1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of each cell lysate.

    • Calculate the fold-change in glucose uptake in insulin-stimulated cells compared to basal cells.

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin (this compound®) IR Insulin Receptor (IR) Insulin->IR Binding & Activation IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Grb2_SOS Grb2/SOS IRS->Grb2_SOS Recruitment PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Activation GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle Stimulation GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_expression Gene Expression (Cell Growth, Proliferation) ERK->Gene_expression

Caption: Simplified diagram of the insulin signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis start Receive this compound® Vial dissolve Dissolve/Dilute this compound® (See Protocol 1) start->dissolve add_this compound Add this compound® to Cells dissolve->add_this compound prepare_cells Prepare Cell Culture (e.g., Seeding, Differentiation) serum_starve Serum Starve Cells prepare_cells->serum_starve serum_starve->add_this compound incubate Incubate add_this compound->incubate assay Perform Assay (e.g., Add Radiolabeled Glucose) incubate->assay terminate Terminate Assay & Lyse Cells assay->terminate measure Measure Readout (e.g., Scintillation Counting) terminate->measure normalize Normalize Data (e.g., to Protein Concentration) measure->normalize end Interpret Results normalize->end

Caption: A typical experimental workflow for in vitro studies using this compound®.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Experimental Result precipitation Precipitation/ Cloudiness? start->precipitation low_activity Low Bioactivity? start->low_activity inconsistent_results Inconsistent Results? start->inconsistent_results ph_issue Incorrect pH precipitation->ph_issue diluent_issue Improper Diluent precipitation->diluent_issue aggregation Aggregation low_activity->aggregation adsorption Adsorption to Plasticware low_activity->adsorption degradation Degradation low_activity->degradation inconsistent_results->aggregation inconsistent_results->adsorption excipient_interference Excipient Interference inconsistent_results->excipient_interference check_ph Verify/Adjust Diluent pH ph_issue->check_ph use_proper_diluent Use Recommended Diluent diluent_issue->use_proper_diluent gentle_mixing Gentle Mixing aggregation->gentle_mixing proper_storage Proper Storage/ Fresh Aliquots aggregation->proper_storage low_binding_plastic Use Low-Binding Plasticware/BSA Coating adsorption->low_binding_plastic vehicle_control Run Vehicle Controls excipient_interference->vehicle_control degradation->proper_storage

Caption: Troubleshooting logic for common issues with this compound® in research.

References

Validation & Comparative

A Comparative In Vitro Analysis of the Mitogenic Potential of Humalog (Insulin Lispro) and Insulin Aspart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro mitogenic potential of two rapid-acting insulin (B600854) analogs: Humalog (insulin lispro) and insulin aspart. The information presented is based on published experimental data to assist researchers and drug development professionals in understanding the subtle differences in their biological activity at the cellular level.

Summary of Quantitative Data

The following tables summarize key quantitative data from in vitro studies, comparing the receptor binding affinities and mitogenic potencies of this compound (insulin lispro) and insulin aspart relative to human insulin.

LigandInsulin Receptor (IR) Affinity (% of Human Insulin)IGF-1 Receptor (IGF-1R) Affinity (% of Human Insulin)Reference
This compound (Insulin Lispro) 100156 ± 16[1]
Insulin Aspart 10081 ± 9[1]
Human Insulin 100100[1]

Table 1: Receptor Binding Affinities. This table compares the relative binding affinities of this compound and insulin aspart to the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R). Data is presented as a percentage relative to the binding affinity of human insulin.

LigandMitogenic Potency (% of Human Insulin)Cell LineReference
This compound (Insulin Lispro) ~100Saos-2 (Human Osteosarcoma)[2]
Insulin Aspart ~100Saos-2 (Human Osteosarcoma)[2]
Human Insulin 100Saos-2 (Human Osteosarcoma)[2]

Table 2: Mitogenic Potency. This table shows the relative mitogenic potency of this compound and insulin aspart in a human osteosarcoma cell line (Saos-2). Mitogenic potency was determined by measuring DNA synthesis. The results are expressed as a percentage of the potency of human insulin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on established in vitro assays for assessing mitogenicity.

Receptor Binding Affinity Assay

This assay determines the relative affinity of insulin analogs for the insulin receptor (IR) and the IGF-1 receptor (IGF-1R).

Methodology:

  • Receptor Preparation: Purified human insulin receptors (IR-A and IR-B isoforms) and IGF-1 receptors are used.

  • Radioligand: A radiolabeled ligand, typically [¹²⁵I]-insulin or [¹²⁵I]-IGF-1, is used to compete with the unlabeled insulin analogs.

  • Competitive Binding: A constant amount of the radiolabeled ligand and purified receptor is incubated with increasing concentrations of the unlabeled insulin analogs (this compound, insulin aspart, or human insulin).

  • Separation: The receptor-bound radioligand is separated from the free radioligand.

  • Quantification: The radioactivity of the receptor-bound fraction is measured using a gamma counter.

  • Data Analysis: The concentration of the insulin analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative affinity is then calculated by comparing the IC50 of the analog to that of human insulin.

Cell Proliferation (Mitogenicity) Assay

This assay measures the ability of insulin analogs to stimulate cell division, a key indicator of mitogenic potential. The Bromodeoxyuridine (BrdU) incorporation assay is a common method.

Methodology:

  • Cell Culture: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) or Saos-2 (osteosarcoma), are cultured in appropriate media.

  • Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the cells are incubated in a low-serum or serum-free medium for a period of time (e.g., 24 hours).

  • Stimulation: The serum-starved cells are then treated with various concentrations of this compound, insulin aspart, or human insulin for a specified duration (e.g., 24-48 hours).

  • BrdU Labeling: BrdU, a synthetic analog of thymidine, is added to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

  • Immunodetection: The cells are incubated with a specific primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

  • Detection and Quantification: For enzymatic detection, a substrate is added to produce a colorimetric signal, which is measured using a microplate reader. For fluorescent detection, the signal is measured using a fluorescence microscope or flow cytometer.

  • Data Analysis: The rate of cell proliferation is determined by the amount of BrdU incorporated. The mitogenic potency is often expressed as the EC50 value, which is the concentration of the insulin analog that produces 50% of the maximal proliferative response.

Signaling Pathways

The mitogenic effects of insulin and its analogs are primarily mediated through the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R). Activation of these receptors triggers downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which ultimately lead to cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor (IR) IRS IRS IR->IRS IGF1R IGF-1 Receptor (IGF-1R) IGF1R->IRS This compound This compound This compound->IR This compound->IGF1R Aspart Insulin Aspart Aspart->IR Aspart->IGF1R PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Insulin Analog Signaling Pathways.

The diagram above illustrates the primary signaling pathways activated by this compound and insulin aspart. Both analogs bind with high affinity to the insulin receptor (IR) and with lower affinity to the IGF-1 receptor (IGF-1R). This binding initiates a cascade of intracellular events. The PI3K-Akt pathway is predominantly associated with metabolic effects and cell survival, while the Ras-Raf-MEK-ERK (MAPK) pathway is more directly linked to cell proliferation (mitogenesis). Studies suggest that both this compound and insulin aspart primarily signal through the insulin receptor, and their mitogenic potential is comparable to that of human insulin when acting through this receptor.[2] The slightly different affinities for the IGF-1R may lead to subtle differences in signaling in cells that overexpress this receptor.

G start Start culture Culture Cells (e.g., MCF-7) start->culture serum_starve Serum Starve Cells (24h) culture->serum_starve treat Treat with Insulin Analogs (this compound, Insulin Aspart, Human Insulin) serum_starve->treat brdu_label Add BrdU Labeling Reagent treat->brdu_label incubate Incubate (2-24h) brdu_label->incubate fix_denature Fix and Denature DNA incubate->fix_denature antibody_stain Incubate with Anti-BrdU Antibody fix_denature->antibody_stain secondary_antibody Add Secondary Antibody antibody_stain->secondary_antibody detect Detect Signal (Colorimetric or Fluorescent) secondary_antibody->detect analyze Analyze Data (EC50) detect->analyze end End analyze->end

Caption: Cell Proliferation Assay Workflow.

This workflow diagram outlines the key steps in a typical in vitro cell proliferation assay used to assess the mitogenic potential of insulin analogs. The process involves cell culture, synchronization, treatment with the compounds of interest, labeling of proliferating cells, and subsequent detection and quantification of the proliferative response.

References

A Comparative Analysis of Humalog (Insulin Lispro) and Regular Human Insulin in Preclinical Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rapid-acting insulin (B600854) analog, Humalog (insulin lispro), and traditional regular human insulin (RHI) within the context of animal models of diabetes. The information presented is intended to assist researchers in selecting the appropriate insulin for their preclinical studies by providing available experimental data, detailed methodologies, and conceptual frameworks for understanding their differential effects.

Executive Summary

Insulin lispro was engineered to mimic the natural prandial insulin response more closely than regular human insulin.[1] This is achieved by reversing the lysine (B10760008) and proline amino acids on the B-chain of the insulin molecule, a modification that prevents the formation of insulin hexamers, thus allowing for rapid absorption from subcutaneous tissue.[1][2] In contrast, regular human insulin forms hexamers that must first dissociate into dimers and then monomers before absorption can occur, leading to a delayed onset of action.[2]

While extensive clinical data exists, direct head-to-head pharmacokinetic (PK) and pharmacodynamic (PD) studies in common diabetic animal models like rats and pigs are limited in publicly available literature. However, studies in diabetic dogs and established knowledge of their properties provide valuable insights for preclinical research design.

Data Presentation: Efficacy and Performance

The following tables summarize key comparative data derived from animal studies and the established pharmacokinetic profiles.

Table 1: Comparative Efficacy in a Canine Model of Diabetic Ketoacidosis (DKA)

This table presents data from a study comparing intramuscular (IM) insulin lispro to continuous intravenous (IV) regular insulin in client-owned dogs with naturally occurring DKA.

ParameterInsulin Lispro (this compound) Group (n=11)Regular Human Insulin Group (n=13)P-valueReference
Administration Route Intramuscular (IM)Intravenous (IV CRI)N/A[3][4]
Median Time to Resolution of Ketosis 12 hours (range: 4-27 h)23 hours (range: 10-46 h)P = 0.04[3][4]
Median Time to Resolution of Acidemia 13 hours (range: 4-35 h)22 hours (range: 9-80 h)P = 0.06[3][4]
Median Length of Hospitalization Similar between groupsSimilar between groupsP = 0.67[3][4]
Adverse Events (Hypoglycemia, etc.) No significant differenceNo significant differenceN/A[3][4]
Table 2: General Pharmacokinetic and Pharmacodynamic Profiles

This table summarizes the generally accepted PK/PD characteristics of subcutaneously administered insulin lispro and regular human insulin, largely derived from human studies but foundational for understanding their action in animal models.

ParameterInsulin Lispro (this compound)Regular Human Insulin (RHI)Key Distinction
Molecular State at Injection Monomers/DimersHexamersRHI requires dissociation, delaying absorption.[2]
Onset of Action Rapid (approx. 15 minutes)Slower (approx. 30-60 minutes)Lispro's structure speeds absorption.[1][5]
Time to Peak Concentration (Tmax) Early (approx. 30-90 minutes)Later (approx. 2-3 hours)Reflects the faster absorption rate of lispro.[6][7]
Duration of Action Shorter (approx. 2-5 hours)Longer (approx. 5-8 hours)Lispro is cleared more rapidly.[1][5]
Primary Use in Research Mimicking prandial insulin response; rapid correction of hyperglycemia.Basal-bolus regimen studies; where a slower onset is permissible.Lispro offers better postprandial glucose control.[7]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are standard protocols for inducing diabetes and assessing insulin action in rodent models.

Protocol 1: Induction of Diabetes in Rats with Streptozotocin (STZ)

Streptozotocin (STZ) is a chemical agent that is selectively toxic to pancreatic β-cells, making it a common and effective tool for inducing a model of Type 1 diabetes in rodents.

  • Animal Model : Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimatization : Animals are housed in standard conditions and allowed to acclimate for at least one week prior to the procedure.

  • Preparation of STZ : STZ is light-sensitive and unstable in solution. It should be prepared fresh immediately before use. Dissolve STZ in cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5).

  • Dosing and Administration :

    • A single intravenous (IV) or intraperitoneal (IP) injection is administered.

    • A common dose for inducing severe hyperglycemia is 60 mg/kg via IV injection.

    • Animals should be fasted for 4-6 hours before injection to enhance the diabetogenic effect of STZ.

  • Confirmation of Diabetes :

    • Diabetes typically develops within 2-4 days post-injection.

    • Blood glucose levels are monitored from tail vein samples using a glucometer.

    • Rats with fasting blood glucose levels consistently >250 mg/dL (or >13.9 mmol/L) are considered diabetic and suitable for studies.

  • Post-Induction Care : Insulin substitution may be required in long-term studies to prevent severe ketoacidosis and mortality.[8]

Protocol 2: Hyperinsulinemic-Euglycemic Clamp in Rats

The euglycemic clamp is the gold-standard technique for assessing insulin sensitivity and the pharmacodynamic action of insulin in vivo.[9][10]

  • Surgical Preparation :

    • Several days (4-5) prior to the clamp study, rats undergo surgery under anesthesia to place catheters in the carotid artery (for blood sampling) and the jugular vein (for infusions).[11]

    • Animals are allowed to recover fully and regain their pre-surgery body weight.[11]

  • Experimental Setup :

    • On the day of the experiment, rats are fasted for 5-6 hours.[10][11]

    • The venous catheter is connected to infusion pumps for insulin, dextrose, and tracers. The arterial catheter is used for periodic blood sampling.[12]

  • Procedure :

    • Basal Period : A tracer, such as [3-³H]glucose, is infused to measure basal glucose turnover.[10]

    • Clamp Period : A primed, continuous infusion of insulin (e.g., 3-4 mU/kg/min) is initiated.[10][11] Somatostatin may be co-infused to suppress endogenous insulin secretion.[10]

    • Blood glucose is measured every 5-10 minutes from the arterial line.[12]

    • A variable infusion of 25-50% dextrose is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).[10][11]

  • Data Analysis :

    • The Glucose Infusion Rate (GIR) required to maintain euglycemia is the primary measure of insulin action. A higher GIR indicates greater insulin sensitivity or potency.

    • Key pharmacodynamic parameters include the maximal GIR (GIRmax) and the time to reach maximal effect.

Visualization of Workflows and Pathways

Insulin Action and Experimental Design

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound and regular human insulin.

G cluster_pk Pharmacokinetics (PK) cluster_lispro_pk This compound (Insulin Lispro) cluster_rhi_pk Regular Human Insulin (RHI) cluster_pd Pharmacodynamics (PD) inj_l Subcutaneous Injection abs_l Rapid Absorption (Monomers) inj_l->abs_l peak_l Early & High Peak Concentration abs_l->peak_l effect_l Rapid Onset Shorter Duration peak_l->effect_l leads to inj_r Subcutaneous Injection dis_r Slow Dissociation (from Hexamers) inj_r->dis_r abs_r Delayed Absorption dis_r->abs_r peak_r Later & Lower Peak Concentration abs_r->peak_r effect_r Slower Onset Longer Duration peak_r->effect_r leads to

Fig 1. Conceptual PK/PD relationship of this compound vs. RHI.

G cluster_animal_prep Animal Model Preparation cluster_treatment Treatment & Data Collection cluster_analysis Data Analysis stz Diabetes Induction (e.g., STZ) confirm Confirmation of Hyperglycemia stz->confirm catheter Surgical Catheterization (for Clamp Studies) confirm->catheter acclimate Acclimatization & Recovery catheter->acclimate rand Randomization to Treatment Groups acclimate->rand admin_l Administer This compound rand->admin_l admin_r Administer Regular Insulin rand->admin_r sampling Blood Sampling (PK & Glucose) admin_l->sampling admin_r->sampling pk_analysis PK Analysis (Tmax, Cmax, AUC) sampling->pk_analysis pd_analysis PD Analysis (GIR, Glucose Lowering) sampling->pd_analysis stats Statistical Comparison pk_analysis->stats pd_analysis->stats G insulin Insulin (Lispro or Regular) ir Insulin Receptor insulin->ir irs IRS Proteins (Phosphorylation) ir->irs pi3k PI3K irs->pi3k akt Akt/PKB pi3k->akt glut4 GLUT4 Translocation to Membrane akt->glut4 glucose Glucose Uptake (Muscle, Adipose) glut4->glucose

References

Validating Humalog's Efficacy in Streptozotocin-Induced Diabetic Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the streptozotocin (B1681764) (STZ)-induced diabetic rat model is a cornerstone for evaluating novel diabetes therapies. This guide provides a comprehensive comparison of Humalog (insulin lispro), a rapid-acting insulin (B600854) analog, with other insulin alternatives, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.

Performance Comparison of Insulin Analogs

The efficacy of insulin treatments in STZ-induced diabetic rats is primarily assessed by their ability to control blood glucose levels, preserve body weight, and normalize metabolic parameters. The following tables summarize quantitative data from various studies, offering a comparative overview of this compound and other insulin analogs.

ParameterThis compound (Insulin Lispro)Insulin GlulisineInsulin GlargineInsulin-Releasing ImplantsUntreated Diabetic Control
Animal Model STZ-Induced Diabetic Wistar RatsSTZ-Induced Diabetic Wistar RatsSTZ-Induced Diabetic Sprague-Dawley RatsSTZ-Induced Diabetic RatsSTZ-Induced Diabetic Rats
Dosage/Administration 0.8 U/kg/h (hyperinsulinemic clamp)0.8 U/kg/h (hyperinsulinemic clamp)1.5, 3, 4.5, 6 IU/animal (single s.c. injection)1 or 2 implants/animalN/A
Blood Glucose Reduction Strong inhibition of hepatic glucose productionLess inhibition of hepatic glucose production compared to LisproDose-dependent reduction, reaching normoglycemia with 6 IU for 3-5 hours1 implant moderately lowered blood glucose; 2 implants induced normoglycemia over a full dayPersistently high blood glucose
Effect on Lipolysis Less effective in reducing plasma free fatty acids and glycerol (B35011)Better suppression of lipolysis, with 50% lower plasma free fatty acids and 139% lower glycerol AUC compared to LisproNot reported in the compared studyNot reported in the compared studyElevated lipolysis
HbA1c Reduction Not reported in the compared studyNot reported in the compared studyNot reported in the compared studySignificantly reduced with 1 and 2 implants after 26 daysPersistently high HbA1c

Table 1: Comparative Efficacy of Different Insulin Analogs in STZ-Induced Diabetic Rats. This table highlights the distinct effects of various insulin treatments on key metabolic parameters. Data is compiled from studies employing different methodologies, and direct comparison should be made with caution.[1][2][3]

ParameterThis compound (Insulin Lispro)Regular Human Insulin
Animal Model Not directly compared in STZ-induced diabetic rats in the provided results. Human data is referenced for conceptual comparison.Not directly compared in STZ-induced diabetic rats in the provided results. Human data is referenced for conceptual comparison.
Onset of Action Rapid (within 15 minutes)Slower than Lispro
Peak Action ~1 hourSlower than Lispro
Duration of Action 2-4 hoursLonger than Lispro
Postprandial Glucose Control Superior management of post-meal glucose spikesLess effective in managing post-meal spikes compared to Lispro

Table 2: Conceptual Comparison of Pharmacokinetic Profiles. This table provides a general comparison of the pharmacokinetic properties of this compound and Regular Human Insulin, based on established knowledge. While not derived from a head-to-head study in STZ rats, these differences are fundamental to their therapeutic application.[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validity of preclinical findings. Below are methodologies for key experiments cited in this guide.

Induction of Diabetes with Streptozotocin (STZ)

The STZ-induced diabetic rat model mimics type 1 diabetes through the specific destruction of pancreatic β-cells.

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Glucose meter and test strips

Procedure:

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.

  • Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ. A commonly used dose for inducing type 1 diabetes is a single high dose of 35-65 mg/kg.[5][6][7]

  • Confirm the induction of diabetes 48-72 hours post-injection by measuring blood glucose levels from a tail vein blood sample. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.[6]

  • Monitor the animals for signs of hyperglycemia (e.g., polyuria, polydipsia) and weight loss.

Hyperinsulinemic-Euglycemic Clamp

This technique is the gold standard for assessing insulin sensitivity and action in vivo.

Procedure:

  • Following the induction of diabetes, conscious and unrestrained rats are used for the clamp study.

  • A continuous infusion of insulin (e.g., this compound or other analogs at a specific rate, such as 0.8 U/kg/h) is administered.[1]

  • Blood glucose is monitored every 5-10 minutes.

  • A variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).

  • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[1]

Blood Glucose Monitoring

Regular monitoring of blood glucose is essential to assess the efficacy of insulin treatment.

Procedure:

  • Collect a small blood sample from the tail vein of the rat.

  • Use a calibrated glucose meter and corresponding test strips to measure the blood glucose concentration.

  • Measurements can be taken at various time points (e.g., fasting, postprandial, and at regular intervals after insulin administration) to construct a glucose tolerance curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_Induction Diabetes Induction cluster_Treatment Treatment and Monitoring cluster_Analysis Data Analysis Animal_Selection Select Male Wistar/Sprague-Dawley Rats STZ_Preparation Prepare fresh STZ solution in citrate buffer Animal_Selection->STZ_Preparation STZ_Injection Administer single dose of STZ (i.p. or i.v.) STZ_Preparation->STZ_Injection Confirmation Confirm diabetes (Blood Glucose > 250 mg/dL) STZ_Injection->Confirmation Grouping Group diabetic rats Confirmation->Grouping Treatment_Admin Administer this compound or other insulin analogs Grouping->Treatment_Admin Monitoring Monitor blood glucose, body weight, etc. Treatment_Admin->Monitoring Data_Collection Collect quantitative data Monitoring->Data_Collection Statistical_Analysis Perform statistical analysis Data_Collection->Statistical_Analysis Comparison Compare efficacy of different treatments Statistical_Analysis->Comparison Insulin_Signaling_Pathway This compound This compound (Insulin Lispro) Insulin_Receptor Insulin Receptor This compound->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt GLUT4_Vesicle GLUT4 Storage Vesicle Akt->GLUT4_Vesicle GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

References

Humalog vs. Novolog: A Comparative Analysis of Insulin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Humalog (insulin lispro) and Novolog (insulin aspart), two rapid-acting insulin (B600854) analogs, with a specific focus on their binding affinity to the insulin receptor. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the insulin signaling pathway and experimental workflows.

Introduction

This compound and Novolog are structurally similar to human insulin, with minor amino acid modifications that result in a faster onset of action. This compound features a reversal of the lysine (B10760008) and proline residues at positions B28 and B29 of the insulin B-chain, while Novolog has a substitution of proline with aspartic acid at position B28. These alterations reduce the tendency for self-association into dimers and hexamers, allowing for more rapid absorption and subsequent binding to the insulin receptor. While both are considered to have comparable clinical efficacy, understanding their interaction with the insulin receptor at a molecular level is crucial for research and development. Studies have indicated that both insulin lispro and insulin aspart have a similar affinity for the insulin receptor.[1][2]

Quantitative Analysis of Insulin Receptor Binding

The binding affinity of an insulin analog to the insulin receptor is a critical determinant of its biological activity. This interaction is typically quantified by measuring the dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity. Another metric used to describe binding is the binding affinity score, often derived from computational docking studies, where a more negative value suggests a stronger interaction.

It is important to note that the following data for this compound and Novolog were obtained using different experimental methodologies (Surface Plasmon Resonance for this compound and computational docking analysis for Novolog). Therefore, a direct comparison of these numerical values should be approached with caution.

Insulin AnalogBrand NameExperimental MethodBinding Affinity MetricValue
Insulin LisproThis compoundSurface Plasmon Resonance (SPR)Dissociation Constant (KD1)73.2 ± 1.8 nM
Dissociation Constant (KD2)148.9 ± 6.1 nM
Insulin AspartNovologDocking AnalysisBinding Affinity Score-66.1 ± 7.1 Kcal/mol[3]

The two dissociation constants for Insulin Lispro suggest a two-site binding model to the insulin receptor.

The Insulin Signaling Pathway

Upon binding to the insulin receptor, both this compound and Novolog initiate a cascade of intracellular signaling events that ultimately lead to the metabolic effects of insulin, primarily the uptake and utilization of glucose. The binding of insulin to the alpha subunit of the receptor induces a conformational change, leading to the autophosphorylation of the beta subunit and the activation of its tyrosine kinase domain. This triggers the phosphorylation of various intracellular substrates, such as the Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS then serves as a docking site for other signaling molecules, activating two main pathways: the PI3K/Akt pathway, which is primarily responsible for the metabolic actions of insulin, and the Ras/MAPK pathway, which is involved in cell growth and proliferation.

InsulinSignalingPathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin (this compound/Novolog) IR Insulin Receptor (IR) Insulin->IR Binding & Activation IRS IRS (Insulin Receptor Substrate) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Grb2 Grb2/Sos IRS->Grb2 Binding PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Conversion Akt Akt (PKB) PIP3->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein Ras Ras Grb2->Ras Activation MAPK MAPK Pathway Ras->MAPK Gene Gene Expression (Growth, Proliferation) MAPK->Gene

Insulin Signaling Pathway

Experimental Protocols

The determination of insulin receptor binding affinity is commonly performed using Scatchard analysis or Surface Plasmon Resonance (SPR).

Scatchard Analysis

Scatchard analysis is a classical method used to determine the affinity (Kd) and the number of binding sites (Bmax) of a ligand for a receptor. It involves a competitive binding experiment where a constant amount of radiolabeled insulin is incubated with cells or purified receptors in the presence of increasing concentrations of unlabeled insulin (this compound or Novolog).

Detailed Methodology:

  • Cell Culture: Human IM-9 lymphocytes or other cells expressing a high number of insulin receptors are cultured under standard conditions.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a binding buffer (e.g., HEPES buffer, pH 7.6) to a specific concentration.

  • Competitive Binding Assay:

    • A constant amount of 125I-labeled human insulin is added to a series of tubes.

    • Increasing concentrations of unlabeled insulin (this compound or Novolog) are added to the tubes.

    • The cell suspension is added to each tube.

    • The mixture is incubated at a specific temperature (e.g., 15°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is centrifuged to pellet the cells. The supernatant containing the free radiolabeled insulin is removed.

  • Quantification: The radioactivity in the cell pellet (bound fraction) and the supernatant (free fraction) is measured using a gamma counter.

  • Data Analysis: The ratio of bound to free radiolabeled insulin (B/F) is plotted against the concentration of bound insulin (B). The slope of the resulting line is equal to -1/Kd, and the x-intercept represents Bmax.

ScatchardWorkflow A Prepare Cell Suspension (e.g., IM-9 cells) B Incubate with constant [¹²⁵I-Insulin] and varying [Unlabeled Insulin] A->B C Separate Bound and Free Ligand (Centrifugation) B->C D Measure Radioactivity (Gamma Counting) C->D E Calculate Bound (B) and Free (F) Concentrations D->E F Plot B/F vs. B (Scatchard Plot) E->F G Determine Kd and Bmax F->G

Scatchard Analysis Workflow
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, in this case, the insulin receptor) is immobilized.

Detailed Methodology:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for the immobilization of the insulin receptor.

  • Ligand Immobilization: The purified insulin receptor is covalently coupled to the sensor chip surface.

  • Analyte Injection: A solution containing the analyte (this compound or Novolog) at various concentrations is flowed over the sensor chip surface.

  • Association and Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the analyte from the immobilized ligand are monitored in real-time by detecting changes in the SPR signal.

  • Regeneration: The sensor chip surface is regenerated by injecting a solution that removes the bound analyte without damaging the immobilized ligand.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to various kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPRWorkflow A Immobilize Insulin Receptor on Sensor Chip B Inject Insulin Analog (Analyte) at various concentrations A->B C Monitor Association Phase (Real-time) B->C D Inject Buffer to Monitor Dissociation Phase C->D E Regenerate Sensor Surface D->E F Fit Sensorgram Data to Kinetic Models D->F E->B Repeat for each concentration G Determine ka, kd, and Kd F->G

Surface Plasmon Resonance Workflow

Conclusion

Both this compound (insulin lispro) and Novolog (insulin aspart) are rapid-acting insulin analogs that exhibit a high affinity for the insulin receptor, which is comparable to that of human insulin. While direct comparative studies using the same methodology are limited, the available data from different techniques suggest that their binding characteristics are very similar. The subtle differences in their molecular structures are primarily designed to alter their absorption kinetics from the subcutaneous tissue rather than to significantly modify their interaction with the insulin receptor itself. For researchers and drug development professionals, the choice between these two analogs in experimental settings may depend on factors other than receptor binding affinity, such as their well-documented pharmacokinetic and pharmacodynamic profiles in vivo.

References

A Head-to-Head Preclinical Showdown: Humalog (Insulin Lispro) vs. Apidra (Insulin Glulisine)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of rapid-acting insulin (B600854) analogs, Humalog® (insulin lispro) and Apidra® (insulin glulisine) are prominent players for glycemic control. While extensive clinical data exists, a deep dive into their preclinical performance provides invaluable insights for researchers and drug development professionals. This guide offers a comparative analysis of these two insulin analogs in preclinical models, focusing on their pharmacodynamics, receptor binding kinetics, and mitogenic potential, supported by experimental data.

Pharmacodynamic Profile in a Diabetic Rat Model

A direct comparison in a streptozotocin (B1681764) (STZ)-induced diabetic rat model using a hyperinsulinemic-euglycemic clamp revealed distinct pharmacodynamic profiles between insulin lispro and insulin glulisine.

ParameterThis compound (Insulin Lispro)Apidra (Insulin Glulisine)p-valueReference
Glucose Infusion Rate (GIR) 18 ± 1 mg/kg/min12 ± 1 mg/kg/minp<0.01[1]
Hepatic Glucose Production (HGP) 0.4 ± 0.9 mg/kg/min6.4 ± 1.6 mg/kg/minp<0.01[1]
Plasma Free Fatty Acids (AUC) Higher50% Lowerp<0.05[1]
Plasma Glycerol (AUC) Higher139% Lowerp<0.01[1]

These findings in a diabetic rat model suggest that under the studied conditions, insulin lispro elicited a higher glucose infusion rate, indicating greater overall glucose disposal, primarily by potently suppressing hepatic glucose production.[1] Conversely, insulin glulisine demonstrated a more pronounced effect on lipid metabolism, leading to a greater reduction in plasma free fatty acids and glycerol.[1]

Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp in STZ-Induced Diabetic Rats

Animal Model: Male Wistar rats were rendered diabetic by a single intravenous injection of streptozotocin (60 mg/kg).

Experimental Procedure: Conscious, catheterized diabetic rats underwent a 2-hour hyperinsulinemic-euglycemic clamp. A continuous infusion of either insulin lispro or insulin glulisine was administered at a rate of 0.8 U/kg/h. A variable infusion of 20% glucose was adjusted to maintain euglycemia (blood glucose at ~100 mg/dL). A tracer, [3H]-glucose, was co-infused to assess glucose kinetics.

Data Collection: Blood samples were collected at regular intervals to measure plasma glucose, insulin, free fatty acids, and glycerol. At the end of the clamp, tissue samples (liver and muscle) were collected for biochemical analysis.[1]

cluster_0 Animal Preparation cluster_1 Euglycemic Clamp STZ Injection STZ Injection Diabetic Rat Model Diabetic Rat Model STZ Injection->Diabetic Rat Model Catheterization Catheterization Diabetic Rat Model->Catheterization Insulin Infusion Continuous Infusion (Lispro or Glulisine) Catheterization->Insulin Infusion Blood Sampling Blood Sampling Insulin Infusion->Blood Sampling Glucose Infusion Variable Glucose Infusion Glucose Infusion->Blood Sampling Tracer Infusion [3H]-Glucose Infusion Tracer Infusion->Blood Sampling Tissue Collection Tissue Collection Blood Sampling->Tissue Collection

Hyperinsulinemic-Euglycemic Clamp Workflow

In Vitro Molecular Interactions: Receptor Binding and Mitogenic Potential

The initial step in insulin action is binding to the insulin receptor (IR). The mitogenic potential, or the ability to stimulate cell growth, is often linked to the interaction with the insulin-like growth factor-1 receptor (IGF-1R).

Insulin and IGF-1 Receptor Binding Affinity

Preclinical evaluations have assessed the binding affinities of both insulin lispro and insulin glulisine to the insulin receptor and the IGF-1 receptor, often relative to regular human insulin (RHI).

Insulin AnalogInsulin Receptor (IR) Affinity (vs. RHI)IGF-1 Receptor (IGF-1R) Affinity (vs. RHI)Reference(s)
This compound (Insulin Lispro) Similar to slightly reducedSimilar[2]
Apidra (Insulin Glulisine) Slightly lower (~0.70)4- to 5-fold lower[3]

Insulin glulisine demonstrates a slightly lower affinity for the insulin receptor and a significantly lower affinity for the IGF-1 receptor compared to human insulin.[3] In contrast, short-acting insulin analogs like insulin lispro generally exhibit a binding affinity to both insulin receptor isoforms that is similar to or only slightly reduced compared to native insulin.[2]

Mitogenic Potential

The potential for an insulin analog to stimulate cell proliferation is a critical safety parameter assessed in preclinical studies.

Insulin AnalogMitogenic Potency (vs. RHI) in various cell linesReference(s)
This compound (Insulin Lispro) Generally similar; some studies report higher or lower potency depending on the cell line[4]
Apidra (Insulin Glulisine) Similar in non-malignant and malignant cell lines[3][4]

Studies on the mitogenic potential of insulin lispro have shown varied results depending on the cell line used, though it is generally considered to have a mitogenic potency comparable to human insulin.[4] In multiple studies using both non-malignant and malignant cell lines, insulin glulisine has demonstrated a mitogenic potency equal to that of human insulin.[3][4]

Experimental Protocols: In Vitro Assays

Receptor Binding Assays:

  • Cell Lines: Human embryonic kidney cells (HEK293) expressing the human insulin receptor and the human osteosarcoma-derived cell line Saos/B10 were utilized.

  • Method: Competitive binding assays were performed using radiolabeled insulin. The ability of unlabeled insulin analogs (lispro, glulisine) or regular human insulin to displace the radiolabeled insulin from the receptors was measured. This displacement curve is used to calculate the binding affinity.[3]

Mitogenic Assays (DNA Synthesis):

  • Cell Lines: Human epithelial breast cell line (MCF-10) and cardiac K6 myoblasts were used.

  • Method: Cells were incubated with varying concentrations of the insulin analogs or regular human insulin. The rate of DNA synthesis, a marker of cell proliferation, was quantified by measuring the incorporation of [3H]thymidine.[3]

cluster_0 Receptor Binding cluster_1 Mitogenic Potential Cell Culture_RB Cell Culture (e.g., HEK293, Saos/B10) Competitive Binding Competitive Binding Assay Cell Culture_RB->Competitive Binding Radiolabeled Insulin Radiolabeled Insulin Radiolabeled Insulin->Competitive Binding Affinity Calculation Calculate Binding Affinity Competitive Binding->Affinity Calculation Cell Culture_M Cell Culture (e.g., MCF-10, K6) Insulin Analog Incubation Incubation with Insulin Analog Cell Culture_M->Insulin Analog Incubation Thymidine Incorporation [3H]Thymidine Incorporation Insulin Analog Incubation->Thymidine Incorporation DNA Synthesis Measurement Measure DNA Synthesis Thymidine Incorporation->DNA Synthesis Measurement

In Vitro Assay Workflow

Insulin Signaling Pathway

Both this compound and Apidra exert their effects through the insulin receptor signaling pathway. Upon binding to the insulin receptor, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling molecules. This ultimately results in the metabolic effects of insulin, such as glucose uptake and inhibition of gluconeogenesis. While both analogs utilize this pathway, subtle differences in receptor binding kinetics or downstream signal modulation could contribute to the observed differences in their pharmacodynamic profiles.

Insulin Analog This compound or Apidra IR Insulin Receptor (IR) Insulin Analog->IR IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3-Kinase IRS->PI3K Akt Akt/PKB PI3K->Akt Metabolic Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic Effects

Insulin Signaling Pathway

References

A Comparative In Vitro Analysis of Humalog® (Insulin Lispro) Bioactivity Against a Human Insulin Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of the bioactivity of Humalog® (insulin lispro), a rapid-acting insulin (B600854) analog, with a regular human insulin reference standard. The data and protocols presented are intended for researchers, scientists, and drug development professionals involved in the characterization and validation of insulin products.

Summary of Quantitative Bioactivity Data

The following tables summarize the key in vitro bioactivity parameters of this compound® compared to a human insulin reference standard. These parameters include insulin receptor binding affinity, receptor autophosphorylation, and downstream metabolic and mitogenic potencies.

Parameter This compound® (Insulin Lispro) Human Insulin (Reference Standard) Cell Line/System
Insulin Receptor (IR) Binding Affinity (Kd) Similar to human insulinReferenceCHO-K1 cells overexpressing human IR
IGF-1 Receptor (IGF-1R) Binding Affinity Slightly elevated affinity compared to human insulinReferencePurified human IGF-1 receptor
Functional Bioactivity This compound® (Insulin Lispro) Human Insulin (Reference Standard) Assay Cell Line
IR-A Autophosphorylation (EC50) Similar to human insulinReferenceIn-Cell WesternCHO cells overexpressing IR-A
IR-B Autophosphorylation (EC50) Similar to human insulinReferenceIn-Cell WesternCHO cells overexpressing IR-B
Metabolic Potency (Glucose Uptake) Similar to human insulinReferenceGlucose uptake assayL6 myocytes
Metabolic Potency (Lipolysis Inhibition) Similar to human insulinReferenceInhibition of lipolysisHuman adipocytes
Mitogenic Potency (Cell Proliferation) Generally similar to human insulin, though some studies show slight variationsReference[3H]-thymidine incorporation / Cell countVarious cell lines (e.g., MCF-7, Saos/B10)[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro bioassays are provided below.

Competitive Insulin Receptor Binding Assay

This assay determines the binding affinity of insulin lispro and human insulin to the insulin receptor.

Materials:

  • Human-derived IM-9 lymphocytes or CHO-K1 cells overexpressing the human insulin receptor.[3]

  • HEPES binding buffer (100 mM HEPES, 100 mM NaCl, 5 mM KCl, 1.3 mM MgSO4, 1 mM EDTA, 10 mM glucose, 15 mM NaOAc, 1% BSA, pH 7.6).[3]

  • Radiolabeled insulin ([125I]Tyr-A14-insulin).[3]

  • Unlabeled this compound® and human insulin standard.

  • Microcentrifuge tubes.

  • Gamma counter.

Procedure:

  • Cell Preparation: Culture and harvest IM-9 lymphocytes or CHO-K1 cells. Resuspend the cells in ice-cold HEPES binding buffer to a concentration of 2.0 x 10^6 cells/ml.[3]

  • Competitive Binding: In microcentrifuge tubes, incubate a fixed concentration of [125I]Tyr-A14-insulin with increasing concentrations of unlabeled this compound® or human insulin standard.[3]

  • Incubation: Add the cell suspension to the tubes and incubate for 2.5 hours at 15°C to reach binding equilibrium.[3]

  • Separation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the cells and separate bound from free radioligand.[3]

  • Quantification: Aspirate the supernatant and measure the radioactivity in the cell pellets using a gamma counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of unlabeled insulin. Calculate the IC50 (the concentration of unlabeled insulin that inhibits 50% of the specific binding of the radioligand) and subsequently the dissociation constant (Kd).

In-Cell Western Assay for Insulin Receptor Phosphorylation

This assay quantifies the level of insulin receptor autophosphorylation as a measure of its activation.

Materials:

  • CHO-K1 cells stably overexpressing the human insulin receptor (isoforms A or B).[4]

  • 96-well microplates.

  • Serum-free culture medium.

  • This compound® and human insulin standard.

  • Fixing solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST).

  • Primary antibody: Anti-phosphotyrosine antibody (e.g., 4G10).[4]

  • Secondary antibody: Infrared fluorescently-labeled secondary antibody (e.g., IRDye® 800CW).

  • DNA stain for normalization (e.g., Hoechst 33342).

  • Infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Cell Seeding and Starvation: Seed CHO-K1 cells in a 96-well plate and allow them to adhere. Before stimulation, serum-starve the cells for 2 hours.[4]

  • Insulin Stimulation: Treat the cells with various concentrations of this compound® or human insulin for 20 minutes at 37°C.[4]

  • Fixation and Permeabilization: Remove the treatment media, fix the cells with fixing solution for 20 minutes, and then permeabilize with permeabilization solution for 20 minutes.[4]

  • Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-phosphotyrosine primary antibody overnight at 4°C.[5]

  • Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-labeled secondary antibody and a DNA stain for 1 hour at room temperature in the dark.[4][5]

  • Imaging and Analysis: Wash the cells and scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the phosphotyrosine signal and the DNA stain. Normalize the phosphotyrosine signal to the DNA signal to account for variations in cell number.

  • Data Analysis: Plot the normalized fluorescence intensity against the insulin concentration to generate dose-response curves and calculate the EC50 values.

Visualizations

Insulin Signaling Pathway

The following diagram illustrates the key signaling cascade initiated by the binding of insulin to its receptor, leading to metabolic and mitogenic effects.

InsulinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR Binding & Autophosphorylation IRS IRS Proteins IR->IRS Phosphorylation Shc Shc IR->Shc Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt/PKB PDK1->Akt Activation GSK3 GSK3 Akt->GSK3 Inhibition GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Stimulation Glycogen Glycogen Synthesis GSK3->Glycogen Inhibits GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Grb2 Grb2-SOS Shc->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK Gene Gene Expression (Cell Growth, Proliferation) ERK->Gene

Insulin signaling pathway overview.
Experimental Workflow: In-Cell Western Assay

The diagram below outlines the major steps in the In-Cell Western assay for measuring insulin receptor phosphorylation.

ICW_Workflow A 1. Seed & Serum-Starve Cells (CHO-K1 with hIR in 96-well plate) B 2. Insulin Stimulation (this compound® or Human Insulin Standard) A->B C 3. Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., 0.1% Triton X-100) C->D E 5. Blocking (e.g., 5% BSA) D->E F 6. Primary Antibody Incubation (Anti-phosphotyrosine) E->F G 7. Secondary Antibody & DNA Stain Incubation (Infrared-labeled Ab & Hoechst) F->G H 8. Imaging & Quantification (Infrared Imaging System) G->H I 9. Data Analysis (Normalization & EC50 Calculation) H->I

In-Cell Western experimental workflow.

References

Comparative Analysis of the Anti-Apoptotic Effects of Humalog and Other Insulin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-apoptotic effects of Humalog (insulin lispro) and other commercially available insulin (B600854) analogs, including insulin aspart, insulin glulisine, insulin glargine, and insulin detemir. The information presented is based on available in vitro studies and is intended to support research and development in diabetology and related fields.

Introduction

Insulin and its analogs are primarily known for their metabolic effects in regulating glucose homeostasis. However, they also exert non-metabolic effects, including the regulation of cell survival and apoptosis (programmed cell death). The anti-apoptotic signaling of insulin is a crucial area of research, particularly in understanding the long-term effects of insulin therapy and its potential implications in various physiological and pathological conditions. This guide focuses on the comparative anti-apoptotic efficacy of different insulin analogs, the signaling pathways involved, and the experimental methodologies used to assess these effects.

Quantitative Data Presentation

Direct comparative studies providing quantitative data on the anti-apoptotic effects of this compound against a comprehensive panel of other insulin analogs are limited in the publicly available scientific literature. However, several studies have investigated the anti-apoptotic properties of individual or small groups of analogs. The following tables summarize findings from various sources to provide a comparative overview. It is important to note that experimental conditions, such as cell lines and methodologies, can vary between studies, affecting direct comparability.

Table 1: Comparative Anti-Apoptotic and Proliferative Effects of Insulin Analogs in Cancer Cell Lines

Insulin AnalogProliferative EffectAnti-Apoptotic ActivityCell Lines TestedReference
This compound (Insulin Lispro) YesYesHCT-116, PC-3, MCF-7[1]
Insulin Aspart -Similar to human insulinINS-1[1][2]
Insulin Glargine YesYes (IGF-I-like)HCT-116, PC-3, MCF-7[1][3]
Insulin Detemir YesYes (IGF-I-like)HCT-116, PC-3, MCF-7[1][3]
Regular Human Insulin No-HCT-116, PC-3, MCF-7[1]

Note: "-" indicates data not explicitly provided in the cited source under the same comparative conditions.

Signaling Pathways

The anti-apoptotic effects of insulin and its analogs are primarily mediated through the activation of two major signaling pathways: the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1]

PI3K/Akt Signaling Pathway

Activation of the insulin receptor leads to the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins. This, in turn, activates PI3K, which catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt can then phosphorylate and inactivate several pro-apoptotic proteins, such as Bad and caspase-9, and promote the expression of anti-apoptotic proteins like Bcl-2, ultimately leading to cell survival.[4][5][6]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is also activated downstream of the insulin receptor. This pathway involves a cascade of protein kinases that ultimately leads to the phosphorylation and activation of ERK1/2. Activated ERK can translocate to the nucleus and regulate the expression of genes involved in cell survival and proliferation.[1][7]

Some studies suggest that certain insulin analogs, like glargine, can induce phosphorylation of both ERK and Akt, indicating the stimulation of both pathways.[1][2]

Insulin_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_Analog Insulin / Insulin Analog IR Insulin Receptor (IR) / IGF-1R Insulin_Analog->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Ras Ras IRS->Ras Activation PIP3 PIP3 PI3K->PIP3 Generation Akt Akt (PKB) PIP3->Akt Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Akt->Bcl2 Promotion Caspase9 Caspase-9 Akt->Caspase9 Inhibition Raf Raf Ras->Raf Cascade MEK MEK Raf->MEK Cascade ERK ERK1/2 MEK->ERK Cascade Gene_Expression Gene Expression (Cell Survival & Proliferation) ERK->Gene_Expression Regulation Apoptosis Apoptosis Bad->Apoptosis Bcl2->Apoptosis Inhibition Caspase9->Apoptosis Cell_Survival Cell Survival Gene_Expression->Cell_Survival Experimental_Workflow cluster_assays Apoptosis Assays Start Start: Select Cell Line Cell_Culture Cell Culture & Seeding Start->Cell_Culture Serum_Starvation Serum Starvation (Induce baseline apoptosis) Cell_Culture->Serum_Starvation Treatment Treatment with Insulin Analogs (this compound, Aspart, Glargine, etc.) Serum_Starvation->Treatment Apoptosis_Induction Induction of Apoptosis (e.g., Staurosporine, Serum Deprivation) Treatment->Apoptosis_Induction Cell_Harvesting Cell Harvesting Apoptosis_Induction->Cell_Harvesting Annexin_V Annexin V / PI Staining (Flow Cytometry) Cell_Harvesting->Annexin_V Caspase_Activity Caspase-3/7 Activity Assay (Luminometry/Fluorometry) Cell_Harvesting->Caspase_Activity Western_Blot Western Blotting (Bcl-2, Bax, p-Akt, p-ERK) Cell_Harvesting->Western_Blot Data_Analysis Data Analysis & Comparison Annexin_V->Data_Analysis Caspase_Activity->Data_Analysis Western_Blot->Data_Analysis End End: Comparative Analysis Data_Analysis->End

References

assessing the relative potency of Humalog and its biosimilars in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of the rapid-acting insulin (B600854) analog, Humalog® (insulin lispro), and its biosimilars. The information presented is based on publicly available experimental data from regulatory submissions and peer-reviewed studies, offering a valuable resource for researchers and professionals in the field of drug development.

Executive Summary

Data Presentation: Comparative Potency in Cell-Based Assays

The following tables summarize the quantitative data from key in vitro cell-based assays comparing this compound® and its biosimilar, Admelog® (SAR342434). The data is presented as the concentration required to elicit a 50% maximal response (EC50) or inhibition (IC50), with the ratio of these values between the biosimilar and the reference product indicating their relative potency.

Table 1: Insulin Receptor (IR) and Insulin-like Growth Factor-1 Receptor (IGF-1R) Binding and Autophosphorylation

AssayThis compound® (US)This compound® (EU)Admelog® (SAR342434)Ratio of Geometric Means (90% CI)
IR-A Binding (IC50, nM) 0.220.210.221.00 (0.95-1.05) vs US
IR-B Binding (IC50, nM) 0.160.160.161.00 (0.95-1.05) vs US
IR-A Autophosphorylation (EC50, nM) 0.610.580.600.98 (0.92-1.05) vs US
IR-B Autophosphorylation (EC50, nM) 0.380.370.381.00 (0.94-1.07) vs US
IGF-1R Binding (IC50, nM) 25.124.025.11.00 (0.94-1.06) vs US
IGF-1R Autophosphorylation (EC50, nM) 10095.51001.00 (0.93-1.08) vs US

Data compiled from FDA review documents for SAR342434.[1]

Table 2: Metabolic and Mitogenic Cellular Assays

AssayThis compound® (US)This compound® (EU)Admelog® (SAR342434)Ratio of Geometric Means (90% CI)
Glucose Uptake in L6 Myocytes (EC50, nM) 0.480.460.481.00 (0.93-1.08) vs US
Inhibition of Lipolysis in Human Adipocytes (IC50, nM) 0.110.110.111.00 (0.93-1.08) vs US
MCF-7 Cell Proliferation (EC50, nM) 1.551.481.551.00 (0.93-1.07) vs US

Data compiled from a comparative study of SAR342434 and this compound®.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and validated cell-based assays for insulin potency.[4][5]

Insulin Receptor Phosphorylation Assay

This assay measures the ability of insulin lispro to induce the autophosphorylation of the insulin receptor, a crucial first step in the insulin signaling cascade.[5]

Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing the human insulin receptor isoform A (IR-A) or B (IR-B).

Methodology:

  • Cell Culture: Culture CHO-IR cells to approximately 80-90% confluency in a suitable growth medium.

  • Serum Starvation: Prior to the assay, serum-starve the cells for at least 4 hours to reduce basal receptor phosphorylation.

  • Insulin Stimulation: Treat the cells with increasing concentrations of this compound® or its biosimilar for 10-15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Quantification: The amount of phosphorylated insulin receptor is quantified using a sandwich ELISA. A capture antibody specific for the insulin receptor is coated on a microplate, and a detection antibody that recognizes the phosphorylated tyrosine residues is used for detection. The signal is typically generated by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: The dose-response curves are plotted, and the EC50 values are calculated using a four-parameter logistic model. The relative potency is determined by comparing the EC50 of the biosimilar to that of this compound®.

Glucose Uptake Assay

This assay assesses the functional metabolic response to insulin by measuring the uptake of a glucose analog, such as 2-deoxyglucose (2-DG), into insulin-sensitive cells.[6][7]

Cell Line: L6 rat myoblasts or differentiated 3T3-L1 adipocytes.

Methodology:

  • Cell Differentiation (for 3T3-L1): Induce differentiation of 3T3-L1 preadipocytes into mature adipocytes.

  • Serum Starvation: Serum-starve the cells for 2-4 hours in a low-glucose medium.

  • Insulin Stimulation: Stimulate the cells with various concentrations of this compound® or its biosimilar for 20-30 minutes at 37°C.

  • Glucose Analog Uptake: Add a glucose analog (e.g., 2-deoxy-[³H]-glucose or a fluorescent analog like 2-NBDG) and incubate for a short period (5-10 minutes).

  • Termination of Uptake: Stop the uptake by washing the cells with ice-cold PBS.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of internalized glucose analog. For radiolabeled analogs, scintillation counting is used. For fluorescent analogs, a fluorescence plate reader is used. A colorimetric assay kit can also be used to measure the accumulated 2-deoxyglucose-6-phosphate.

  • Data Analysis: Generate dose-response curves and calculate EC50 values to determine the relative potency of the insulin analogs.

Mandatory Visualizations

Insulin Signaling Pathway

InsulinSignaling cluster_metabolic Metabolic Pathway cluster_mitogenic Mitogenic Pathway Insulin Insulin Lispro IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation Shc Shc IR->Shc Phosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates GLUT4 GLUT4 Vesicles Akt->GLUT4 Translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Membrane Cell Membrane Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression & Cell Growth ERK->GeneExpression

Caption: The insulin signaling pathway, illustrating both the metabolic and mitogenic cascades.

Experimental Workflow for In Vitro Potency Assessment

Workflow Start Start: Cell Culture (e.g., CHO-IR, L6) SerumStarvation Serum Starvation Start->SerumStarvation Treatment Treatment with this compound® and Biosimilar (Dose-Response) SerumStarvation->Treatment Assay Specific Cell-Based Assay Treatment->Assay ReceptorPhos Receptor Phosphorylation Assay Assay->ReceptorPhos GlucoseUptake Glucose Uptake Assay Assay->GlucoseUptake CellProlif Cell Proliferation Assay Assay->CellProlif DataAcquisition Data Acquisition (e.g., ELISA Reader, Scintillation Counter) ReceptorPhos->DataAcquisition GlucoseUptake->DataAcquisition CellProlif->DataAcquisition DataAnalysis Data Analysis (4-Parameter Logistic Fit) DataAcquisition->DataAnalysis EC50 Determine EC50/IC50 DataAnalysis->EC50 RelativePotency Calculate Relative Potency EC50->RelativePotency End End: Comparability Assessment RelativePotency->End

Caption: A generalized workflow for assessing the in vitro potency of insulin biosimilars.

Logical Relationship for Biosimilarity Assessment

Biosimilarity This compound This compound® (Reference Product) InVitroAssays In Vitro Cell-Based Assays This compound->InVitroAssays Biosimilar Insulin Lispro Biosimilar (Test Product) Biosimilar->InVitroAssays ReceptorBinding Receptor Binding InVitroAssays->ReceptorBinding DownstreamSignaling Downstream Signaling (Phosphorylation) InVitroAssays->DownstreamSignaling CellularResponse Cellular Response (Glucose Uptake, Proliferation) InVitroAssays->CellularResponse ComparativeData Comparative Data Analysis (Relative Potency) ReceptorBinding->ComparativeData DownstreamSignaling->ComparativeData CellularResponse->ComparativeData Equivalence Potency within Equivalence Margins ComparativeData->Equivalence Conclusion Conclusion: Comparable In Vitro Potency Equivalence->Conclusion

Caption: The logical framework for establishing biosimilarity based on in vitro potency.

References

Navigating Immunoassay Cross-Reactivity: A Comparative Guide for Anti-Insulin Antibodies and Humalog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of insulin (B600854) and its analogs are paramount. This guide provides an objective comparison of the cross-reactivity of anti-insulin antibodies with Humalog (insulin lispro), a rapid-acting insulin analog, in various research immunoassays. Understanding this cross-reactivity is critical for the reliable interpretation of immunogenicity data and pharmacokinetic/pharmacodynamic (PK/PD) studies.

The development of anti-drug antibodies (ADAs) against therapeutic proteins like insulin and its analogs is a key consideration in drug development and clinical monitoring. These antibodies can potentially impact the safety and efficacy of the treatment. Immunoassays are the cornerstone for detecting and characterizing ADAs. However, the structural similarity between endogenous human insulin and insulin analogs such as this compound presents a significant challenge: the potential for cross-reactivity of anti-insulin antibodies with these analogs. This guide delves into the performance of various immunoassays in distinguishing between binding to human insulin and this compound, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cross-Reactivity

The extent of cross-reactivity of anti-insulin antibodies with this compound and other insulin analogs varies considerably across different immunoassay platforms. This variability is influenced by factors such as the specific antibodies used in the assay, the assay format, and the specific structural modifications of the insulin analog. This compound (insulin lispro) has an inversion of the amino acids at positions B28 (proline) and B29 (lysine) of the B-chain compared to human insulin. While this modification accelerates its absorption, it can also alter its recognition by anti-insulin antibodies.

The following table summarizes the reported cross-reactivity of various commercial immunoassays with insulin lispro and other insulin analogs. The cross-reactivity is typically expressed as a percentage relative to the binding of human insulin.

Immunoassay PlatformManufacturerInsulin Lispro (this compound) Cross-Reactivity (%)Other Analog Cross-Reactivity HighlightsReference(s)
ARCHITECT AbbottDetected at concentrations as high as theoreticalLow cross-reactivity with insulin aspart; detects insulin glargine.[1]
Immulite® 2000 SiemensSignificant interferenceSignificant interference with aspart and glargine; no significant interference with glulisine.[2]
Advia Centaur® XP SiemensSignificant cross-reactivitySignificant interference with aspart and glargine; no significant interference with glulisine.[2][3]
Elecsys® E170 RocheNo statistically or clinically significant changesLow cross-reactivity (<0.7%) with insulin aspart and glulisine; significant cross-reactivity with insulin glargine.[2][4]
Siemens Atellica SiemensRobust cross-reactivity (92-121% recovery)Robust detection of aspart, detemir, and glargine.[5]
Auto-DELFIA WallacNot specifically reported, but general analog cross-reactivity is highInsulin glargine showed 134% cross-reactivity.[6]
Mercodia Insulin ELISA MercodiaNot specifically reportedInsulin glargine showed 24% cross-reactivity.[6]

Note: Cross-reactivity values can vary depending on the specific anti-insulin antibodies present in the sample and the concentration of the insulin analog.

Experimental Protocols

The assessment of anti-insulin antibody cross-reactivity is crucial for validating immunoassays used in immunogenicity studies. A common approach is to perform a competitive inhibition assay. Below is a generalized protocol for a competitive radioimmunoassay (RIA) to determine the cross-reactivity of anti-insulin antibodies with this compound.

Competitive Radioimmunoassay (RIA) for Cross-Reactivity Assessment

1. Objective: To determine the percentage cross-reactivity of anti-insulin antibodies with insulin lispro (this compound) relative to human insulin.

2. Materials:

  • Serum or plasma samples containing anti-insulin antibodies.
  • Radiolabeled human insulin (e.g., 125I-labeled human insulin).
  • Unlabeled human insulin standard.
  • Unlabeled insulin lispro (this compound) standard.
  • Assay buffer (e.g., phosphate-buffered saline with 1% bovine serum albumin).
  • Precipitating agent (e.g., polyethylene (B3416737) glycol (PEG) or protein A/G beads).
  • Gamma counter.

3. Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the unlabeled human insulin standard in assay buffer to create a standard curve.
  • Competitor Dilution Series: Prepare a series of dilutions of the unlabeled insulin lispro in assay buffer.
  • Assay Setup:
  • In separate tubes, add a fixed amount of the anti-insulin antibody-containing serum/plasma.
  • To the standard curve tubes, add the corresponding concentrations of unlabeled human insulin.
  • To the competitor tubes, add the corresponding concentrations of unlabeled insulin lispro.
  • Add a fixed amount of radiolabeled human insulin to all tubes.
  • Incubate the tubes to allow for competitive binding between the labeled and unlabeled insulin for the antibody binding sites. Incubation times and temperatures should be optimized for the specific antibody-antigen interaction.
  • Separation of Bound and Free Insulin: Add the precipitating agent to each tube to separate the antibody-bound insulin from the free insulin. Centrifuge the tubes and decant the supernatant.
  • Measurement: Measure the radioactivity in the precipitate (bound fraction) using a gamma counter.

4. Data Analysis:

  • Plot the percentage of bound radiolabeled insulin as a function of the concentration of unlabeled human insulin to generate a standard curve.
  • On the same graph, plot the percentage of bound radiolabeled insulin as a function of the concentration of unlabeled insulin lispro.
  • Determine the concentration of human insulin and insulin lispro that causes 50% inhibition of the binding of the radiolabeled insulin (IC50).
  • Calculate the percentage cross-reactivity using the following formula:
  • % Cross-reactivity = (IC50 of human insulin / IC50 of insulin lispro) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of anti-insulin antibodies with an insulin analog like this compound using a competitive immunoassay.

G cluster_prep Preparation cluster_assay Competitive Immunoassay cluster_analysis Data Analysis Anti_Insulin_Ab Anti-Insulin Antibody (in patient serum) Incubation Incubation (Competitive Binding) Anti_Insulin_Ab->Incubation Radiolabeled_Insulin Radiolabeled Human Insulin Radiolabeled_Insulin->Incubation Unlabeled_HI Unlabeled Human Insulin (Standard) Unlabeled_HI->Incubation Standard dilutions Unlabeled_this compound Unlabeled this compound (Test Analog) Unlabeled_this compound->Incubation Test dilutions Separation Separation of Bound vs. Free Incubation->Separation Measurement Measurement of Bound Radiolabel Separation->Measurement Standard_Curve Generate Standard Curve (Human Insulin) Measurement->Standard_Curve Competitor_Curve Generate Competitor Curve (this compound) Measurement->Competitor_Curve IC50_Calc Calculate IC50 Values Standard_Curve->IC50_Calc Competitor_Curve->IC50_Calc Cross_Reactivity_Calc Calculate % Cross-Reactivity IC50_Calc->Cross_Reactivity_Calc

Caption: Workflow for determining anti-insulin antibody cross-reactivity.

Conclusion

The cross-reactivity of anti-insulin antibodies with this compound is a critical parameter that can significantly influence the results of immunogenicity and PK assessments. As demonstrated, different immunoassay platforms exhibit varying degrees of cross-reactivity with insulin lispro and other analogs. The choice of immunoassay should be carefully considered based on the specific research question. For studies requiring the specific quantification of human insulin in the presence of this compound, assays with low or negligible cross-reactivity, such as the Elecsys® E170 for certain analogs, are preferable. Conversely, assays with broad cross-reactivity may be useful for screening for the presence of any anti-insulin antibodies, regardless of their specific target. A thorough validation of the chosen immunoassay, including a comprehensive assessment of cross-reactivity with all relevant insulin analogs, is essential for generating reliable and accurate data in research and drug development.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Humalog (Insulin Lispro)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, adherence to strict safety protocols is paramount when handling pharmaceutical compounds like Humalog (insulin lispro). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, particularly in non-routine situations or where the potential for splashing or aerosolization exists, a comprehensive approach to personal protection and engineering controls is crucial. The following table summarizes the recommended PPE and engineering controls.

Control TypeRecommendationPurpose
Engineering Controls Use in a fume hood, ventilated enclosure, local exhaust ventilation, or down-draft booth.[1]To minimize inhalation exposure. Open handling is not recommended.[1]
Eye/Face Protection Safety glasses with side shields are recommended.[1] In situations with splash potential, wear chemical safety goggles or a face shield.[1]To protect eyes from accidental splashes or aerosols.
Hand Protection Chemical-resistant gloves should be worn.[1]To prevent skin contact with the substance.
Body Protection An impermeable body covering should be used to minimize skin contact.[1]To protect against contamination of personal clothing and skin.
Respiratory Protection If the occupational exposure level (OEL) is expected to be exceeded, a NIOSH-approved respirator should be worn.[1]To prevent respiratory tract irritation or other systemic effects from inhalation.

Safe Handling and First Aid Procedures

Proper handling techniques are critical to minimize the risk of exposure. In the event of an accidental exposure, immediate and appropriate first aid is necessary.

Handling:

  • Avoid all contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

First Aid:

  • Eye Contact: Immediately flush the eyes with plenty of water.[1] Seek medical attention.[1]

  • Skin Contact: Wash the affected area with soap and water.[1] If irritation develops and persists, seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Consult a physician.[1]

Spill Response Workflow

A clear and efficient spill response plan is essential to manage accidental releases of this compound in a laboratory setting. The following diagram outlines the procedural workflow for handling a spill.

cluster_SpillResponse This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean the Area (Use absorbent pads) contain->cleanup decontaminate Decontaminate the Surface (Follow lab protocol) cleanup->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose report Report the Incident (To Lab Supervisor) dispose->report

Workflow for responding to a this compound spill.

Storage and Disposal Plan

Proper storage and disposal are critical for safety and regulatory compliance.

Storage:

  • Unopened this compound vials, cartridges, and pens should be stored in a refrigerator.[2] Do not freeze.[2]

  • Opened vials can be stored at room temperature or in the refrigerator for up to 28 days.[2]

  • Opened pens and cartridges should be stored at room temperature for a specified number of days (typically 10-28 days, depending on the formulation) and should not be refrigerated.[2]

Disposal: Due to the presence of the preservative m-cresol, which is considered a hazardous substance above certain concentrations, specific disposal regulations apply to insulin (B600854) products like this compound.[3]

  • Sharps: All needles and syringes must be disposed of in an FDA-approved, puncture-resistant sharps container.[2][3][4] Never dispose of loose sharps in the trash.[5]

  • Partially Used Vials: Vials containing residual this compound are considered hazardous waste and must be disposed of according to institutional and local environmental regulations.[3] Do not flush down the toilet or drain.[2][4]

  • Empty Vials: Empty vials with no residual insulin may be disposed of as solid waste.[3]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be treated as hazardous waste.

Consult with your institution's environmental health and safety office for specific guidance on hazardous waste disposal procedures.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.